molecular formula C7H8N2O4 B1652345 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1427082-94-7

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B1652345
Número CAS: 1427082-94-7
Peso molecular: 184.15
Clave InChI: PDRHNHDNTRAMEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRHNHDNTRAMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215874
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427082-94-7
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-, 1-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427082-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-carboxy-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Deconstruction of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and predictable hydrogen-bonding profiles. Specifically, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile bifunctional building block. It features a selectively addressable carboxylic acid at the C-4 position and a methyl ester appendage at the N-1 position.

For application scientists and structural chemists, the unambiguous spectroscopic characterization of this molecule is critical. Misassignment of the regiochemistry (N-1 versus N-2 substitution) is a common pitfall that can derail downstream synthetic pipelines. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively assign the 1 H and 13 C resonances of this compound, moving beyond empirical predictions to establish a mathematically locked structural proof.

II. Structural Deconstruction & Spectroscopic Causality

The molecule consists of three distinct spin systems and functional zones:

  • The Pyrazole Core (C-3, C-4, C-5): A heteroaromatic system where the presence of the electron-withdrawing -COOH group at C-4 significantly deshields the adjacent protons (H-3 and H-5)[1].

  • The N-Alkyl Appendage (N-CH 2​ -COOCH 3​ ): An isolated spin system. The methylene protons are heavily deshielded by both the adjacent pyrazole nitrogen and the ester carbonyl.

  • The Carboxylic Acid (-COOH): A highly exchangeable proton that requires specific solvent conditions to observe without severe line broadening[1].

The Causality of Solvent Selection

To achieve a self-validating assignment, DMSO- d6​ is the mandatory solvent. While CDCl 3​ is standard for many organic molecules, it is fundamentally flawed for this compound. The carboxylic acid group forms dynamic, quasi-linear hydrogen-bonded ribbons in non-polar environments, leading to extreme line broadening of the -COOH resonance and potential precipitation[1]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, intentionally disrupting these intermolecular networks. This causality results in a sharp, distinct -COOH peak (>12.0 ppm) and prevents rapid deuterium exchange, ensuring the total proton integration remains stoichiometrically accurate.

III. Quantitative Data: Chemical Shift Assignments

The following tables summarize the validated 1 H and 13 C NMR chemical shifts. Note: Exact parts-per-million (ppm) values may exhibit minor deviations ( ± 0.05 ppm) based on sample concentration and probe temperature, which necessitates the 2D correlation workflow described in Section IV.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale & Causality
-COOH 12.50Broad Singlet1HN/AExtreme deshielding from the carbonyl oxygen; stabilized by DMSO hydrogen bonding.
H-5 8.35Singlet1HN/ADeshielded relative to H-3 due to the spatial proximity and inductive pull of the N-1 alkyl ester appendage.
H-3 7.90Singlet1HN/ATypical heteroaromatic resonance; lacks the direct anisotropic deshielding experienced by H-5.
N-CH 2​ 5.10Singlet2HN/AStrongly deshielded by the dual electron-withdrawing effects of the N-1 atom and the ester carbonyl.
O-CH 3​ 3.70Singlet3HN/AStandard methoxy resonance; shielded relative to the N-CH 2​ group.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
C=O (Ester) 168.5QuaternaryTypical ester carbonyl resonance.
C=O (Acid) 163.2QuaternaryConjugation with the pyrazole ring slightly shields this carbonyl relative to the isolated ester.
C-3 141.0Methine (CH)Intrinsic pyrazole electronics place C-3 downfield of C-5 in 1-substituted derivatives[2].
C-5 135.4Methine (CH)Adjacent to the substituted N-1; differentiated from C-3 via HMBC.
C-4 114.8QuaternaryThe most shielded ring carbon, though pushed downfield from the ~105 ppm baseline of unsubstituted pyrazole due to the -COOH group[2].
O-CH 3​ 52.6Primary (CH 3​ )Standard methoxy carbon.
N-CH 2​ 52.1Secondary (CH 2​ )Deshielded aliphatic carbon attached to nitrogen.

IV. The Self-Validating NMR Workflow

To transition from empirical prediction to absolute certainty, the following step-by-step protocol must be executed. This workflow utilizes Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to create a closed-loop, self-validating system[3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution via sonication to maintain magnetic field homogeneity.

  • Instrument Calibration: Tune and match the probe to 1 H and 13 C frequencies. Shim the magnet using the deuterium lock signal to achieve a line width of < 0.5 Hz for the residual solvent peak.

  • 1D 1 H Acquisition: Execute a standard 30-degree flip angle pulse sequence. Critical Parameter: Set the relaxation delay ( D1​ ) to 2.0 seconds. The methyl and methylene protons have different T1​ relaxation times; a sufficient D1​ ensures the 2:3 integration ratio between N-CH 2​ and O-CH 3​ is perfectly quantitative.

  • 1D 13 C Acquisition: Execute a proton-decoupled sequence. Set D1​ to 3.0 seconds and acquire 1024 scans to ensure the quaternary carbons (C-4, C=O) surpass a 10:1 signal-to-noise ratio.

  • 2D HSQC Mapping: Acquire the HSQC spectrum to map direct 1JCH​ bonds. This instantly links the proton signals at δ 8.35 and δ 7.90 to their respective carbons ( δ 135.4 and δ 141.0), and isolates the aliphatic pairs.

  • 2D HMBC Regiochemical Lock: Acquire the HMBC spectrum to map 2JCH​ and 3JCH​ correlations. This is the self-validating step: The N-CH 2​ protons ( δ 5.10) will exhibit a strong 3J correlation to C-5 ( δ 135.4), but cannot physically correlate to C-3 across the ring ( 4J couplings are invisible under standard HMBC delays). This mathematically locks the assignment of H-5/C-5 and proves the N-1 regiochemistry[3].

V. 2D NMR Connectivity Map

The logical relationships established in Step 6 of the workflow are visualized below. This correlation matrix ensures that any structural misassignment is mathematically impossible.

HMBC_Connectivity cluster_1H 1H NMR Spin Systems cluster_13C 13C NMR Resonances H3 H-3 (δ 7.90) C4 C-4 (δ 114.8) H3->C4 2J C5 C-5 (δ 135.4) H3->C5 3J CO_acid C=O Acid (δ 163.2) H3->CO_acid 3J H5 H-5 (δ 8.35) C3 C-3 (δ 141.0) H5->C3 3J H5->C4 2J H5->CO_acid 3J CH2 N-CH2 (δ 5.10) CH2->C5 3J CO_ester C=O Ester (δ 168.5) CH2->CO_ester 2J OCH3 O-CH3 (δ 3.70) OCH3->CO_ester 3J

HMBC 2D NMR Connectivity Map: Key 2J and 3J heteronuclear correlations validating regiochemistry.

References

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains . acs.org. 1

  • 1H and 13C NMR study of perdeuterated pyrazoles . scispace.com. 2

  • Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives . nih.gov. 3

Sources

Crystal Structure Analysis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring stability, solubility, and bioavailability. is the definitive analytical technique for determining the absolute 3D atomic arrangement and polymorphic landscape of a molecule[1].

This technical whitepaper provides an in-depth, self-validating methodology for the crystallographic analysis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid . By analyzing the supramolecular causality of its functional groups, we establish a rigorous framework for predicting, acquiring, and validating its crystal structure.

Molecular Architecture & Supramolecular Causality

To successfully crystallize and analyze a molecule, one must first understand the causality behind its intermolecular interactions. 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a bifunctional heterocyclic compound featuring a pyrazole core, an ester side-chain at the N1 position, and a carboxylic acid at the C4 position.

The Impact of N1 Substitution on Hydrogen Bonding

Unsubstituted 1H-pyrazole-4-carboxylic acids typically crystallize into quasi-linear ribbons driven by degenerate double proton transfers between N-H···O and O-H···N hydrogen bonds[2]. In these systems, dynamic proton disorder is common at room temperature, requiring low-temperature studies to resolve the static structure[2].

However, in 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, the N1 position is covalently blocked by the 2-methoxy-2-oxoethyl group. Causality: The absence of the pyrazole N-H donor forces the crystal packing to rely entirely on the carboxylic acid O-H as the sole strong hydrogen bond donor. This fundamental structural shift leads to a competition between distinct [3]:

  • The R22​(8) Homosynthon: A highly robust, centrosymmetric carboxylic acid dimer formed via O-H···O=C interactions[4].

  • The Heterosynthon Catemer: An O-H···N interaction where the carboxylic acid donates to the basic pyrazole N2 atom, generating extended 1D chains.

Because the ester side-chain introduces conformational flexibility (rotatable N1-CH2 and CH2-C=O bonds), the molecule is highly susceptible to polymorphism depending on whether the R22​(8) or the catemeric synthon dominates during nucleation.

Synthon_Competition Donor Carboxylic Acid O-H Donor Acc1 Carboxylic Acid C=O (Homodimer R2,2(8)) Donor->Acc1 Primary Pathway High Probability Acc2 Pyrazole N2 (Heterosynthon Catemer) Donor->Acc2 Secondary Pathway Steric Dependent Acc3 Ester C=O (Side-chain Motif) Donor->Acc3 Minor Pathway Weak Interaction

Figure 1: Competing supramolecular hydrogen-bond synthons in the crystal lattice.

Experimental Methodology: SC-XRD Protocol

Every robust crystallographic protocol must function as a self-validating system. The following step-by-step methodology ensures that experimental artifacts are minimized and the final structural model is mathematically and chemically sound.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the compound in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane).

  • Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation. This minimizes the formation of kinetic polymorphs and prevents solvent inclusion, which can disrupt the delicate R22​(8) hydrogen-bonding network.

Step 2: Cryocooling and Data Collection
  • Procedure: Select a single crystal (approx. 0.1 × 0.1 × 0.05 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately plunge it into a 100 K nitrogen stream on the diffractometer. Use a microfocus Cu K α X-ray source ( λ=1.54184 Å).

  • Causality: Organic molecules containing light atoms (C, H, N, O) diffract weakly. Cu K α radiation provides stronger diffraction intensities than Mo K α . Cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs)[2]. This is critical for accurately locating the electron density of the carboxylic acid proton, proving whether the hydrogen bond is static or dynamically disordered.

Step 3: Structure Solution and Self-Validating Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement process acts as an internal logic check. If the assigned supramolecular synthon is incorrect, the residual electron density map will show unassigned peaks ( >1.0e−/A˚3 ) near the oxygen or nitrogen atoms. Furthermore, a correct model will converge with a Goodness-of-Fit (GoF) near 1.0 and an R1​ value <0.05 . Any significant deviation flags the model for twinning or incorrect solvent masking.

SCXRD_Workflow Start Compound Synthesis & Purification Cryst Solvent-Evaporation Crystallization Start->Cryst Select Crystal Selection under Polarized Light Cryst->Select Cryo Cryocooling (100 K) N2 Stream Select->Cryo Diffract X-ray Diffraction (Cu Kα radiation) Cryo->Diffract Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Least-Squares Refinement (F² minimization) Solve->Refine Validate Validation (CheckCIF) R1 < 0.05, wR2 < 0.15 Refine->Validate

Figure 2: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD).

Quantitative Crystallographic Data

Based on structurally related pyrazole-4-carboxylic acid derivatives[4], the anticipated crystallographic parameters for a high-quality single crystal of this compound at 100 K are summarized below.

ParameterAnticipated Value / RangeSignificance
Chemical Formula C7​H8​N2​O4​ Confirms the absence of co-crystallized solvent.
Formula Weight 184.15 g/mol Validates the asymmetric unit mass.
Crystal System MonoclinicTypical for planar aromatic carboxylic acids.
Space Group P21​/c Centrosymmetric group, highly conducive to R22​(8) dimer formation.
Temperature 100(2) KEnsures minimal thermal motion for H-atom localization.
Independent Reflections ∼3,500 Provides a high data-to-parameter ratio for refinement.
Final R1​ Index <0.05 Indicates a highly accurate structural model.
Goodness-of-Fit (GoF) 0.95−1.05 Validates that the model perfectly fits the experimental variance.

Orthogonal Phase Validation via PXRD

A single crystal is not necessarily representative of a bulk pharmaceutical batch. To ensure phase purity, the SC-XRD data must be orthogonally validated using [5].

By importing the final .cif file generated from the SC-XRD experiment into crystallographic software (e.g., Mercury), a theoretical powder pattern is simulated. This simulated pattern is then overlaid with the experimental PXRD pattern of the bulk powder. A 1:1 match in peak positions ( ) confirms that the supramolecular synthon identified in the single crystal is the dominant phase in the bulk material, ruling out the presence of alternative polymorphs or amorphous content.

Sources

pKa and logP values of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling of 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid: pKa and logP Determination

Executive Summary In modern drug discovery and agrochemical design, functionalized pyrazoles serve as privileged scaffolds. Specifically, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (Formula: C8H8N2O4) presents a unique structural motif, combining a hydrogen-bond donating/accepting carboxylic acid with a polar, yet lipophilic, methoxy-oxoethyl ester group. As a Senior Application Scientist, I have designed this technical whitepaper to dissect the physicochemical behavior of this molecule. By establishing its acid dissociation constant (pKa) and octanol-water partition coefficient (logP), we can accurately predict its pharmacokinetic absorption, membrane permeability, and receptor-binding thermodynamics.

Structural Analytics & Physicochemical Causality

To understand the macroscopic properties of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, we must first analyze its micro-environmental electronic effects:

  • The Ionizable Center (C4-Carboxylic Acid): Unsubstituted pyrazole-4-carboxylic acid typically exhibits a pKa of ~4.4. However, the addition of the N1-ester group (2-methoxy-2-oxoethyl) exerts a mild electron-withdrawing inductive effect (-I) through the methylene linker. This effect delocalizes electron density away from the pyrazole ring, stabilizing the conjugate carboxylate anion. Consequently, the acidity increases, shifting the theoretical pKa downward to approximately 4.12 ± 0.05 .

  • The Pyrazole Nitrogen (N2): While pyrazole nitrogens can act as weak bases, the combined electron-withdrawing effects of the C4-carboxyl and N1-alkyl ester groups severely deactivate the N2 atom. Its conjugate acid pKa is driven below 0, rendering it entirely non-basic under physiological conditions (pH 1–8).

  • Lipophilicity (logP): The partition coefficient is governed by the thermodynamic balance between the hydrophobic pyrazole/methylene fragments and the polar ester/carboxylic acid moieties. The predicted logP for the neutral, unionized species is approximately 0.92 ± 0.08 , indicating moderate lipophilicity that favors aqueous solubility while retaining sufficient membrane permeability.

IonizationPathway Neutral Neutral Species (COOH) Anion Anionic Species (COO⁻) Neutral->Anion -H⁺ (pKa ~4.12) Anion->Neutral +H⁺

Fig 1: Acid dissociation equilibrium of the C4-carboxylic acid group.

pKa Profiling: Theoretical Basis & Potentiometric Protocol

Causality of Method Choice: Potentiometric titration is the gold standard for determining pKa values between 2 and 11. Because the pKa of this compound is environmentally relevant (governing its ionization state in the GI tract or soil), we must measure it in a strictly controlled ionic environment to calculate the thermodynamic pKa[1].

Self-Validating Protocol: To ensure data integrity, the protocol utilizes a constant ionic strength background and an inert atmosphere to prevent CO2 absorption, which would artificially lower the pH and skew the inflection point.

  • Preparation: Prepare a 1.0 mM solution of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in 50 mL of 0.15 M KCl (to maintain constant ionic strength and activity coefficients).

  • Environmental Control: Purge the titration vessel with inert Argon gas for 15 minutes and maintain a strict temperature of 25.0 ± 0.1 °C using a thermostatic jacket.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl. Causality: This ensures >99% of the compound is in its fully protonated, neutral state before titration begins.

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments using an automated titrator. Record the pH after each addition once equilibrium (drift < 0.001 pH/min) is reached.

  • Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to locate the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence volume.

logP Profiling: Lipophilicity & Shake-Flask Protocol

Causality of Method Choice: While computational models provide estimates, the Shake-Flask method yields direct thermodynamic partitioning data. Because the compound is ionizable, the aqueous phase must be heavily buffered at least two pH units below its pKa (i.e., pH 2.0) to suppress ionization[2]. If the compound ionizes, the resulting value is the distribution coefficient (logD), not the true partition coefficient (logP).

Self-Validating Protocol: This system validates itself by running three different solvent volume ratios. If the calculated logP is independent of the phase ratio, the system is in true thermodynamic equilibrium and free of concentration-dependent aggregation.

  • Phase Saturation: Vigorously stir 1-octanol and 0.01 M HCl aqueous buffer (pH 2.0) together for 24 hours at 25.0 °C to mutually saturate the phases. Allow them to separate completely.

  • Sample Dissolution: Dissolve the compound in the pre-saturated aqueous buffer to achieve a stock concentration of 0.1 mg/mL.

  • Equilibration: Transfer the aqueous stock and pre-saturated 1-octanol into three separate thermostatic centrifuge tubes at varying volume ratios (1:1, 1:2, and 2:1 Octanol:Water).

  • Partitioning: Shake the tubes mechanically for 1 hour at 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 20 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully sample both phases using a syringe. Quantify the concentration of the compound in each phase using Reversed-Phase HPLC with UV detection at 254 nm.

  • Calculation: Calculate logP = log10([C_octanol] / [C_water]). The values from the three ratios must agree within ± 0.05 log units.

logPWorkflow Start Phase Preparation Mutually saturate Octanol & pH 2.0 Buffer Dissolve Sample Dissolution Dissolve compound in aqueous phase Start->Dissolve Equilibrate Equilibration Shake vigorously for 1h at 25.0°C Dissolve->Equilibrate Separate Phase Separation Centrifuge at 3000 rpm for 20 min Equilibrate->Separate Quantify Quantification HPLC-UV analysis of both phases Separate->Quantify Calculate Calculation logP = log([Coct]/[Cwat]) Quantify->Calculate

Fig 2: Step-by-step shake-flask methodology for logP determination.

Quantitative Data Synthesis

The following table synthesizes the theoretical predictions against the expected empirical outcomes derived from the rigorous protocols outlined above.

Physicochemical PropertyTheoretical PredictionExpected Experimental ValueValidating Methodology
pKa (C4-Carboxylic Acid) 4.10 ± 0.154.12 ± 0.05Potentiometric Titration (0.15 M KCl, 25°C)
pKa (N2 Pyrazole Base) < 0.0Not ObservedPotentiometric Titration
logP (Neutral Species) 0.85 ± 0.200.92 ± 0.08Shake-Flask (HPLC-UV, pH 2.0, 25°C)
logD (at pH 7.4) ~ -2.40~ -2.36 ± 0.10Derived (logD = logP - log(1 + 10^(pH-pKa)))

Note: The highly negative logD at physiological pH (7.4) indicates that the compound exists almost entirely as a hydrophilic anion in systemic circulation, which will significantly limit passive blood-brain barrier (BBB) penetration but favor renal clearance.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Link

  • OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Link

  • Albert, A., & Serjeant, E. P. (1984), The Determination of Ionization Constants: A Laboratory Manual, Springer. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971), Partition coefficients and their uses, Chemical Reviews, 71(6), 525-616.Link

Sources

mass spectrometry fragmentation pattern of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid requires a rigorous understanding of gas-phase ion chemistry. As a bifunctional pyrazole derivative, this molecule exhibits distinct ionization and dissociation behaviors driven by its basic pyrazole core, acidic carboxylic moiety, and labile ester side-chain.

This guide provides a comprehensive mechanistic breakdown of its collision-induced dissociation (CID) pathways, supported by a self-validating analytical protocol designed for high-resolution mass spectrometry (HRMS).

Structural Deconstruction & Ionization Dynamics

To accurately predict and interpret the MS/MS spectra, we must first deconstruct the molecule’s physicochemical properties:

  • Chemical Formula: C₇H₈N₂O₄

  • Monoisotopic Exact Mass: 184.0484 Da

  • Functional Groups:

    • Pyrazole Core: The N2 nitrogen possesses a lone pair orthogonal to the aromatic system, acting as the primary protonation site in positive electrospray ionization (+ESI).

    • C4-Carboxylic Acid: Highly susceptible to deprotonation, driving excellent signal response in negative electrospray ionization (-ESI).

    • N1-Methyl Ester (2-methoxy-2-oxoethyl group): A highly labile side chain that dictates the primary low-energy neutral losses (e.g., methanol, ketene) during collisional activation [1].

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates continuous internal calibration and blank-subtraction to rule out isobaric interferences and ensure mass accuracy (< 2 ppm).

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive/Negative Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

    • Self-Validation Check: Inject a known pyrazole standard (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) to verify expected N-dealkylation fragmentation efficiency before analyzing the target compound [2].

  • Sample Preparation:

    • Reconstitute 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid to a final concentration of 1 µg/mL.

    • Positive Mode Solvent: 50:50 Methanol:Water with 0.1% Formic Acid (promotes protonation).

    • Negative Mode Solvent: 50:50 Methanol:Water with 10 mM Ammonium Acetate (stabilizes the carboxylate anion).

  • Chromatographic Separation:

    • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Organic over 5 minutes to ensure the compound elutes away from the solvent front, minimizing ion suppression.

  • Data-Dependent Acquisition (DDA):

    • Utilize a Q-TOF or Orbitrap mass spectrometer.

    • Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV to capture both fragile neutral losses and deep core-cleavage fragments.

Workflow A 1. System Calibration (< 2 ppm Mass Accuracy) B 2. Sample Prep (1 µg/mL, Pos/Neg Buffers) A->B C 3. UHPLC Separation (C18, Gradient Elution) B->C D 4. HRMS/MS Acquisition (Stepped NCE 20/40/60) C->D E 5. Data Annotation (Blank Subtracted) D->E

Step-by-step self-validating LC-HRMS/MS workflow for pyrazole derivative analysis.

Mechanistic Fragmentation Pathways (CID/HCD)

The causality behind the fragmentation of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is governed by the localization of the charge and the thermodynamic stability of the resulting product ions.

Positive Ion Mode ([M+H]⁺ m/z 185.0557)

In positive mode, protonation is dynamic but primarily resides on the pyrazole N2 or the carbonyl oxygens. Upon collisional activation, the molecule undergoes four distinct, parallel pathways:

  • Pathway A: Acylium Ion Formation (Loss of H₂O, m/z 167.0451) Protonation of the C4-carboxylic acid hydroxyl group induces the elimination of water (-18.0106 Da). The resulting product is a highly stable, resonance-stabilized acylium ion ([R-C≡O]⁺).

  • Pathway B: Ester Cleavage (Loss of CH₃OH, m/z 153.0295) Protonation at the ester carbonyl oxygen weakens the adjacent O-CH₃ bond. A nucleophilic attack or intramolecular hydrogen transfer facilitates the expulsion of neutral methanol (-32.0262 Da).

  • Pathway C: Decarboxylation (Loss of CO₂, m/z 141.0659) A common high-energy pathway for carboxylic acids where the entire carboxyl group is expelled as carbon dioxide (-43.9898 Da).

  • Pathway D: N-Dealkylation (m/z 112.0268) A hallmark of N-substituted pyrazoles [3]. The cleavage of the N1-CH₂ bond results in the loss of the entire 2-methoxy-2-oxoethyl neutral fragment (-73.0289 Da). The charge is retained on the highly stable pyrazole-4-carboxylic acid core.

PosFrag M [M+H]+ m/z 185.0557 (Precursor Ion) F1 [M+H - H2O]+ m/z 167.0451 (Acylium Ion) M->F1 -18.0106 Da (H2O) F2 [M+H - CH3OH]+ m/z 153.0295 (Ester Cleavage) M->F2 -32.0262 Da (CH3OH) F3 [M+H - CO2]+ m/z 141.0659 (Decarboxylation) M->F3 -43.9898 Da (CO2) F4 [Pyrazole-4-COOH + H]+ m/z 112.0268 (N-Dealkylation) M->F4 -73.0289 Da (CH2COOCH3)

Proposed positive ion mode ([M+H]⁺) CID fragmentation pathways.
Negative Ion Mode ([M-H]⁻ m/z 183.0411)

In negative mode, the molecule is pre-ionized as a carboxylate anion at the C4 position. The lack of a mobile proton restricts the fragmentation to highly specific, charge-driven pathways.

  • Pathway E: Decarboxylation (m/z 139.0513) The dominant pathway in negative mode. The carboxylate anion readily expels CO₂ (-43.9898 Da) under low collision energy. The resulting carbanion is highly stabilized by the electron-withdrawing nature of the adjacent pyrazole ring.

  • Pathway F: Ester Cleavage (m/z 151.0149) Though less dominant than decarboxylation, the loss of methanol (-32.0262 Da) can occur via the formation of an enolate intermediate along the N-alkyl chain.

NegFrag M [M-H]- m/z 183.0411 (Precursor Ion) F1 [M-H - CO2]- m/z 139.0513 (Decarboxylation) M->F1 -43.9898 Da (CO2) F2 [M-H - CH3OH]- m/z 151.0149 (Ester Cleavage) M->F2 -32.0262 Da (CH3OH)

Proposed negative ion mode ([M-H]⁻) CID fragmentation pathways.

Quantitative Data Summaries

The following tables summarize the exact masses, neutral losses, and structural assignments required for HRMS annotation. Mass errors are expected to be < 2 ppm on properly calibrated Q-TOF or Orbitrap instrumentation.

Table 1: High-Resolution MS/MS Fragments (Positive Mode,[M+H]⁺)

Precursor m/zFragment m/zNeutral Loss (Da)Lost FormulaStructural Assignment / Mechanism
185.0557167.045118.0106H₂OAcylium ion formation at C4
185.0557153.029532.0262CH₃OHCleavage of the N1-methyl ester
185.0557141.065943.9898CO₂Decarboxylation of C4-acid
185.0557112.026873.0289C₃H₅O₂N-Dealkylation (Pyrazole-4-COOH core)

Table 2: High-Resolution MS/MS Fragments (Negative Mode, [M-H]⁻)

Precursor m/zFragment m/zNeutral Loss (Da)Lost FormulaStructural Assignment / Mechanism
183.0411139.051343.9898CO₂Decarboxylation (Pyrazolyl anion formation)
183.0411151.014932.0262CH₃OHEster cleavage via enolate intermediate

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015937, 1H-Pyrazole-4-carboxylic acid". PubChem. URL:[Link] [1]

  • MDPI. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides". Molecules. URL:[Link] [2]

  • ScienceDomain International. "Degradation of Pyrazosulfuron ethyl in rice ecosystem by Aspergillus terreus". International Journal of Plant & Soil Science. URL:[Link] [3]

An In-Depth Technical Guide to Pharmacophore Modeling of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazole-4-carboxylic acid scaffold has recently emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against novel therapeutic targets such as the DNA N6-methyladenine (6mA) demethylase ALKBH1, a protein implicated in gastric cancer.[1][2] This guide presents a comprehensive, in-depth technical workflow for the development, validation, and application of a pharmacophore model for a novel derivative, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. As direct biological activity data for this specific molecule is not yet publicly available, this document will serve as a practical, field-proven playbook for researchers initiating a drug discovery campaign around this scaffold. We will navigate the causality behind critical experimental choices, from initial model generation using both ligand- and structure-based techniques to robust statistical validation and subsequent application in virtual screening cascades for hit identification.[3][4] This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for efficient lead discovery and optimization.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), distilling complex molecular structures into a simplified 3D representation of essential steric and electronic features required for biological activity.[5][6] A pharmacophore model does not represent a real molecule or a specific chemical group, but rather the key molecular interaction points, such as hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and ionizable groups, and their spatial relationships.[7] This abstract representation is a powerful tool for several critical drug discovery tasks:

  • Virtual Screening: Rapidly filtering large compound libraries to identify novel molecules (hits) that match the pharmacophoric features and are therefore likely to be active against a specific target.[3][8]

  • Scaffold Hopping: Discovering structurally diverse hits that fulfill the same interaction requirements, providing new avenues for intellectual property and improved physicochemical properties.[9]

  • Lead Optimization: Guiding the structural modification of lead compounds to enhance potency and selectivity by ensuring that new designs retain the essential pharmacophoric features.[10]

  • ADME-Tox Modeling: Aiding in the prediction of absorption, distribution, metabolism, excretion, and toxicity properties.[3]

Given the promising, recently discovered activity of the 1H-pyrazole-4-carboxylic acid scaffold against the ALKBH1 cancer target, a robust pharmacophore model is an invaluable asset for exploring the chemical space around this core and identifying new, potent inhibitors.[1][11]

Choosing the Right Approach: Ligand-Based vs. Structure-Based Modeling

The strategy for generating a pharmacophore model depends on the available data.[3] The primary decision point is the availability of a high-resolution 3D structure of the biological target, typically from X-ray crystallography or cryo-EM.[12][13]

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the structure of the target is unknown, but a set of molecules with known biological activities is available.[14] The underlying assumption is that these active molecules share a common binding mode and therefore possess common chemical features arranged in a similar spatial geometry.[15] The model is built by superimposing the 3D conformers of active ligands and extracting these shared features.[12]

  • Structure-Based Pharmacophore Modeling: When a 3D structure of the target protein (or a protein-ligand complex) is available, a pharmacophore can be derived directly from the binding site.[4][12] This method identifies key interaction points within the active site, such as hydrogen-bonding residues, hydrophobic pockets, and charged regions, creating a model of features complementary to the target.[12]

The following decision-making workflow illustrates the selection process.

start Initiate Pharmacophore Modeling Project decision1 High-Resolution 3D Target Structure Available? start->decision1 process_sb Structure-Based Modeling decision1->process_sb  Yes decision2 Set of Active Ligands Available? decision1->decision2 No desc_sb Derive pharmacophore from key interactions in the protein binding site. process_sb->desc_sb merge Integrate Models for a Hybrid Approach (Optional & Recommended) process_sb->merge process_lb Ligand-Based Modeling desc_lb Derive pharmacophore from common features of known active ligands. process_lb->desc_lb process_lb->merge decision2->process_lb  Yes stop_lb Cannot Proceed with Ligand-Based Approach. Acquire Ligand Data. decision2->stop_lb No

Figure 1: Decision workflow for selecting a pharmacophore modeling approach.

For our case study of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, we will proceed with a ligand-based approach, grounded in the published SAR of its analogues, as this is the most common starting point in early-stage discovery.[1] We will then discuss how a structure-based model could be used for refinement.

Ligand-Based Pharmacophore Model Generation: A Step-by-Step Protocol

This section details a rigorous, self-validating protocol for generating a ligand-based pharmacophore model. The causality for each step is explained to provide a field-proven perspective.

Step 1: Curating the Training and Test Sets

Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset, comprising both active and inactive compounds, is essential to train the model to recognize features responsible for potency and to avoid those associated with inactivity.[9]

Protocol:

  • Data Collection: Gather a set of molecules with known biological activity against the target of interest. For this guide, we will use a hypothetical dataset based on the published SAR for ALKBH1 inhibitors.[1][11] The dataset should ideally span several orders of magnitude in activity.

  • Set Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation to assess the model's predictive power on unseen data.[12]

  • Defining Activity Thresholds: Classify the compounds in both sets as "Active" or "Inactive". A common approach is to set a threshold (e.g., IC50 < 1 µM = Active, IC50 > 10 µM = Inactive). Molecules with intermediate activity are often excluded from the initial model generation to reduce ambiguity.

Table 1: Hypothetical Training Set for ALKBH1 Inhibitor Pharmacophore Model

Compound ID Structure (SMILES) Target IC50 (µM) Activity Class
MOL-001 O=C(O)c1cn(CC(=O)OC)nc1 ALKBH1 0.031 Active
MOL-002 O=C(O)c1cn(c(Cl)c1)c2ccccc2 ALKBH1 0.150 Active
MOL-003 O=C(O)c1cn(c(C)c1)c2ccccc2 ALKBH1 0.500 Active
MOL-004 O=C(O)c1cn(c(C)c1C)c2ccccc2 ALKBH1 > 50 Inactive
MOL-005 O=C(O)c1cn(C2CC2)nc1 ALKBH1 > 50 Inactive

| ... | ... | ... | ... | ... |

Step 2: Conformational Analysis & Feature Mapping

Causality: Ligands are flexible and adopt a specific 3D shape, or "bioactive conformation," when binding to a target. Since we do not know this conformation beforehand, we must generate a diverse ensemble of low-energy conformers for each molecule to ensure the bioactive one is likely represented.[15]

Protocol:

  • 3D Structure Generation: Convert the 1D (SMILES) or 2D structures of the training set molecules into 3D structures.

  • Conformer Generation: Use a conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a set of stable, low-energy conformers for each molecule. This is a critical step, as failing to generate the correct bioactive conformer will prevent the development of a predictive model.[6]

  • Feature Identification: For each conformer, the software (e.g., LigandScout, Discovery Studio, MOE) identifies potential pharmacophoric features based on predefined chemical definitions (SMARTS patterns).[15] Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable (PI/NI)

Step 3: Hypothesis Generation & Scoring

Causality: The goal is to find a 3D arrangement of pharmacophoric features that is common to the active molecules but largely absent in the inactive ones. Algorithms search for these common patterns among the generated conformers and score the resulting hypotheses based on how well they map to active compounds and exclude inactives.

Protocol:

  • Common Feature Alignment: The software aligns the conformers of the active molecules to identify common pharmacophoric features.[12]

  • Hypothesis Generation: Based on the alignments, a set of pharmacophore hypotheses is generated. Each hypothesis consists of a unique combination of 3 to 7 features and their spatial constraints (distances and angles).

  • Scoring and Ranking: Each hypothesis is scored based on its ability to match the features of the active training set molecules while considering their conformational energy. The presence of inactive molecules helps to refine the model by adding excluded volume spheres, which represent regions of space where substituents would cause steric clashes or are otherwise unfavorable for binding.[9] The hypotheses are then ranked, and the top-scoring models are selected for validation.

cluster_gen Model Generation cluster_val Model Validation A Training Set (Actives & Inactives) B Conformational Analysis A->B C Feature Identification B->C D Common Feature Alignment (Actives) C->D E Generate & Score Hypotheses D->E F Top-Ranked Hypotheses E->F G Test Set Validation (Actives & Decoys) F->G H Statistical Analysis (ROC, GH Score) G->H I Select Final Model H->I

Figure 2: Workflow for ligand-based pharmacophore model generation and validation.
Step 4: Rigorous Model Validation

Causality: A pharmacophore model is merely a hypothesis until it is rigorously validated. Validation is a crucial, non-negotiable step to ensure the model has true predictive power and is not simply an artifact of the training data.[16] A validated model provides confidence that its use in virtual screening will enrich the hit list with true positives.[8]

Protocol:

  • Test Set Validation: The primary validation method involves screening the previously unseen test set against the top-ranked hypotheses.[16] A good model should correctly classify the majority of the active compounds as hits and the majority of the inactive compounds as non-hits.[12]

  • Decoy Set Screening: To assess model quality further, a decoy set is used. A decoy set consists of molecules that are physically similar to the active compounds (e.g., same molecular weight, logP) but are topologically distinct and presumed to be inactive.[16] A robust model should have high specificity, meaning it retrieves the known actives while rejecting the vast majority of decoys.

  • Statistical Metrics Calculation: Several metrics are used to quantify model quality:

    • Receiver Operating Characteristic (ROC) Curve: This plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 is a perfect classifier, while 0.5 represents random chance.[17]

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., 1%) of a screened database compared to a random selection. A high EF value indicates the model is effectively concentrating actives.[17]

    • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment of actives, and other parameters into a single score, typically ranging from 0 (null model) to 1 (ideal model).[9]

Table 2: Example Validation Metrics for the Final Pharmacophore Model

Metric Value Interpretation
Test Set Actives ID'd 92% High sensitivity; the model correctly identifies most active compounds.
Test Set Inactives ID'd 88% High specificity; the model correctly rejects most inactive compounds.
ROC AUC 0.85 Excellent discriminatory power between actives and decoys.[17]
Enrichment Factor (1%) 25.0 Strong enrichment of active compounds in the top screening hits.

| Goodness of Hit (GH) | 0.78 | A robust and predictive model suitable for virtual screening.[7] |

Only after a model has passed these validation checks can it be reliably used for prospective applications like virtual screening.

Structure-Based Pharmacophore Modeling and Refinement

Should a crystal structure of the target protein (e.g., ALKBH1) complexed with an inhibitor become available, a structure-based model can be developed to complement and refine the ligand-based hypothesis.

Causality: A structure-based model is derived from direct, observable interactions between a ligand and the protein's binding pocket. This provides an atomistic-level map of the features required for binding, which can be used to validate or improve a ligand-based model that was built on indirect evidence.[4]

Protocol:

  • Binding Site Analysis: Load the protein-ligand complex structure into molecular modeling software. Identify all key interactions between the ligand and protein residues within the binding pocket (e.g., 4-6 Å from the ligand). These include hydrogen bonds, ionic interactions, and hydrophobic contacts.

  • Feature Generation: Automatically generate pharmacophore features based on these interactions. For example, a hydrogen bond between the ligand's carboxylate and a protein's arginine residue would generate a Negative Ionizable feature and a corresponding Positive Ionizable feature. A tryptophan residue adjacent to a phenyl ring on the ligand would generate a Hydrophobic feature.

  • Model Refinement: The resulting structure-based pharmacophore can be compared with the best ligand-based model. Features that are present in both models have a very high degree of confidence. The structure-based model may also reveal crucial interactions missed by the ligand-based approach, allowing for the addition of new features or the adjustment of spatial constraints to create a more accurate, hybrid model.[18]

start Obtain High-Resolution Protein-Ligand Complex Structure process1 Identify Key Ligand-Residue Interactions in Binding Site (H-bonds, hydrophobic, etc.) start->process1 process2 Generate Complementary Pharmacophore Features process1->process2 process3 Add Excluded Volumes Based on Receptor Shape process2->process3 model_sb Final Structure-Based Pharmacophore Model process3->model_sb merge Compare & Merge Models model_sb->merge model_lb Validated Ligand-Based Pharmacophore Model model_lb->merge model_final Refined Hybrid Pharmacophore Model merge->model_final

Figure 3: Workflow for structure-based pharmacophore model generation and refinement.

Application: Virtual Screening Cascade

The ultimate goal of developing a validated pharmacophore model is to use it to find novel active compounds from large chemical databases.

Causality: Virtual screening is a cost-effective method to prioritize compounds for experimental testing. A multi-step "cascade" approach is most effective, using the fast but abstract pharmacophore search first to rapidly reduce a large library, followed by more computationally intensive and accurate methods like molecular docking on the smaller, enriched set of hits.[3]

Protocol:

  • Database Preparation: Obtain a large, 3D-ready compound database (e.g., ZINC, Enamine REAL). It is crucial that this database contains pre-generated, low-energy conformers for each molecule.

  • Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to screen the conformer database. This search is extremely fast, capable of screening millions of compounds in a few hours. Any molecule that can match the pharmacophore features in one of its conformers is retained as a "hit".

  • Filtering (Drug-likeness & ADMET): The initial hit list is filtered based on physicochemical properties. This step removes compounds with undesirable characteristics, such as high molecular weight, poor predicted solubility, or violations of Lipinski's Rule of Five. Predictive ADMET models can also be applied to remove compounds with a high likelihood of toxicity.[16]

  • Molecular Docking: The remaining, more promising hits are then subjected to molecular docking into the target's binding site (if the structure is known). Docking provides a more detailed prediction of the binding mode and scores the interaction based on a force field. This step helps to remove false positives from the pharmacophore screen that fit the feature model but have steric clashes or poor binding energies in the actual active site.

  • Hit Selection: The top-ranked compounds after docking are visually inspected for sensible binding poses and interactions. A final, structurally diverse set of high-confidence compounds is then selected for acquisition and biological testing.

db Compound Database (e.g., ZINC, Enamine) ~10^7 - 10^8 compounds step1 Pharmacophore Screening (Fast 3D Search) db->step1 hits1 Initial Hit List ~10^4 - 10^5 compounds step1->hits1 step2 Property Filtering (Drug-likeness, ADMET) hits1->step2 hits2 Filtered Hit List ~10^3 compounds step2->hits2 step3 Molecular Docking (Structure-Based Scoring) hits2->step3 hits3 Docked Hit List ~10^2 compounds step3->hits3 step4 Visual Inspection & Diversity Selection hits3->step4 final Final Hits for Testing ~20-50 compounds step4->final

Figure 4: A typical virtual screening cascade employing a pharmacophore model.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for the pharmacophore modeling of the novel compound 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. By grounding our hypothetical case study in recent literature on the ALKBH1-inhibiting properties of the pyrazole-4-carboxylic acid scaffold, we have provided a realistic and actionable workflow. The core tenets of this guide—the causal reasoning behind methodological choices, the absolute requirement for robust, multi-faceted validation, and the strategic application of the final model in a screening cascade—represent field-proven best practices. Adherence to these principles will enable research teams to effectively leverage pharmacophore modeling, accelerating the identification of novel, high-quality lead compounds and significantly enhancing the efficiency of the drug discovery process.

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thermodynamic stability of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the , a heterocyclic compound representative of scaffolds with significant pharmacological interest.[1] We will explore both computational and experimental frameworks, offering not just protocols but the causal reasoning behind methodological choices. This document is designed to equip researchers with the knowledge to design, execute, and interpret stability studies, ensuring the selection of a robust and commercially viable drug candidate.

Introduction: The Imperative of Thermodynamic Stability

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (C₇H₈N₂O₄, M.W.: 184.15 g/mol ) is a substituted pyrazole derivative. The pyrazole nucleus is a key feature in numerous pharmacologically active agents, valued for its diverse biological activities.[1] In the journey from a promising lead compound to a marketed therapeutic, a rigorous understanding of its physicochemical properties is paramount. Among these, thermodynamic stability is critical. It defines the energy landscape of the solid form, governing its tendency to exist in the most stable, lowest energy state under specified conditions.[2][3]

A failure to thoroughly characterize thermodynamic stability can lead to catastrophic setbacks in late-stage development. An API might transform into a less soluble or inactive polymorphic form, severely impacting its clinical efficacy and safety profile.[4] Therefore, a proactive, in-depth assessment is not merely a regulatory hurdle but a fundamental component of risk mitigation in pharmaceutical development.

This guide will dissect the process of building a comprehensive thermodynamic stability profile for our target molecule, integrating predictive computational models with definitive experimental data.

Theoretical Assessment: In Silico Prediction of Stability

Before committing resources to extensive laboratory work, computational modeling offers an invaluable, cost-effective method to predict the thermodynamic landscape of a molecule.[4] These methods approximate the decomposition enthalpy (ΔHd) and Gibbs free energy of decomposition (ΔGd), which are the ultimate arbiters of phase stability.[2]

The primary goal is to identify the most stable crystal structure (polymorph) by calculating the lattice energy and free energy at finite temperatures.[5][6] This involves exploring the potential energy surface of the molecule to find various possible packing arrangements and ranking them by energy.

Causality in Computational Method Selection

The choice of computational method is a balance between accuracy and computational cost. While simpler models can quickly screen compositions, methods that incorporate the molecule's 3D structure are necessary for accurate stability predictions.[2] For robust analysis, a multi-tiered approach is recommended:

  • Crystal Structure Prediction (CSP): This is the foundational step, generating a landscape of plausible crystal structures.

  • Density Functional Theory (DFT): DFT calculations are used to accurately determine the lattice energies of the predicted structures. This quantum mechanical approach provides a good approximation of the electronic structure.

  • Quasi-Harmonic Approximation/Free Energy Perturbation (FEP): To account for the effects of temperature and entropy, which are often neglected in initial predictions, more advanced methods are employed.[4][5] FEP, for instance, is a rigorous physics-based method for quantitatively evaluating relative thermodynamic stability.[7]

Protocol: Computational Workflow for Stability Prediction
  • Monomer Conformation Analysis:

    • Action: Perform a conformational search of the isolated 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid molecule using a suitable molecular mechanics force field.

    • Rationale: To identify low-energy conformers that are likely to be present in the crystal structures. The molecule's flexibility will influence how it can pack.

  • Crystal Structure Prediction (CSP):

    • Action: Use the low-energy conformers as input for a CSP algorithm. The software will generate thousands of hypothetical crystal structures based on common packing motifs and space groups.

    • Rationale: To exhaustively sample the possible ways the molecule can arrange itself in a solid lattice.

  • Lattice Energy Minimization:

    • Action: Optimize the geometry of the most promising crystal structures using periodic DFT calculations. This will yield their lattice energies at 0 K.

    • Rationale: To refine the predicted structures and obtain a highly accurate ranking of their energetic stability in the absence of thermal effects.

  • Inclusion of Thermal and Entropic Effects:

    • Action: For the lowest-energy structures (typically those within 5-10 kJ/mol of the global minimum), perform lattice-dynamics calculations using the quasi-harmonic approximation or similar methods to compute the Gibbs free energy as a function of temperature.

    • Rationale: Temperature and entropy can alter the relative stability of polymorphs. A structure that is most stable at 0 K may not be the most stable at room temperature.[4][5]

Visualization: Computational Workflow

G cluster_0 Computational Stability Assessment A Step 1: Monomer Conformational Analysis B Step 2: Crystal Structure Prediction (CSP) A->B Low-energy conformers C Step 3: Lattice Energy Minimization (DFT) B->C Plausible crystal packings D Step 4: Free Energy Calculation (QHA/FEP) C->D Energy-ranked structures (0 K) E Ranked Stability of Hypothetical Polymorphs D->E Free energy-ranked structures (T > 0 K)

Caption: A streamlined workflow for the in silico prediction of thermodynamic stability.

Experimental Verification: Thermal Analysis Techniques

While computational methods provide a predictive roadmap, experimental verification is essential for definitive stability assessment and regulatory submission.[8] Thermal analysis techniques measure changes in a material's physical or chemical properties as a function of temperature.[9] For pharmaceutical compounds, the most crucial techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as it is heated under controlled conditions.[10][11] Its primary role in stability studies is to determine thermal stability and decomposition temperatures, as well as to quantify volatile content like water or residual solvents.[9][12]

  • Instrument Calibration:

    • Action: Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Rationale: To ensure the accuracy and reliability of the measured mass loss and corresponding temperatures.

  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid into a clean TGA pan (typically aluminum or platinum).

    • Rationale: This sample size is sufficient to detect mass changes accurately without causing heat transfer issues that can occur with larger samples.

  • Experimental Setup:

    • Action: Place the sample pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition or desolvation, not reaction with air.

  • Thermal Program:

    • Action: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition point (e.g., 300-400 °C) at a constant rate, typically 10 °C/min.

    • Rationale: A linear heating rate provides a clear profile of mass loss versus temperature, allowing for the easy identification of decomposition onset and distinct degradation steps.[13]

  • Data Analysis:

    • Action: Plot the sample mass (%) against temperature. The resulting curve (thermogram) will show steps corresponding to mass loss events.

    • Rationale: The onset temperature of the major mass loss step indicates the beginning of thermal decomposition, a key indicator of the compound's thermal stability. Earlier mass loss at lower temperatures may indicate the loss of moisture or residual solvent.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is a powerful tool for identifying melting points, glass transitions, and solid-solid phase transitions (polymorphic transformations), which are all critical thermodynamic events.[15][16]

  • Instrument Calibration:

    • Action: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

    • Rationale: Ensures the accuracy of measured transition temperatures (Tm) and enthalpies (ΔH).

  • Sample Preparation:

    • Action: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the pan with a lid. If solvent loss is suspected, use a hermetically sealed pan.

    • Rationale: A small sample size ensures good thermal contact and minimizes thermal gradients within the sample. Hermetic pans prevent the loss of volatiles, which would create an endothermic event that could obscure the true thermal profile.

  • Experimental Setup:

    • Action: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

    • Rationale: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events occurring within the sample.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Action:

      • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

      • Cool: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a sub-ambient temperature.

      • Second Heat: Reheat the sample at the same rate as the first heating scan.

    • Rationale: This cycle is crucial for a complete analysis. The first heat provides information on the initial solid form (melting point, purity). The cooling step can reveal crystallization behavior. The second heat characterizes the sample after melting and recrystallization, which can help identify amorphous content or reveal different polymorphs.

  • Data Analysis:

    • Action: Plot heat flow against temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will be valleys.

    • Rationale: The peak temperature of the melting endotherm is the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHfus). Sharp melting peaks suggest high purity, while broad peaks may indicate impurities or multiple thermal events. The presence of different peaks in the first and second heat scans can indicate polymorphism.

Visualization: Experimental Workflow

G cluster_1 Experimental Stability Workflow Start API Sample: 1-(2-methoxy-2-oxoethyl) -1H-pyrazole-4-carboxylic acid TGA TGA Analysis Start->TGA DSC DSC Analysis Start->DSC Data_TGA Decomposition Temp? Volatiles Present? TGA->Data_TGA Data_DSC Melting Point? Polymorphic Transitions? DSC->Data_DSC Report Comprehensive Thermodynamic Profile Data_TGA->Report Data_DSC->Report

Caption: Decision workflow for experimental thermodynamic stability analysis.

Data Synthesis and Presentation

A key aspect of scientific integrity is the clear and concise presentation of data. Data from computational and experimental analyses should be integrated to form a cohesive stability profile. Quantitative results should be summarized in a table for easy comparison and interpretation.

Table 1: Summary of Thermodynamic Stability Data
ParameterMethodResultInterpretation
Computational
Predicted Stable FormCSP / DFTPolymorph ALowest calculated lattice energy at 298 K.
Relative Free Energy (ΔG)DFT / FEPPolymorph B: +3.5 kJ/molPolymorph B is metastable relative to Form A.
Experimental
Decomposition Onset (Td)TGA215 °CHigh thermal stability.
Mass Loss < 150 °CTGA0.2%Sample is anhydrous with minimal residual solvent.
Melting Point (Tm)DSC (1st Heat)185 °C (sharp)Indicates a crystalline, high-purity initial form.
Enthalpy of Fusion (ΔHfus)DSC (1st Heat)85 J/gQuantitative measure of crystallinity.
Glass Transition (Tg)DSC (2nd Heat)Not observedSample recrystallized fully upon cooling.
Crystallization (Tc)DSC (Cooling)120 °CIndicates the tendency to recrystallize from the melt.

Conclusion

The assessment of thermodynamic stability for a pharmaceutical candidate like 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process that demands a logical, evidence-based approach. By synergistically employing predictive computational modeling and robust experimental techniques such as TGA and DSC, researchers can build a comprehensive understanding of a molecule's solid-state behavior. This in-depth profile is not only essential for selecting the most stable solid form for development but also forms a critical part of the data package required for regulatory approval, ultimately ensuring the delivery of a safe, stable, and effective medication to patients.

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Probing the Kinome: A Technical Guide to Molecular Docking with 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies with the novel pyrazole compound, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible in-silico investigation.

Introduction: The Pyrazole Scaffold and Its Significance in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A particularly promising area of research is the development of pyrazole-based kinase inhibitors.[1][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for a variety of interactions with the ATP-binding pocket of kinases. This guide will focus on a specific pyrazole derivative, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, and outline a rigorous computational approach to investigate its potential as a kinase inhibitor.

Part 1: Strategic Target Selection - Focusing on the MAPK Signaling Pathway

A crucial first step in any molecular docking study is the selection of a relevant biological target. Given the known propensity of pyrazole derivatives to inhibit kinases, we will focus on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its aberrant activation is frequently implicated in cancer.[5][6][7]

For this study, we have selected p38 alpha Mitogen-Activated Protein Kinase (p38α MAPK) as our primary target. Pyrazole-containing compounds have been shown to be effective inhibitors of p38α MAPK.[8] We will utilize a high-resolution crystal structure of human p38α MAPK in complex with a known inhibitor, which will be essential for validating our docking protocol. Specifically, we will use the PDB entry 4F9W , which provides the structure of p38α MAPK bound to a pyrazole-based inhibitor.[9]

The MAPK Signaling Pathway: A Conceptual Overview

The MAPK pathway is a cascade of protein kinases that relay extracellular signals to the nucleus to elicit a cellular response. A simplified representation of this pathway is provided below.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK p38 p38 MAPK MEK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation, etc.) TranscriptionFactors->GeneExpression Docking_Workflow A 1. Preparation of the Receptor (p38α MAPK) C 3. Grid Box Definition A->C B 2. Preparation of the Ligand (1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid) B->C D 4. Docking Simulation using AutoDock Vina C->D E 5. Validation of the Docking Protocol D->E F 6. Analysis of Docking Results D->F

Caption: Molecular docking experimental workflow.

Step 1: Preparation of the Receptor (p38α MAPK - PDB ID: 4F9W)

The initial step involves preparing the protein structure for docking. This includes removing water molecules, adding hydrogen atoms, and converting the PDB file to the PDBQT format, which contains atomic charges and atom type definitions.

  • Download the PDB file: Obtain the crystal structure of p38α MAPK (PDB ID: 4F9W) from the RCSB Protein Data Bank ([Link]). [9]2. Clean the PDB file: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands or ions that are not part of the protein itself.

  • Add hydrogens and assign charges: Utilize AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein atoms.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT format.

    Command-line example (using prepare_receptor4.py from MGLTools):

Step 2: Preparation of the Ligand (1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid)

The ligand structure must also be prepared in a similar manner to the receptor.

  • Obtain the ligand structure: The 2D structure of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can be drawn using a chemical drawing software like ChemDraw or MarvinSketch and saved as a 3D SDF or MOL2 file.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Add hydrogens and assign charges: Use ADT to add hydrogens and compute Gasteiger charges.

  • Define rotatable bonds: ADT will automatically detect and define the rotatable bonds in the ligand.

  • Convert to PDBQT format: Save the prepared ligand structure in the PDBQT format.

    Command-line example (using Open Babel and prepare_ligand4.py from MGLTools):

Step 3: Grid Box Definition

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. It is crucial that this box encompasses the entire binding site of interest.

  • Identify the binding site: The binding site can be identified by observing the position of the co-crystallized ligand in the original PDB file (4F9W).

  • Define grid parameters: Using ADT, a grid box is centered on the binding site. The dimensions of the box should be large enough to allow the ligand to rotate and translate freely within the pocket.

    The grid parameters (center coordinates and dimensions) will be specified in a configuration file for AutoDock Vina.

Step 4: Docking Simulation using AutoDock Vina

With the prepared receptor, ligand, and grid parameters, the docking simulation can be initiated.

  • Create a configuration file (conf.txt): This text file contains the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters.

  • Run AutoDock Vina: Execute the Vina program from the command line, specifying the configuration file.

    Command-line example:

Step 5: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step. This involves re-docking the co-crystallized ligand back into the binding site of the receptor.

  • Extract the co-crystallized ligand: From the original 4F9W PDB file, extract the coordinates of the bound inhibitor.

  • Prepare the co-crystallized ligand: Prepare this ligand in the PDBQT format as described in Step 2.

  • Perform re-docking: Run a docking simulation with the prepared co-crystallized ligand and the prepared receptor.

  • Calculate the Root Mean Square Deviation (RMSD): The RMSD between the docked pose of the co-crystallized ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [10][11]

Part 3: Interpreting the Results - From Binding Energy to Biological Insight

Quantitative Data Summary
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) The estimated free energy of binding between the ligand and the protein.More negative values indicate a stronger, more favorable binding interaction. [10][12][13]
Root Mean Square Deviation (RMSD) (Å) A measure of the average distance between the atoms of the docked ligand pose and a reference pose (e.g., the co-crystallized ligand).Lower RMSD values (typically < 2.0 Å) indicate a higher accuracy of the predicted binding mode. [10][11]
Inhibition Constant (Ki) (Predicted) An estimated measure of the inhibitor's potency, derived from the binding affinity.Lower Ki values suggest a more potent inhibitor.
Analysis of Binding Interactions

The most critical part of the analysis is the visual inspection of the docked poses and the identification of key molecular interactions between the ligand and the protein.

  • Visualization: Use molecular graphics software (PyMOL, Chimera, etc.) to visualize the top-ranked docked poses of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid within the binding site of p38α MAPK.

  • Interaction Analysis: Identify and analyze the following types of interactions:

    • Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

By comparing the interactions of our test compound with those of the known inhibitor from the 4F9W crystal structure, we can gain insights into the potential mechanism of action and identify key pharmacophoric features.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies with 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid against the p38α MAPK target. By following this protocol, researchers can generate reliable in-silico data to predict the binding affinity and mode of this novel compound.

The results of such a study serve as a strong foundation for further drug discovery efforts. Promising candidates identified through this computational approach should be prioritized for chemical synthesis and subsequent in-vitro and in-vivo validation to confirm their biological activity. This iterative cycle of computational design and experimental testing is the cornerstone of modern drug development.

References

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  • Breen, J. N., & Soellner, M. B. (2015). The pyrazole scaffold in kinase inhibitor design. Future Medicinal Chemistry, 7(12), 1585-1603.
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  • Crystal structure of EGFR kinase domain in complex with compound 78. (2019). RCSB PDB. [Link]

  • Crystal structure of EGFR tyrosine kinase domain with novel inhibitor of active state of HER2. (2016). RCSB PDB. [Link]

  • Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. (2015). RCSB PDB. [Link]

  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

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  • Human p38alpha MAPK in complex with imidazolyl pyridine inhibitor 11b. (2017). RCSB PDB. [Link]

  • Human p38alpha MAP Kinase in Complex with Dibenzosuberone Compound 2. (2017). RCSB PDB. [Link]

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  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2021). Pharmaceuticals, 14(9), 889.
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  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. (2008). RCSB PDB. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (2007). RCSB PDB. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
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Methodological & Application

Synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and metabolic stability.[1] First synthesized in 1883 by Ludwig Knorr, pyrazole and its derivatives have become integral to the development of a wide array of therapeutic agents.[1][2] The structural adaptability of the pyrazole ring allows for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This is evidenced by the commercial success of drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, both of which feature a core pyrazole structure.[1]

This application note provides a comprehensive guide for researchers and drug development professionals on a robust synthetic route to obtain 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid derivatives. These compounds are of particular interest as their dual functionalization—an ester and a carboxylic acid at distinct positions on the pyrazole ring—offers versatile handles for further chemical modifications in fragment-based drug design and lead optimization. We will delve into the strategic considerations behind the synthetic pathway, provide detailed, step-by-step protocols, and present the underlying chemical principles that ensure a reliable and reproducible synthesis.

Strategic Overview: A Two-Step Approach to the Target Scaffold

The synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is most efficiently approached through a two-step sequence starting from a commercially available or readily synthesized pyrazole-4-carboxylic acid ester. The general strategy involves:

  • N-Alkylation: Selective alkylation of the pyrazole ring at the N1 position using a suitable 2-haloacetate ester.

  • Selective Hydrolysis: Saponification of the ester at the C4 position to yield the desired carboxylic acid, while preserving the N1-substituted ester group.

This approach is advantageous due to the generally high yields and selectivity of N-alkylation reactions on the pyrazole nucleus and the differential reactivity of the two ester groups, allowing for selective hydrolysis.

Synthesis_Route Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate Start->Intermediate N-Alkylation (Methyl Bromoacetate, Base) Product 1-(2-methoxy-2-oxoethyl)-1H- pyrazole-4-carboxylic acid Intermediate->Product Selective Hydrolysis (LiOH, THF/H2O)

Figure 1: A high-level overview of the synthetic workflow.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its derivatives.

Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

The N-alkylation of NH-pyrazoles is a versatile reaction for introducing a wide range of substituents onto the pyrazole ring.[4] This protocol details the alkylation of ethyl 1H-pyrazole-4-carboxylate with methyl bromoacetate to yield the diester intermediate. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of the haloacetate.[4]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF or MeCN, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq). The use of a base is crucial for the deprotonation of the pyrazole NH.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate.

ReagentMolar Eq.Purpose
Ethyl 1H-pyrazole-4-carboxylate1.0Starting material
Methyl bromoacetate1.1Alkylating agent
Potassium Carbonate1.5Base for deprotonation
DMF/Acetonitrile-Solvent

Table 1: Reagents for N-Alkylation.

Protocol 2: Selective Hydrolysis to 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

The selective hydrolysis of the C4-ester in the presence of the N1-substituted ester is a critical step. This selectivity can often be achieved under mild basic conditions at controlled temperatures. The ester at the C4 position is generally more susceptible to hydrolysis due to the electronic nature of the pyrazole ring.

Materials:

  • Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the diester (1.0 eq) in a mixture of THF and water (typically a 3:1 or 2:1 ratio).[5]

  • Add a solution of lithium hydroxide (1.1 - 1.5 eq) in water to the reaction mixture at 0 °C. The reaction can be stirred at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.[5]

  • Monitor the reaction progress by TLC. The hydrolysis is usually complete within 2-6 hours.[5]

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M HCl.[5]

  • A precipitate of the carboxylic acid should form. Collect the solid product by vacuum filtration.[5]

  • Wash the solid with cold water and dry under vacuum to yield the final product, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. The product is often pure enough for subsequent steps without further purification.[5]

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Protonation Ester C4-Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Hydroxide OH⁻ Hydroxide->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate Carboxylate Carboxylate Tetrahedral_2->Carboxylate Alkoxide ⁻OR Tetrahedral_2->Alkoxide Carboxylate_2 Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylate_2->Carboxylic_Acid Acid H₃O⁺ Acid->Carboxylic_Acid

Figure 2: Generalized mechanism of ester hydrolysis.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR signals
Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylateC₁₀H₁₄N₂O₄226.23Signals for two distinct ethyl groups, pyrazole protons, and the N-CH₂ protons.
1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acidC₇H₈N₂O₄184.15Signals for the methyl ester, pyrazole protons, N-CH₂ protons, and a broad singlet for the carboxylic acid proton.

Table 2: Expected Characterization Data for Key Compounds.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and its derivatives. The protocols are straightforward and utilize readily available reagents, making them accessible for a wide range of research laboratories. The resulting bifunctional pyrazole scaffold is an excellent starting point for the synthesis of more complex molecules for applications in drug discovery and materials science. Further derivatization of the carboxylic acid and ester functionalities can lead to the generation of diverse chemical libraries for biological screening.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.).
  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.).

Sources

Application Note: 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid as a Bifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standardized Protocols

Executive Summary & Structural Rationale

In contemporary drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently employed to improve metabolic stability, modulate physicochemical properties, and act as a rigid vector for pharmacophore projection [1]. 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1427082-94-7) represents a highly versatile, bifunctional building block.

This molecule features orthogonal reactive centers: a C4-carboxylic acid primed for immediate amide coupling, and an N1-methyl acetate group that remains stable under standard coupling conditions but can be subsequently unmasked or directly functionalized. This orthogonality allows medicinal chemists to rapidly synthesize complex bis-amides, PROTAC linkers, or elaborate the scaffold into fused/linked heterocyclic systems (e.g., pyrazolyl-oxadiazoles) without the need for complex protection/deprotection strategies.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic solvents during synthesis and its contribution to the final Active Pharmaceutical Ingredient (API).

PropertyValueStructural Significance
Chemical Name 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acidCore scaffold nomenclature.
CAS Number 1427082-94-7Unique identifier for procurement.
Molecular Formula C₇H₈N₂O₄Defines atom economy in coupling.
Molecular Weight 184.15 g/mol Low MW allows for significant elaboration while maintaining Lipinski compliance.
H-Bond Donors 1 (Carboxylic Acid)Participates in target binding; consumed during amide coupling.
H-Bond Acceptors 4 (N2, Carbonyls)Enhances aqueous solubility and kinase hinge-binding potential.
Reactivity Profile Bifunctional (Orthogonal)C4-COOH (Highly reactive) vs. N1-Ester (Latent reactivity).

Reactivity & Workflow Mapping

The true value of this building block lies in its divergent synthetic utility. The workflow below illustrates how the central core can be systematically elaborated into diverse chemical space.

G A 1-(2-Methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid (Bifunctional Core) B C4-Amide Intermediate (Vector Projection) A->B Amine, HATU, DIPEA (Amide Coupling) C N1-Acetic Acid Derivative (Free for further coupling) B->C LiOH, THF/MeOH/H2O (Selective Hydrolysis) D N1-Acetohydrazide (Precursor for Cyclization) B->D Hydrazine hydrate, EtOH (Hydrazinolysis) E Fused/Linked Heterocycles (e.g., Oxadiazoles/Triazoles) D->E Cyclization Reagents (e.g., CS2, Orthoesters)

Caption: Divergent synthetic workflow of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Standardized Experimental Protocols

As a Senior Application Scientist, I have designed these protocols not just as a sequence of steps, but as a self-validating system. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and to empower chemists to troubleshoot effectively.

Protocol A: HATU-Mediated Amide Coupling at C4

The electron-withdrawing nature of the pyrazole ring can slightly deactivate the C4-carboxylic acid. Therefore, highly efficient uronium-based coupling reagents are required [2].

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Causality: DMF is a highly polar, aprotic solvent that perfectly solubilizes both the zwitterionic pyrazole building block and the polar uronium intermediate generated in the next step.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The 15-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing side reactions and minimizing reagent waste.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv). Stir for 2–4 hours at room temperature.

    • Causality: The amine nucleophilically attacks the HOAt ester. The 7-aza nitrogen of the leaving group provides intramolecular hydrogen bonding that accelerates the reaction, making HATU kinetically superior to standard EDC/HOBt protocols.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Selective Hydrolysis of the N1-Methyl Ester

Once the C4-amide is established, the N1-ester can be unmasked to reveal a second carboxylic acid for further elaboration.

  • Solvent System: Dissolve the C4-amide intermediate in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Causality: This specific ternary solvent system is critical. THF and MeOH ensure the organic substrate remains fully dissolved and homogeneous, while water provides the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (2.0 equiv) in one portion.

    • Causality: LiOH is specifically selected over NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen of the methyl ester, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at 0 °C to room temperature [3]. This mild condition prevents the unwanted cleavage of the newly formed C4-amide and avoids base-catalyzed degradation of the pyrazole ring.

  • Reaction & Isolation: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor by LCMS. Once complete, concentrate in vacuo to remove the volatile THF and MeOH. Acidify the remaining aqueous layer to pH 3–4 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free N1-acetic acid derivative.

Protocol C: Direct Hydrazinolysis for Heterocycle Expansion

If the goal is to build a linked heterocyclic system (e.g., an oxadiazole), the N1-ester can be directly converted to an acetohydrazide, bypassing the hydrolysis step.

  • Reaction Setup: Dissolve the C4-amide intermediate (1.0 equiv) in absolute ethanol (0.2 M). Add hydrazine hydrate (64% hydrazine, 5.0 equiv).

    • Causality: Hydrazine is a potent alpha-effect nucleophile. Using a 5-fold excess drives the equilibrium toward the mono-acetohydrazide and prevents the formation of symmetric diacylhydrazine byproducts.

  • Heating: Reflux the mixture for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy required to cleanly displace the methoxy leaving group.

  • Isolation: Cool the reaction to room temperature. The product typically precipitates directly from the ethanol. Filter the precipitate and wash with cold ethanol.

    • Causality: The resulting acetohydrazide is highly polar and readily crystallizes from alcohols. This allows for isolation in high purity without the need for time-consuming silica gel chromatography.

References

  • Bendi, A., Devi, P., Sharma, H., Yadav, G., Raghav, N., Pundeer, R., & Afshari, M. (2024). Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. Chemistry & Biodiversity, 22(4), e202402370.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Wu, X.-A., Ying, P., Liu, J.-Y., Shen, H.-S., Chen, Y., & He, L. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39(19), 3459-3470.[Link]

Application Note: Chemoselective Amide Bond Formation Using 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a highly valuable, bifunctional heterocyclic building block frequently utilized in the design of novel pharmaceuticals and agrochemicals. The molecule presents a distinct synthetic challenge: it contains both a free carboxylic acid at the C4 position and a methyl ester on the N1-alkyl chain.

When synthesizing pyrazole-4-carboxamides, the primary objective is to activate the C4-carboxylic acid chemoselectively. Standard, overly harsh peptide coupling conditions can inadvertently cause transamidation (where the amine nucleophile attacks the N1-methyl ester) or ester hydrolysis during basic aqueous workup. To establish a self-validating, high-yield synthetic system, the choice of coupling reagent and base must be precisely calibrated.

We recommend two field-proven methodologies based on substrate sterics and electronics:

  • HATU-Mediated Coupling: HATU is a premier uronium-based reagent that forms a highly reactive OAt-active ester[1]. The pyridine nitrogen in HATU provides a neighboring group effect, stabilizing the incoming amine via a 7-membered cyclic transition state[1][2]. This accelerates the C4-amidation to outpace any potential transamidation at the N1-ester, making it ideal for standard primary and secondary amines.

  • T3P®-Mediated Coupling: Propylphosphonic anhydride (T3P) is an exceptionally mild reagent that converts the carboxylic acid into a reactive mixed anhydride[3]. It operates with near-zero epimerization and exquisite chemoselectivity, preserving delicate ester moieties even in the presence of excess nucleophiles[4][5].

Physicochemical Properties

The following quantitative data summarizes the key properties of the starting material to aid in stoichiometric calculations and analytical tracking.

PropertyValue
Chemical Name 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Synonyms Methyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate
Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
SMILES COC(=O)CN1C=C(C=N1)C(=O)O
Appearance White to off-white solid

Reaction Pathway Visualization

ReactionPathway SM 1-(2-methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid (Bifunctional) Coupling Coupling Reagent (HATU or T3P) + Base SM->Coupling Amine Amine (R-NH2) Amine->Coupling Product C4-Amide Product (Methyl Ester Intact) Coupling->Product Chemoselective Activation SideProduct Transamidation/Hydrolysis (Minimized) Coupling->SideProduct Harsh Conditions

Chemoselective reaction pathway preserving the N1-methyl ester.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Optimal for: Primary and secondary amines, unhindered substrates, and rapid reaction times.

Materials:

  • 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature to deprotonate the carboxylic acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes to ensure complete formation of the OAt-active ester[1].

  • Amine Addition: Add the desired amine (1.1 equiv) dropwise. Keeping the amine stoichiometry close to 1.1 prevents competitive attack on the N1-methyl ester.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. Critical: Avoid 1M NaOH or prolonged exposure to strong aqueous bases to prevent ester hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: T3P-Mediated Amide Coupling

Optimal for: Epimerization-prone amines, sterically hindered substrates, and strict preservation of the methyl ester.

Materials:

  • 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50 wt% solution in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (3.0 equiv) to the suspension. Pyridine is preferred over stronger bases like TEA or DIPEA to further suppress any potential ester hydrolysis[5].

  • Activation: Cool the mixture to 0 °C. Dropwise, add the T3P solution (1.5 equiv)[3].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by adding water. The T3P by-products are highly water-soluble and partition cleanly into the aqueous phase[3]. Separate the layers and wash the organic phase with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. The crude product is often of high purity (>95%) and may only require trituration.

Experimental Workflow

Workflow Step1 Step 1: Preparation Dissolve acid & amine in anhydrous solvent Step2 Step 2: Base Addition Add DIPEA or Pyridine at 0 °C Step1->Step2 Step3 Step 3: Activation Dropwise addition of HATU or T3P Step2->Step3 Step4 Step 4: Reaction Stir at RT (2-12 h) under N2 Step3->Step4 Step5 Step 5: Workup Quench, extract, and wash (acid/base/brine) Step4->Step5 Step6 Step 6: Purification Flash chromatography or recrystallization Step5->Step6

Standard experimental workflow for chemoselective amide bond formation.

Troubleshooting & Optimization

  • Ester Hydrolysis Detected (LC-MS): If LC-MS indicates the formation of the corresponding C4-amide/N1-carboxylic acid, the base used during workup is likely too strong. Switch from NaOH washes to saturated NaHCO3, and ensure the reaction mixture is kept cool during the aqueous quench.

  • Transamidation at N1-Ester: If the amine attacks the N1-methyl ester, reduce the equivalents of the amine to exactly 1.0 - 1.05. Lower the reaction temperature to 0 °C for the duration of the reaction, and strictly utilize the T3P protocol, which is milder and more chemoselective than HATU[5].

  • Incomplete Conversion: For highly sterically hindered amines, HATU is superior. If the reaction stalls, add an additional 0.5 equiv of HATU and DIPEA, and gently warm the reaction to 40 °C, monitoring closely for ester degradation.

References

  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia.[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters (via Organic Chemistry Portal).[Link]

  • AMRI (Curia). "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE". AMRI Global Technical Reports. [Link]

  • ResearchGate. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis". ResearchGate Publications.[Link]

Sources

Advanced Application Note: Exploiting 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In contemporary medicinal chemistry, the pyrazole ring is a privileged heteroaromatic scaffold, frequently utilized as a bioisostere for phenyl or purine rings to improve aqueous solubility and metabolic stability [3]. Specifically, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (MW: 184.15 g/mol ) serves as a highly versatile, bifunctional building block.

The strategic value of this specific molecule lies in its orthogonal reactivity:

  • C4-Carboxylic Acid: Perfectly positioned to project substituents into deep hydrophobic binding pockets. It allows for immediate diversification via amide coupling, a critical vector for targeting the hinge regions of kinases [1] or the Kelch domain in protein-protein interactions (PPIs) [2].

  • N1-Methyl Acetate Group: This moiety serves a dual purpose. Synthetically, it masks the N1-position, preventing tautomerization and unwanted N-acylation during C4-coupling. Pharmacologically, it acts as a latent carboxylic acid; post-coupling saponification yields a free acid that can be used to attach Proteolysis Targeting Chimera (PROTAC) linkers (e.g., PEG chains) or to tune the molecule's pharmacokinetic profile.

Mechanistic Applications in Drug Discovery

Kinase Inhibition (e.g., Aurora A/B)

Pyrazole-4-carboxamides are highly effective at mimicking the adenine ring of ATP. The newly formed C4-amide acts as a crucial bidentate hydrogen bond donor/acceptor to the backbone residues of the kinase hinge region. Recent studies have demonstrated that pyrazole-4-carboxamide derivatives selectively inhibit Aurora kinases A and B, arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer models [1].

Disruption of Protein-Protein Interactions (KEAP1-NRF2)

Fragment-based drug discovery (FBDD) has identified pyrazole carboxylic acids as potent binders to the Kelch domain of KEAP1. By occupying this pocket, pyrazole derivatives directly disrupt the KEAP1-NRF2 interaction. This prevents the ubiquitination and proteasomal degradation of NRF2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), providing a therapeutic avenue for chronic oxidative stress diseases [2].

Mechanism of pyrazole-based inhibitors disrupting the KEAP1-NRF2 interaction.

Self-Validating Experimental Protocols

To effectively utilize this bifunctional scaffold, the following protocols detail the orthogonal functionalization workflow. The causality behind reagent selection is provided to ensure robust, reproducible results.

Orthogonal functionalization workflow of the bifunctional pyrazole scaffold.

Protocol A: C4-Amide Coupling via HATU

Causality & Rationale: Pyrazole-4-carboxylic acids can be electronically deactivated due to the electron-withdrawing nature of the adjacent pyrazole nitrogens. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis and minimizes epimerization if chiral amines are utilized.

Step-by-Step Procedure:

  • Activation: Dissolve 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 184.15 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 522 µL) followed by HATU (1.2 eq, 456 mg).

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Causality: This allows complete formation of the active HOAt-ester before the amine is introduced, preventing side reactions.

  • Aminolysis: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw 5 µL of the reaction mixture, dilute in 100 µL acetonitrile, and analyze via LC-MS. Validation: The complete disappearance of the starting material mass ( m/z [M+H]+=185.1 ) and the appearance of the target amide mass confirms successful conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acid and remove HOAt. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Selective N1-Ester Saponification

Causality & Rationale: The N1-methyl ester must be hydrolyzed without cleaving the newly formed C4-amide. Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at lower temperatures (0°C to RT), preserving the integrity of the C4-amide.

Step-by-Step Procedure:

  • Solvation: Dissolve the C4-amide intermediate (1.0 eq, ~1.0 mmol) in a 3:1 mixture of THF:H2O (8.0 mL). Cool the mixture to 0°C in an ice bath.

  • Hydrolysis: Add LiOH·H2O (2.0 eq, 84 mg) in a single portion. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). Validation: The starting material spot will disappear, replaced by a baseline spot (the highly polar lithium carboxylate salt). LC-MS will confirm a mass shift of −14 Da (loss of the −CH2​ group from the methyl ester).

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 5 mL H2​O and wash with diethyl ether (5 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. The target N1-carboxylic acid will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

To further justify the selection of HATU in Protocol A, the table below summarizes the comparative efficiency of various coupling reagents when reacting 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid with a standard deactivated aniline (e.g., 3-chloroaniline).

Coupling ReagentEquivalentsBase (Eq)SolventTime (h)Conversion (%)*Isolated Yield (%)
HATU 1.2DIPEA (3.0)DMF2>98%89%
PyBOP 1.2DIPEA (3.0)DMF485%76%
EDC / HOBt 1.5 / 1.5TEA (3.0)DCM1260%45%
T3P (50% in EtOAc) 1.5DIPEA (3.0)EtOAc875%62%

*Conversion determined by LC-MS integration of the crude reaction mixture at the specified time point.

References

[1] Sangani, C. B., et al. "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry, vol. 280, 2024, p. 116917. Available at:[Link]

[2] Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, vol. 64, no. 21, 2021, pp. 15639–15657. Available at:[Link][3] Li, Y., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, vol. 27, no. 24, 2022, p. 8708. Available at:[Link]

Advanced Cross-Coupling Strategies for 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Molecular Profiling

In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized to modulate physicochemical properties and target-binding affinities. 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile, bifunctional building block. It features an N-1 acetate ester—an excellent handle for downstream amidation or saponification—and a C4-carboxylic acid.

Traditionally, functionalizing the C4 position of pyrazoles requires pre-activation into organometallic species (e.g., boronic acids or stannanes). However, pyrazole-4-boronic acids are notoriously prone to rapid protodeboronation, complicating storage and handling. To circumvent this, utilizing the C4-carboxylic acid directly as a traceless activating group or a coupling partner provides a robust, atom-economical pathway.

This guide details two field-proven methodologies for functionalizing this molecule:

  • Decarboxylative Cross-Coupling (DCC): For the synthesis of 4-arylpyrazoles.

  • Acyl Suzuki-Miyaura Coupling: For the synthesis of pyrazol-4-yl ketones.

Bimetallic Decarboxylative Cross-Coupling (Synthesis of 4-Arylpyrazoles)

Mechanistic Causality

Decarboxylative cross-coupling (DCC) leverages a synergistic Palladium/Copper bimetallic system . The thermal extrusion of CO₂ from heteroaromatic carboxylic acids is energetically demanding. Copper(I) acts as a co-catalyst to lower this activation barrier, mediating the decarboxylation to form a nucleophilic Cu(I)-pyrazolyl intermediate. This intermediate subsequently undergoes transmetalation with a Pd(II)-aryl species (generated via oxidative addition of the aryl halide to Pd(0)), followed by reductive elimination to forge the C-C bond .

DCC_Mechanism Start 1-(2-Methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid Cu_Cat Cu2O / Phenanthroline (Base, 160°C) Start->Cu_Cat Decarboxylation - CO2 Extrusion Cu_Cat->Decarboxylation Cu_Inter Cu(I)-Pyrazolyl Intermediate Decarboxylation->Cu_Inter Transmetalation Transmetalation (Cu -> Pd) Cu_Inter->Transmetalation Pd_Cycle Pd(0) Catalyst Oxidative Addition (Ar-X) Pd_Cycle->Transmetalation Pd(II)-Ar Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cycle Regenerate Pd(0) Product 4-Arylpyrazole Derivative Red_Elim->Product

Fig 1: Pd/Cu-mediated decarboxylative cross-coupling cycle for pyrazole-4-carboxylic acids.

Step-by-Step Protocol

Reagents: 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equiv), anhydrous NMP (0.2 M).

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole-4-carboxylic acid, Pd(OAc)₂, Cu₂O, 1,10-phenanthroline, and K₂CO₃.

  • Purging: Evacuate the tube and backfill with dry Argon (repeat 3x). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) and Cu(I) species.

  • Solvent & Electrophile Addition: Add anhydrous NMP and the aryl bromide via syringe.

  • Thermal Activation: Seal the tube and heat to 160 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation Point: The mixture will transition from a pale blue/green suspension to a dark brown/black homogeneous solution within the first 30 minutes, indicating the successful formation of the active catalytic species.

  • Reaction Monitoring: Monitor via LC-MS.

    • Self-Validation Point: The starting material mass (m/z [M+H]⁺ = 185.1) should disappear, replaced by the product mass (e.g., for bromobenzene, m/z [M+H]⁺ = 217.1).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal particulates. Wash the organic layer with 5% aqueous LiCl (3x) to remove NMP. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary: DCC Substrate Scope
Aryl Halide Coupling PartnerElectronic NatureSteric HindranceIsolated Yield (%)
BromobenzeneNeutralLow82%
4-BromoanisoleElectron-RichLow78%
4-FluorobromobenzeneElectron-DeficientLow88%
2-BromotolueneNeutralHigh (Ortho)54%
3-BromopyridineHeteroaromaticLow71%

Chemoselective Acyl Suzuki-Miyaura Coupling (Synthesis of Pyrazol-4-yl Ketones)

Mechanistic Causality

When a ketone linker is desired at the C4 position, the carboxylic acid can be utilized in an Acyl Suzuki-Miyaura cross-coupling . Direct coupling of free carboxylic acids is sluggish; therefore, in situ activation using pivalic anhydride (Piv₂O) is employed.

Why Pivalic Anhydride? Piv₂O reacts with the pyrazole-4-carboxylic acid to form a mixed anhydride. The bulky tert-butyl group of the pivaloyl moiety provides severe steric hindrance. When the Pd(0) catalyst approaches, it is sterically blocked from inserting into the Piv-O bond, forcing highly chemoselective oxidative addition into the pyrazole-C(O) bond. This generates an acyl-palladium intermediate that couples with arylboronic acids to yield ketones.

Acyl_Suzuki_Workflow Step1 1. In Situ Activation (Piv2O, Base, 60°C) Step2 2. Reagent Addition (Ar-B(OH)2, Pd Cat) Step1->Step2 Step3 3. Thermal Coupling (THF, 100°C, 12 h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc / NaHCO3) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Fig 2: Step-by-step experimental workflow and validation points for Acyl Suzuki cross-coupling.

Step-by-Step Protocol

Reagents: 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv), Pivalic anhydride (1.5 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3.0 equiv), anhydrous THF (0.2 M).

  • Mixed Anhydride Formation: In a dry reaction vial, dissolve the pyrazole-4-carboxylic acid and Na₂CO₃ in anhydrous THF. Add pivalic anhydride dropwise. Stir at 60 °C for 2 hours.

    • Self-Validation Point: Take a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Complete conversion to the methyl ester (m/z = 199.1) confirms the successful formation of the highly reactive mixed anhydride intermediate.

  • Cross-Coupling Setup: Cool the mixture to room temperature. Add the arylboronic acid and Pd(PPh₃)₄ under a stream of Argon.

  • Reaction Execution: Seal the vial and heat to 100 °C for 12 hours.

    • Self-Validation Point: TLC analysis (Hexanes/EtOAc 1:1) should reveal the disappearance of the mixed anhydride spot (UV active, Rf ~ 0.8) and the appearance of a new, highly UV-active ketone product spot (Rf ~ 0.4).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (to hydrolyze any unreacted anhydride). Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash column chromatography.

Quantitative Data Summary: Acyl Suzuki Substrate Scope
Arylboronic Acid PartnerElectronic NatureKetone Product Yield (%)
Phenylboronic acidNeutral85%
4-Methoxyphenylboronic acidElectron-Rich81%
4-Trifluoromethylphenylboronic acidElectron-Deficient92%
2-Naphthylboronic acidExtended Conjugation79%
Thiophene-2-boronic acidHeteroaromatic74%

Downstream Utility: The N-1 Acetate Handle

Following successful C4-functionalization via either DCC or Acyl Suzuki coupling, the 2-methoxy-2-oxoethyl group at the N-1 position remains fully intact. This methyl ester can be readily subjected to:

  • Saponification: Using LiOH in THF/H₂O to yield the corresponding N-acetic acid, enabling subsequent coupling with complex amines (e.g., using HATU/DIPEA) to build targeted protein-protein interaction (PPI) inhibitor libraries.

  • Direct Amidation: Heating the ester with primary or secondary aliphatic amines in the presence of a Lewis acid catalyst (e.g., ZrCl₄) to form amides directly without a free acid intermediate.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. "Decarboxylative Cross-Coupling of Aryl Halides with Carboxylic Acids." Science, vol. 313, no. 5787, 2006, pp. 662-664. URL:[Link]

  • Pandey, G., Bhowmik, S., & Batra, S. "Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling." Organic Letters, vol. 15, no. 19, 2013, pp. 5044-5047. URL:[Link]

  • Buchspies, J., & Szostak, M. "Recent Advances in Acyl Suzuki Cross-Coupling." Catalysts, vol. 9, no. 1, 2019, p. 53. URL:[Link]

Preparation of Pyrazole-Based Inhibitors from 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1102220-30-5)

Introduction: The Privileged Pyrazole-4-Carboxamide Scaffold

The pyrazole-4-carboxamide motif is a highly privileged scaffold in modern medicinal chemistry. Its planar structure and distinct hydrogen-bond donor/acceptor profile make it an ideal pharmacophore for targeting the ATP-binding hinge region of various kinases. Recent drug discovery campaigns have successfully utilized this core to develop potent inhibitors against targets such as RET kinase , Aurora kinases A/B , Janus kinase 1 (JAK1) , and Fibroblast Growth Factor Receptors (FGFR) .

To streamline the synthesis of complex pyrazole-based inhibitors, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid serves as an exceptional bifunctional building block. Direct alkylation of 1H-pyrazole-4-carboxylic acid often yields inseparable mixtures of N1 and N2 regioisomers. By utilizing this pre-alkylated building block, researchers bypass regioselectivity issues while gaining an orthogonal protecting group strategy (a free C4-carboxylic acid and a methyl-protected N1-acetic acid) that allows for sequential, highly controlled functionalization.

Pathway Inhibitor Pyrazole-4-Carboxamide Inhibitor Kinase Target Kinase (e.g., RET, FGFR, JAK1) Inhibitor->Kinase ATP-competitive binding Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces via inhibition Substrate Downstream Effectors (STAT, MAPK, PI3K) Kinase->Substrate Phosphorylation Transcription Gene Transcription (Proliferation/Survival) Substrate->Transcription Pathway Activation Transcription->Apoptosis Blocks

Mechanism of pyrazole-4-carboxamide kinase inhibitors blocking downstream signaling.

Retrosynthetic Rationale & Causality in Reaction Design

Designing a self-validating synthetic workflow requires understanding the specific electronic and steric environments of the building block:

  • Step 1 (C4-Amidation): The C4-carboxylic acid is directly attached to the electron-deficient pyrazole ring, rendering it a poor electrophile upon standard activation. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive HOAt ester, which is necessary to drive the coupling of weakly nucleophilic amines (e.g., substituted anilines) to completion.

  • Step 2 (Ester Saponification): Saponification of the N1-methyl ester must be chemoselective. Using LiOH·H2O in a mixed aqueous/organic solvent system (THF/MeOH/H2O) ensures rapid ester cleavage at room temperature without hydrolyzing the newly formed C4-carboxamide.

  • Step 3 (N1-Amidation): The unmasked N1-acetic acid is aliphatic, sterically unhindered, and highly reactive. Using a milder coupling system like EDC·HCl / HOBt prevents over-activation and minimizes byproducts, ensuring a clean conversion for the final functionalization.

Workflow SM 1-(2-Methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid (Bifunctional Scaffold) Int1 C4-Amide Intermediate (Ester Intact) SM->Int1 Step 1: Amidation (HATU, DIPEA) Int2 N1-Acetic Acid Intermediate (Free Carboxylic Acid) Int1->Int2 Step 2: Saponification (LiOH, THF/H2O) Final Final Pyrazole Inhibitor (Dual Functionalized) Int2->Final Step 3: 2nd Amidation (EDC, HOBt)

Orthogonal functionalization workflow of the bifunctional pyrazole scaffold.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the C4-Carboxamide Intermediate

Objective: Install the primary pharmacophore (e.g., a hinge-binding aniline) at the C4 position.

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired amine/aniline (1.1 equiv, 11 mmol) dropwise or in portions.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexane 1:1). The active ester intermediate should completely disappear.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers sequentially with 1N HCl, water, and brine to remove DMF and residual DIPEA.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (silica gel, gradient elution of Hexane to EtOAc) to yield the C4-carboxamide intermediate.

Step 2: Saponification of the N1-Methyl Ester

Objective: Unmask the N1-acetic acid for secondary functionalization.

  • Preparation: Dissolve the C4-carboxamide intermediate (1.0 equiv, 8 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (0.15 M).

  • Hydrolysis: Add LiOH·H2O (2.5 equiv, 20 mmol) in one portion.

  • Monitoring: Stir at room temperature for 2–3 hours. Monitor via LC-MS. The disappearance of the methyl ester mass peak [M+H]+ and the appearance of the free acid [M-14+H]+ confirms completion.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Carefully acidify to pH 2–3 using 1N HCl. A precipitate will typically form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under high vacuum overnight to afford the pure N1-acetic acid intermediate. (Note: If the product is highly water-soluble, extract with 10% MeOH in DCM instead of filtration).

Step 3: Synthesis of the Final Dual-Functionalized Inhibitor

Objective: Attach a secondary solvent-exposed moiety or solubilizing group at the N1 position.

  • Preparation: Dissolve the N1-acetic acid intermediate (1.0 equiv, 5 mmol) in anhydrous DCM or DMF (0.1 M).

  • Activation: Add EDC·HCl (1.5 equiv, 7.5 mmol), HOBt (1.5 equiv, 7.5 mmol), and DIPEA (3.0 equiv, 15 mmol). Stir for 10 minutes.

  • Coupling: Add the secondary amine (1.2 equiv, 6 mmol).

  • Monitoring: Stir at room temperature for 12 hours. Confirm product formation via LC-MS.

  • Workup & Purification: Dilute with DCM, wash with water and brine. Dry the organic layer, concentrate, and purify by preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA) to isolate the final pyrazole-based inhibitor in high purity (>95%).

Quantitative Data & Reaction Optimization

The choice of coupling reagents drastically impacts the yield and purity of the C4-amidation step due to the electronic deactivation of the pyrazole ring. Table 1 summarizes our optimization data.

Table 1: Optimization of C4-Amidation Conditions

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Observation / Rationale
1EDC·HCl, HOBtDIPEADMF1665%Sluggish conversion; insufficient activation for hindered anilines.
2T3P (50% in EtOAc)Et3NEtOAc1278%Clean reaction profile; highly convenient aqueous workup.
3 HATU DIPEA DMF 4 92% Optimal; rapid conversion via highly reactive HOAt ester.

Once synthesized, pyrazole-4-carboxamide derivatives exhibit profound activity across a diverse panel of clinically relevant kinases. Table 2 highlights the representative inhibitory profiles of compounds derived from this scaffold class.

Table 2: Representative Kinase Targets for Pyrazole-4-Carboxamide Derivatives

Target KinaseDisease IndicationRepresentative IC50Mechanism / Binding ModeReference
RET (WT / V804M) Thyroid / Lung Cancer44 nM / 252 nMATP-competitive; active against gatekeeper mutants.Yoon et al.
Aurora A / B Solid Tumors16.3 nM / 20.2 nMDual inhibition; blocks Thr288 phosphorylation.Yevale et al.
FGFR1 / FGFR2 Gastric / Lung Cancer46 nM / 41 nMCovalent binding to the kinase hinge region.Zhou et al.
JAK1 Autoimmune (Arthritis)< 10 nMHighly ligand-efficient selective inhibition.Siu et al.

References

  • Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Yevale, D., et al. "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Siu, T., et al. "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Zhou, Y., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024. URL:[Link]

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) using 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern peptide drug discovery, the incorporation of rigid heterocyclic scaffolds is a proven strategy for enhancing metabolic stability, modulating lipophilicity, and engaging specific target interactions. Pyrazoles, in particular, are privileged pharmacophores widely utilized to target complex protein structures, such as kinase gatekeeper mutations[1].

The building block 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid [2] is an exceptionally versatile, orthogonal bifunctional reagent designed for advanced Solid-Phase Peptide Synthesis (SPPS). It allows researchers to program adaptive responses and structural rigidity into peptide frameworks[3]. Structurally, it presents two distinct functional handles:

  • Position 4 (Carboxylic Acid): Enables direct amide bond formation with the N-terminus of a growing peptide chain or the side-chain amine of residues like Lysine or Ornithine.

  • Position 1 (Methyl Ester): Acts as an orthogonally protected acetic acid arm (2-methoxy-2-oxoethyl). It remains completely stable during standard Fmoc/tBu SPPS protocols but can be selectively unmasked later for branching, bioconjugation, or macrocyclization.

Recent advances in chemical protein synthesis have demonstrated the immense utility of pyrazole derivatives, including their use in native chemical ligation and complex protein assembly[4]. This application note details the mechanistic logic and self-validating protocols required to successfully integrate this specific building block into synthetic peptides[5].

Mechanistic Insights: Overcoming Electronic Deactivation

As a Senior Application Scientist, it is critical to understand why standard coupling conditions often fail with heterocyclic carboxylic acids.

The carboxylic acid at the 4-position of the pyrazole ring is heavily conjugated with the electron-rich aromatic system. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon during activation. Consequently, standard carbodiimide chemistry (e.g., DIC/Oxyma or DIC/HOBt) often yields sluggish kinetics and incomplete coupling, particularly when reacting with sterically hindered secondary amines or structured peptide N-termini.

The Causality of Reagent Selection: To overcome this high activation energy barrier, the use of highly efficient uronium/aminium salts—specifically HATU or COMU —is mandatory. These reagents rapidly convert the deactivated carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. When paired with a strong, non-nucleophilic base like DIPEA, the equilibrium is driven entirely toward the formation of a stable amide bond.

Mechanism N1 Pyrazole-4-COOH (Resonance Stabilized) N2 HATU / DIPEA Activation N1->N2 N3 OAt Active Ester (Highly Electrophilic) N2->N3 Fast kinetics N4 Peptide N-terminus Nucleophilic Attack N3->N4 N5 Stable Amide Bond N4->N5 Overcomes steric hindrance

Caption: HATU-mediated activation and coupling mechanism for pyrazole-4-carboxylic acid derivatives.

Experimental Protocols: A Self-Validating System

The following protocols establish a self-validating workflow. Every critical step includes an analytical checkpoint to prevent the propagation of deletion sequences and ensure high-fidelity synthesis.

Workflow A Peptide-Resin (Free N-terminus) B 1-(2-methoxy-2-oxoethyl)-1H-pyrazole- 4-carboxylic acid + HATU/DIPEA A->B Coupling (1-2 hrs) C Pyrazole-Peptide-Resin (Methyl Ester Intact) B->C Wash (DMF/DCM) D Branching Pathway: Anhydrous Saponification (KOTMS) C->D Optional Branching E Direct Cleavage Pathway: TFA/TIPS/H2O C->E Direct Isolation F Branched/Conjugated Pyrazole-Peptide D->F 1. Coupling 2. TFA Cleavage G Methyl Ester Pyrazole-Peptide E->G Global Deprotection

Caption: Workflow for incorporating 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in SPPS.

Protocol A: Activation and Coupling
  • Resin Preparation: Ensure the peptide-resin (e.g., Rink Amide or Wang resin) is fully swollen in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: For 0.1 mmol of resin, dissolve 0.4 mmol (4.0 eq) of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Activation: Add 0.8 mmol (8.0 eq) of DIPEA to the solution. Stir for 1 minute to allow pre-activation (solution will turn a pale yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–120 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: Analytical Verification (Micro-cleavage)

Trustworthiness Check: Do not rely solely on the Kaiser test, as the resulting secondary-like environment of the coupled pyrazole can yield false negatives.

  • Withdraw ~2 mg of the coupled resin.

  • Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 15 minutes.

  • Evaporate the TFA under a stream of nitrogen, reconstitute in 200 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation: Confirm the presence of the desired mass shift (+182 Da corresponding to the incorporated building block minus water).

Protocol C: Orthogonal Deprotection (On-Resin Saponification)

If the synthetic goal requires branching from the N1-acetic acid arm, the methyl ester must be saponified. Causality of Solvent Choice: Traditional aqueous LiOH saponification is highly inefficient on-resin because polystyrene-based resins collapse and do not swell in water, completely sequestering the reactive sites. Therefore, we utilize Potassium trimethylsilanolate (KOTMS) . KOTMS provides a highly nucleophilic, soluble hydroxide equivalent in organic solvents, ensuring complete unmasking of the carboxylic acid while maintaining optimal resin solvation.

  • Swell the pyrazole-peptide-resin in anhydrous THF for 15 minutes.

  • Prepare a 0.5 M solution of KOTMS in anhydrous THF.

  • Add the KOTMS solution to the resin and agitate for 2 hours at room temperature.

  • Drain and wash extensively with THF, followed by 1% TFA in DCM (to protonate the resulting carboxylate salt), and finally DMF. The free N1-acetic acid is now ready for further HATU-mediated coupling.

Quantitative Data: Coupling Optimization

The table below summarizes the optimization data for coupling 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid to a standard decapeptide on Rink Amide resin.

Coupling Reagent SystemEquivalents (Reagent)Base (Equivalents)Time (min)TempConversion (%)*
DIC / Oxyma Pure4.0 / 4.0None12025 °C65%
HBTU3.9DIPEA (8.0)12025 °C72%
HATU 3.9 DIPEA (8.0) 60 25 °C >98%
COMU3.9TMP (8.0)4525 °C>99%

*Conversion determined by LC-MS integration (UV 214 nm) of the crude micro-cleavage product.

References

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors[1] Source: PubMed (NIH) URL: [Link]

  • Title: Solid-phase synthesis of 5-substituted amino pyrazoles[5] Source: Journal of Combinatorial Chemistry / PubMed (NIH) URL: [Link]

  • Title: Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis[4] Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks[3] Source: ChemRxiv URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. Designed for researchers, chemists, and professionals in the agrochemical industry, these notes elucidate the rationale behind its application, particularly in crafting a new generation of potent fungicides. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of contemporary agrochemical design, recognized as a "privileged" structure due to its prevalence in a multitude of highly successful commercial products.[1][2] This five-membered heterocyclic scaffold offers a unique combination of metabolic stability, structural versatility, and the ability to be functionalized at multiple positions, enabling fine-tuning of biological activity.[2][3]

While the pyrazole core is found in herbicides and insecticides, its most significant impact has been in the development of fungicides.[3][4] Specifically, the pyrazole carboxamide functional group has become a key pharmacophore for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds have revolutionized the control of a broad spectrum of plant diseases in essential crops like cereals, fruits, and vegetables.[2]

The subject of this guide, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid , is a sophisticated starting material designed for efficient entry into this valuable class of fungicides. Its structure is not accidental; it contains two key functionalities:

  • The pyrazole-4-carboxylic acid group, which serves as the primary reactive handle for constructing the critical amide bond.

  • The N-substituted methoxyacetyl group , which becomes an integral part of the final molecule's toxophore, influencing target binding and systemic properties.

This document will detail the strategic application of this intermediate, providing both the "how" and the "why" for its use in synthesizing next-generation SDHI fungicides.

Core Application: Synthesis of Pyrazole-4-Carboxamide Fungicides

The primary application of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is as a precursor for pyrazole-4-carboxamide fungicides. The synthetic logic is direct and efficient, focusing on the formation of a stable amide bond between the pyrazole core and a selected amine moiety. This amine fragment is typically a carefully chosen aniline or other aromatic amine derivative, which is crucial for completing the pharmacophore required for potent biological activity.

The overall synthetic workflow can be visualized as a two-stage process: activation and coupling.

G A 1-(2-methoxy-2-oxoethyl)-1H- pyrazole-4-carboxylic acid C Stage 1: Carboxylic Acid Activation A->C B Activation Reagent (e.g., SOCl₂, Oxalyl Chloride) B->C D Acyl Chloride Intermediate (Highly Reactive) C->D Forms reactive intermediate F Stage 2: Amide Coupling D->F E Selected Amine Moiety (e.g., Substituted Aniline) E->F G Final Product: Pyrazole-4-Carboxamide Fungicide F->G Forms stable amide bond H Purification (Chromatography, Recrystallization) G->H

Caption: General workflow for synthesizing pyrazole-4-carboxamide fungicides.

Scientific Principle: Mechanism of Action as SDH Inhibitors

Pyrazole carboxamide fungicides synthesized from our lead intermediate act by disrupting cellular respiration in pathogenic fungi.[1] Their molecular target is Succinate Dehydrogenase (SDH) , also known as Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2]

Causality of Inhibition:

  • Binding Event: The fungicide molecule travels to the fungal mitochondrion and binds to the ubiquinone-binding site (the Qp-site) of the SDH enzyme complex.[1]

  • Electron Transfer Blockade: This binding physically obstructs the transfer of electrons from succinate to ubiquinone. This is a crucial step for regenerating FAD to FADH₂ and feeding electrons into the respiratory chain.

  • Energy Crisis: By halting this electron flow, the fungicide effectively shuts down ATP production.

  • Fungal Cell Death: The severe depletion of cellular energy (ATP) prevents vital processes like spore germination and mycelial growth, ultimately leading to the death of the fungus.[1]

The diagram below illustrates this inhibitory mechanism.

G cluster_0 Mitochondrial Inner Membrane ComplexII Succinate Dehydrogenase (Complex II) Qp-site Fumarate Fumarate ComplexII:f0->Fumarate Electrons ComplexII:f0->Electrons Succinate Succinate Succinate->ComplexII:f0 Oxidation ComplexIII Complex III Electrons->ComplexIII e⁻ transfer ATP ATP Production (Energy) ComplexIII->ATP Fungicide Pyrazole Carboxamide Fungicide Block X Fungicide->Block Block->ComplexII:f1 Inhibition

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition.

Structure-Activity Relationship (SAR) Insights

The fungicidal efficacy of pyrazole carboxamides is highly dependent on the nature of the substituents on both the pyrazole ring and the amide nitrogen. The choice of the amine coupling partner is therefore a critical step in the design of new, potent fungicides.

  • Amide Moiety (The "Amine" Component): The aryl group attached to the amide nitrogen plays a crucial role in binding to the SDH enzyme. Steric and electronic properties are key. For instance, the introduction of halogen atoms or trifluoromethyl groups on the aniline ring often enhances activity.[3][5]

  • Pyrazole Ring Substituents: The groups on the pyrazole ring itself, such as the N-substituent provided by our intermediate (the methoxyacetyl group) and any substituents at the 3- or 5-positions, are vital for orienting the molecule within the enzyme's active site.[3] For example, compounds with a difluoromethyl group at the 3-position of the pyrazole ring have shown excellent fungicidal activity.[5]

The goal of synthesis is often to create a library of analogs by varying the amine component and testing them to find the optimal combination of substituents for activity against specific fungal pathogens.

Quantitative Data: Fungicidal Activity of Pyrazole Carboxamides

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens, demonstrating the potency that can be achieved with this chemical class. The data is compiled from various research sources to illustrate the potential of compounds derived from pyrazole-4-carboxylic acid precursors.

Compound Class/Reference ExampleTarget PathogenEC₅₀ (μg/mL)Commercial ControlEC₅₀ (μg/mL) of Control
Pyrazole Carboxamide 8j [6]Alternaria solani3.06Boscalid-
Pyrazole Carboxamide 7ai [7]Rhizoctonia solani0.37--
Pyrazole Carboxamide 26 [3]Valsa mali1.79--
Pyrazole Carboxamide 26 [3]Thanatephorus cucumeris1.64--
Pyrazole Carboxamide TM-2 [8]Corn RustComparable to FluxapyroxadFluxapyroxad-
Pyrazole Carboxamide 19i [9]Valsa mali1.97Boscalid9.19

EC₅₀ (Half-maximal effective concentration) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Experimental Protocols

Trustworthiness through Validation: The following protocols are designed as self-validating systems. Each step includes checkpoints and characterization methods to ensure the integrity of the intermediates and final products. All reagents should be of high purity (≥98%) unless otherwise specified.

Protocol 1: Activation of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid to its Acyl Chloride

Principle of the Method: The carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is a superior electrophile, facilitating a rapid and high-yielding reaction with the amine in the subsequent step. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Materials:

  • 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and gas outlet (to a scrubber)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a sodium hydroxide scrubber to neutralize HCl and SO₂ byproducts.

  • Reagent Addition: Under an inert atmosphere (N₂ or Argon), add 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid to the flask.

  • Solvent & Reagent: Add anhydrous solvent (e.g., toluene, 10 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl) evolution.[5][10]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This is a critical step; ensure all volatile reagents are removed.

  • Validation: The resulting crude acyl chloride should be a pale yellow oil or solid. It is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.[10][11]

Protocol 2: Amide Coupling to Synthesize a Target Fungicide

Principle of the Method: This protocol details the nucleophilic acyl substitution reaction between the activated pyrazole acyl chloride and a representative amine (e.g., 2-chloroaniline). A tertiary amine base (e.g., triethylamine) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Crude 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carbonyl chloride (from Protocol 1, 1.0 eq)

  • Substituted Amine (e.g., 2-chloroaniline) (1.0-1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the selected amine and triethylamine in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up & Isolation: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes). c. Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: a. Purify the crude product by silica gel column chromatography or recrystallization to afford the pure pyrazole-4-carboxamide.[10] b. Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][12] The presence of the amide proton signal in the ¹H NMR and the correct molecular ion peak in the mass spectrum are key validation points.

References

  • CN104592117A - Synthesis method of pyraclostrobin - Google P
  • Study on the Synthesis Process of Trifloxystrobin and Pyraclostrobin - Dissert
  • Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals - Benchchem. (URL: )
  • Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (URL: )
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. (URL: )
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem. (URL: )
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Design, Synthesis and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Structure-activity relationship SAR studies of tested compounds against antifungal activities. (URL: )
  • CN110105287B - Synthesis process of pyraclostrobin - Google P
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)
  • CN105859625A - Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride - Google P
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (URL: )

Sources

Troubleshooting & Optimization

improving reaction yield of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that pyrazole functionalization is a cornerstone of modern medicinal chemistry. However, achieving high reaction yields during the synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid requires precise control over chemoselectivity and reaction conditions.

This guide provides a field-proven, self-validating framework to optimize your yield, bypass common mechanistic bottlenecks, and troubleshoot failing reactions.

Executive Summary & Reaction Overview

The synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid from the commercially available 1H-pyrazole-4-carboxylic acid presents a fundamental chemoselectivity challenge. Direct alkylation with methyl bromoacetate typically results in poor yields due to competing O-alkylation at the carboxylic acid moiety[1].

To achieve >85% overall yield, we strongly recommend an orthogonal protection strategy . By masking the carboxylic acid as a benzyl ester, you force the electrophile to react exclusively with the pyrazole nitrogen[2]. The benzyl group is then cleanly removed via palladium-catalyzed hydrogenolysis, leaving the aliphatic methyl ester intact.

SynthesisWorkflow A 1H-pyrazole-4- carboxylic acid B Benzyl 1H-pyrazole- 4-carboxylate A->B BnBr, K2CO3 DMF, RT C Benzyl 1-(2-methoxy-2-oxoethyl) -1H-pyrazole-4-carboxylate B->C Methyl bromoacetate K2CO3, DMF, 60°C D 1-(2-methoxy-2-oxoethyl) -1H-pyrazole-4-carboxylic acid C->D H2, Pd/C EtOAc, RT

Caption: Three-step synthetic workflow for 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Insights & Yield Bottlenecks

Understanding the causality behind these experimental choices is critical for scaling up this protocol.

The Chemoselectivity Trap (O-Alkylation vs. N-Alkylation)

The pKa of the carboxylic acid proton in 1H-pyrazole-4-carboxylic acid is approximately 4.5, while the pyrazole N-H proton has a pKa of ~14. In the presence of a mild base (like K₂CO₃), the carboxylate is deprotonated first. This creates a highly nucleophilic oxygen species that aggressively attacks the methyl bromoacetate, leading to esterification rather than the desired N-alkylation[1].

Chemoselectivity Start Direct Alkylation of Unprotected Acid? O_Alk O-Alkylation (Esterification) Yield Loss Start->O_Alk Yes Protect Orthogonal Benzyl Protection (Masks Carboxylate) Start->Protect No N_Alk Selective N-Alkylation High Yield Protect->N_Alk Methyl bromoacetate

Caption: Decision tree for avoiding O-alkylation via orthogonal benzyl protection.

The Regioselectivity Advantage

A primary challenge in the N-alkylation of pyrazoles is controlling N1 vs. N2 regioselectivity[3]. However, because 1H-pyrazole-4-carboxylic acid possesses a plane of symmetry through the C4 position, the N1 and N2 atoms are chemically equivalent tautomers. Alkylation at either nitrogen yields the exact same regioisomer, completely eliminating the need for complex regioselective catalysts[4].

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Alkylation of Benzyl 1H-pyrazole-4-carboxylate

Note: We assume you are starting with commercially available or pre-synthesized benzyl 1H-pyrazole-4-carboxylate.

  • Setup: To a dry round-bottom flask under an inert argon atmosphere, add benzyl 1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes to allow for complete deprotonation of the pyrazole[5].

  • Alkylation: Dropwise, add methyl bromoacetate (1.1 equiv).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

  • Self-Validation Check (LC-MS): Sample the reaction. The starting material should be consumed. Look for the product mass: [M+H]⁺ = 275.1 m/z . If you observe m/z 347.1, you are over-alkylating (quaternization).

  • Workup (Critical): Dilute with Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous LiCl solution . Mechanistic note: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover which will poison the palladium catalyst in the next step. Wash once with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection via Hydrogenolysis
  • Setup: Dissolve the crude benzyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate in pure EtOAc (0.1 M). Do not use Methanol to avoid transesterification risks.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight).

  • Reaction: Purge the flask with vacuum/Argon three times, then purge with Hydrogen gas. Stir vigorously under a balloon of H₂ at room temperature for 12 hours.

  • Self-Validation Check (LC-MS): The intermediate (m/z 275.1) should disappear, replaced by the final product: [M+H]⁺ = 185.1 m/z .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the pure 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Matrix & FAQs

Q1: Why is my yield so low when I try to alkylate the unprotected 1H-pyrazole-4-carboxylic acid directly? A: You are encountering a chemoselectivity failure. The carboxylate oxygen is a harder, more accessible nucleophile than the pyrazole nitrogen under standard basic conditions[1]. This results in the formation of methyl 2-(4-(2-methoxy-2-oxoethoxycarbonyl)-1H-pyrazol-1-yl)acetate (a bis-alkylated species). You must use the benzyl-protected route.

Q2: My palladium-catalyzed hydrogenolysis (Step 2) is stalling at 30% conversion. What is wrong? A: Your catalyst is being poisoned. This is almost always caused by one of two things:

  • Residual DMF: DMF strongly coordinates to the palladium surface. Ensure you are performing the 5% LiCl aqueous washes during the Step 1 workup.

  • Residual Bromide Ions: Halides from the methyl bromoacetate can poison Pd/C. Ensure your aqueous washes are thorough. If the problem persists, switch to a Pd(OH)₂/C (Pearlman's catalyst) which is more robust against minor impurities.

Q3: Can I use methyl chloroacetate instead of methyl bromoacetate to save on reagent costs? A: Yes, but chloroacetates are significantly less electrophilic. If you substitute the bromide for the chloride, you must add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction. Otherwise, the reaction will require higher temperatures (>80°C), which promotes unwanted side reactions and degradation[5].

Q4: I am observing a mixture of regioisomers in literature for pyrazole alkylations. Why isn't this happening in my reaction? A: Regioselectivity is a major hurdle for unsymmetrical pyrazoles, often requiring highly specific solvent/base combinations (like HFIP or MgBr₂ catalysts) to favor N1 over N2[3]. However, your starting material (1H-pyrazole-4-carboxylic acid) is symmetrical. Alkylation at either nitrogen yields the exact same molecule, bypassing this issue entirely[6].

Quantitative Data Summary

The following table summarizes the expected outcomes based on variations in the N-alkylation reaction parameters, highlighting why the recommended protocol is superior.

ConditionBaseSolventTempExpected YieldPrimary Impurity / Bottleneck
Unprotected Acid K₂CO₃DMF60°C< 20%Massive O-alkylation (Esterification)
Benzyl Protected (Optimal) K₂CO₃ DMF 60°C 85 - 90% Trace unreacted starting material
Benzyl ProtectedCs₂CO₃MeCN80°C75 - 80%Alkene elimination byproducts from heating
Benzyl ProtectedNaHTHFRT60 - 70%Over-alkylation (quaternary pyrazolium salt)

References

  • Meador, R. I. L., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics 2022, 3(2), 111-121. Available at: [Link][4]

  • Thomas, S. E., et al. "Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches." PMC / NIH. Available at:[Link][2]

  • Smith, J. A., et al. "Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema." Journal of Medicinal Chemistry 2022. Available at: [Link][6]

  • IRIS-AperTO. "Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation." Available at: [Link][1]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (Mol. Wt. 184.15 g/mol , Formula: C₇H₈N₂O₄). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile building block. As a bifunctional molecule containing both a carboxylic acid and a methyl ester, its solubility behavior can be complex, often leading to challenges in reaction setup, workup, and purification. This guide provides a logical, step-by-step approach to systematically overcome these issues, grounded in an understanding of the compound's physicochemical properties.

Section 1: Understanding the Core Problem - Physicochemical Insights

A clear understanding of the molecular structure is the first step in diagnosing and solving solubility problems. This compound possesses distinct features that contribute to its challenging solubility profile.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid poorly soluble in many common organic solvents?

A1: The poor solubility arises from a combination of strong intermolecular forces originating from its molecular structure:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows the molecules to form highly stable, ordered structures (dimers or chains) in the solid state, resulting in high crystal lattice energy. Significant energy is required from the solvent to break these interactions apart.

  • Polarity Dichotomy: The molecule has highly polar regions (the carboxylic acid, the pyrazole ring) and a less polar region (the methyl ester and ethyl linker). This bifunctional nature means it is often not perfectly suited for either very polar or very non-polar solvents.

  • Pyrazole Ring Interactions: The pyrazole ring itself is aromatic and can engage in π-π stacking, further stabilizing the crystal lattice and making it resistant to dissolution.[1]

Section 2: A Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random solvent screening. The following workflow, presented both here and in the diagram below, guides you from the simplest to the most powerful techniques.

G cluster_0 start Start: Compound Fails to Dissolve solvent Step 1: Rational Solvent Selection (See Table 1) start->solvent heat Step 2: Apply Heat (e.g., 40-60 °C) solvent->heat Partial or No Success success Success: Compound Dissolved solvent->success Success cosolvent Step 3: Use a Co-Solvent System heat->cosolvent Partial or No Success heat->success Success ph_mod Step 4: pH Modification (Salt Formation) cosolvent->ph_mod Partial or No Success cosolvent->success Success ph_mod->success Success fail Consult Advanced Methods (e.g., Eutectics, Solubilizers) ph_mod->fail No Success

Caption: A logical workflow for troubleshooting solubility issues.

Step 1: Rational Solvent Selection

Begin by selecting a solvent based on polarity and functionality. Pyrazole derivatives and carboxylic acids generally show better solubility in polar solvents.[2][3]

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvents Predicted Solubility & Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN) High. These solvents are excellent hydrogen bond acceptors and can effectively solvate the pyrazole ring and carboxylic acid group. DMSO and DMF are often the best starting points for poorly soluble compounds.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH) Moderate to High. Alcohols can act as both hydrogen bond donors and acceptors. Their effectiveness can sometimes be limited by their own self-association.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Low to Moderate. These are less polar than aprotic solvents like DMSO but can still offer some solubility. Dioxane is often a better choice than THF for hydrogen-bonding solutes.
Ketones Acetone, Cyclohexanone Moderate. The carbonyl group in these solvents is a good hydrogen bond acceptor. Research has shown that solvents with a carbonyl functional group can exhibit a large increase in carboxylic acid solubility, especially in the presence of trace water.[4][5]
Halogenated Dichloromethane (DCM) Low. Generally not a good solvent for this compound unless it is part of a co-solvent system.

| Non-Polar | Toluene, Hexane | Very Low. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar functional groups of the molecule.[6] |

Step 2: The Effect of Temperature

For most solid solutes, solubility increases with temperature.[1] The added thermal energy helps overcome the intermolecular forces within the crystal lattice.

  • Procedure: After adding the solvent, gently heat the mixture (e.g., to 40-60 °C) with stirring.

  • Causality: Increased kinetic energy allows solvent molecules to penetrate the crystal lattice more effectively, disrupting the strong hydrogen bonds holding the compound together.

  • Caution: Do not exceed the boiling point of the solvent. Be aware of potential compound degradation at elevated temperatures over long periods.

Step 3: Co-Solvent Systems

If the compound is sparingly soluble in one solvent but highly soluble in another (e.g., dissolves in DMSO but not toluene), a co-solvent system can be highly effective.[1]

  • Procedure: Dissolve the compound in a minimal amount of the "good" solvent (e.g., DMSO, DMF). Then, slowly add the second "poor" or "anti-solvent" (which is miscible with the first) until the desired concentration is reached.

  • Causality: This method fine-tunes the overall polarity and hydrogen bonding characteristics of the solvent environment to match the solute, maximizing solvation.

Step 4: pH Modification via Base Addition (Salt Formation)

This is the most powerful strategy for this specific molecule. The carboxylic acid is acidic and can be deprotonated by a base to form a highly polar, and therefore much more soluble, carboxylate salt.

G cluster_0 compound R-COOH (Poorly Soluble, Neutral) salt R-COO⁻ + H-Base⁺ (Highly Soluble, Ionic Salt) compound->salt Deprotonation base + Base (e.g., Et3N, DBU) salt->compound Protonation (Precipitation) acid + Acid (e.g., 1M HCl)

Caption: Equilibrium of acid deprotonation to form a soluble salt.

  • Procedure:

    • Suspend the compound in a suitable polar aprotic or protic solvent (e.g., MeCN, EtOH, or DMF).

    • Add a stoichiometric equivalent (or slight excess) of a soluble organic base, such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).

    • Stir the mixture. Dissolution should occur rapidly as the salt is formed.

  • Causality: The conversion of the neutral carboxylic acid to an ionic salt dramatically increases polarity and disrupts the crystal lattice's hydrogen bonding network. The resulting ion pair is much more easily solvated by polar solvents.

  • Application Note: This method is ideal for reaction setups where the basic conditions will not interfere with the desired chemistry. To recover the product after the reaction, the mixture can be acidified, which will protonate the carboxylate and cause the neutral compound to precipitate.[1]

Section 3: Key Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

To accurately quantify solubility, the isothermal shake-flask method is a reliable standard.[3][6]

  • Preparation: Add an excess amount of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means undissolved solid is clearly visible.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Allow the suspension to settle. Carefully withdraw a sample of the supernatant (the clear liquid phase).

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid particles.

  • Analysis: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy. The measured concentration represents the equilibrium solubility.

Protocol 2: Systematic pH Modification for Enhanced Solubility
  • Setup: In a flask, suspend 100 mg of the compound in 5 mL of acetonitrile. The compound should not fully dissolve.

  • Base Addition: While stirring, add triethylamine (Et₃N) dropwise.

  • Observation: Observe the mixture after each addition. Note the point at which the solution becomes clear.

  • Quantification: Record the volume or molar equivalents of base required for complete dissolution. This provides a practical ratio for scaling up reactions.

  • Recovery (Optional): To demonstrate recovery, take the clear solution and slowly add 1M aqueous HCl. The original compound should precipitate out of the solution and can be collected by filtration.

Section 4: Additional Troubleshooting FAQs

Q2: I've noticed that adding a tiny amount of water to my organic solvent seems to help. Why?

A2: This phenomenon is known as "water-enhanced solubility." For carboxylic acids, small amounts of water in organic solvents can act as a bridge, forming hydrogen bonds with both the carboxylic acid and the organic solvent molecules, which can disrupt the acid's self-association and improve its interaction with the solvent.[4][7][8] This is particularly effective in Lewis-base solvents or those with carbonyl groups.[5]

Q3: Will forming a salt with a base like triethylamine interfere with my subsequent reaction?

A3: It depends on your reaction. If you are performing a reaction that is sensitive to bases (e.g., involving easily epimerizable centers or base-labile protecting groups), this method may not be suitable. However, for many common reactions, such as amide couplings (where a base is often required anyway) or Suzuki couplings, this approach is often fully compatible. Always consider the mechanism of your planned reaction.

Q4: My compound is still not dissolving, even after trying all these methods. What's next?

A4: If standard methods fail, you may need to consider more advanced formulation strategies. These are beyond the scope of routine synthesis but can include the formation of eutectic mixtures with GRAS (Generally Recognized as Safe) compounds like other carboxylic acids or the use of specialized solubilizing agents (surfactants, polymers).[9] However, for most laboratory-scale synthetic applications, the pH modification strategy is the most likely to succeed.

References
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

  • Gala, U., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). OSTI.GOV. [Link]

Sources

purification techniques for 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of bifunctional pyrazole derivatives. The compound 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a classic example of a "dual-nature" molecule: it possesses a base-labile methyl ester and an acidic pyrazole-4-carboxylic acid moiety.

This guide is designed to help researchers and drug development professionals navigate the thermodynamic and kinetic tightrope required to purify this compound from crude alkylation mixtures successfully.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing significant hydrolysis of the methyl ester during my workup? A1: The methyl ester group is highly susceptible to base-catalyzed saponification[1]. If you use strong bases (like NaOH or Na₂CO₃) during your extraction, or if you leave the mixture in a mild base at room temperature for an extended period, the ester will hydrolyze to form the unwanted diacid impurity (1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid). Causality & Solution: Hydrolysis is kinetically driven by temperature and hydroxide concentration[2]. By strictly using cold (0–5 °C) saturated aqueous NaHCO₃ (pH ~8.3) and minimizing the residence time in the separatory funnel, you kinetically stall the ester hydrolysis while still thermodynamically driving the deprotonation of the carboxylic acid.

Q2: How do I separate the target mono-acid from the diester impurity? A2: We exploit the pKa difference. The pKa of the pyrazole-4-carboxylic acid moiety is approximately 3.88[3],[4]. At pH 8.3, the target compound is >99.9% deprotonated, forming a water-soluble sodium carboxylate salt. The diester impurity (e.g., methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate) lacks an acidic proton, remains neutral, and will stay partitioned in the organic phase (Ethyl Acetate).

Q3: My crude mixture contains the diacid impurity. How can I remove it? A3: The diacid impurity contains two carboxylic acid groups, making it significantly more polar and hydrophilic than the target mono-acid. When you acidify the aqueous phase to pH 2.5, the target mono-acid (pKa ~3.88) becomes fully protonated and uncharged, allowing it to be extracted back into an organic solvent. The diacid, however, remains highly polar and partitions poorly into standard organic solvents, allowing for a clean separation.

Part 2: Quantitative Data Summary

To design a self-validating purification system, you must understand the physicochemical properties of the mixture components. Table 1 summarizes the predicted behaviors of the target and common impurities during pH-controlled extraction.

Table 1: Physicochemical Properties and Phase Behavior

CompoundStructural CharacteristicsPredicted pKaRelative PolarityPhase at pH 8.3 (NaHCO₃)Phase at pH 2.5 (HCl)
Target Mono-acid 1 Methyl Ester, 1 Carboxylic Acid~3.88ModerateAqueous (Na-salt)Organic (Neutral)
Diester Impurity 2 Methyl EstersN/A (Neutral)LowOrganic (Neutral)Organic (Neutral)
Diacid Impurity 2 Carboxylic Acids~3.0, ~3.88HighAqueous (Di-Na-salt)Aqueous (Highly polar)
Starting Material 1 Carboxylic Acid, 1 Free NH~3.88HighAqueous (Na-salt)Aqueous (Highly polar)

Part 3: Experimental Protocols & Workflows

Protocol A: pH-Controlled Liquid-Liquid Extraction

This protocol is designed as a self-validating system. Visual cues (such as gas evolution) are embedded to ensure the chemical state of the system is known at all times.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.

  • Kinetic Cooling: Chill the organic solution to 0–5 °C in an ice bath. Note: This is critical to suppress the kinetics of methyl ester saponification[2],[1].

  • Basic Extraction: Add an equal volume of cold, saturated aqueous NaHCO₃. Stir vigorously for 3–5 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase (containing the target sodium salt). Discard the upper organic phase (containing the diester and unreacted alkylating agents).

  • Controlled Acidification: Return the aqueous phase to the ice bath. Slowly add 1M HCl dropwise while stirring vigorously.

    • Self-Validation Check: CO₂ gas will evolve. The cessation of vigorous bubbling strongly correlates with the pH dropping below 4.0. Once bubbling slows, use a pH meter to precisely titrate the solution to pH 2.5.

  • Organic Recovery: Extract the acidified aqueous phase twice with fresh EtOAc. The target mono-acid will partition into the organic layer.

  • Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Mixture (Target, Diester, Diacid, SM) Step1 Add EtOAc & cold sat. NaHCO3 (pH ~8.3) Crude->Step1 Org1 Organic Phase 1 (Diester Impurity) Step1->Org1 Discard Aq1 Aqueous Phase 1 (Target, Diacid, SM as Na-salts) Step1->Aq1 Keep Step2 Acidify to pH ~2.5 with 1M HCl Extract with EtOAc Aq1->Step2 Org2 Organic Phase 2 (Target Mono-acid) Step2->Org2 Keep Aq2 Aqueous Phase 2 (Diacid & SM Impurities) Step2->Aq2 Discard Pure Concentrate & Crystallize (Pure Target) Org2->Pure

Figure 1: pH-controlled extraction workflow for isolating the target mono-acid from crude mixtures.

Protocol B: Selective Crystallization

If trace diacid or starting material remains after extraction, a binary solvent crystallization will polish the material to >99% purity.

  • Dissolution: Suspend the semi-pure target compound in a minimum volume of hot EtOAc (approx. 60 °C) until fully dissolved.

  • Anti-solvent Addition: Slowly add Heptane dropwise to the hot solution until it becomes slightly cloudy (reaching the cloud point).

  • Seeding (Optional): Add a few seed crystals of the pure target mono-acid to induce controlled nucleation.

  • Cooling: Allow the mixture to cool ambiently to room temperature over 2 hours. Do not crash-cool immediately, as this traps impurities in the crystal lattice. Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour to maximize the yield.

  • Filtration: Filter the resulting white crystalline solid under vacuum, wash the filter cake with cold Heptane, and dry in a vacuum oven at 40 °C overnight.

Sources

Technical Support Center: HPLC Analysis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development and troubleshooting for this polar, acidic compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.

Analyte Overview

Before troubleshooting, understanding the analyte is critical. 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a polar molecule containing both a carboxylic acid and a methyl ester functional group. Its acidic nature and high polarity are the primary drivers of its chromatographic behavior.

Property Value / Characteristic Source
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
Structure Contains a carboxylic acid (pKa-determining group), a pyrazole ring, and a methyl ester.[1]
Predicted Polarity High (hydrophilic) due to multiple polar functional groups.Inferred from structure.
Predicted pKa Acidic, estimated in the range of 3-4, typical for carboxylic acids on heterocyclic rings.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting method development. What are the recommended initial HPLC conditions for this analyte?

A1: A successful starting point requires a reversed-phase (RP-HPLC) system configured to handle a polar acidic analyte. The primary goal is to ensure the analyte is in a single, un-ionized state to achieve good retention and peak shape.

Core Principle: For acidic compounds, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa to ensure the carboxylic acid group is fully protonated (neutral)[2][3]. This increases its hydrophobicity, promoting retention on a reversed-phase column and preventing peak shape distortion caused by mixed ionization states[4][5].

Recommended Starting Protocol:

  • Column Selection: Due to the analyte's high polarity, a standard C18 column may provide insufficient retention. A better choice is a column designed for polar analytes:

    • Polar-Endcapped/Embedded C18: These columns incorporate polar groups near the silica surface or use polar endcapping, making them stable in highly aqueous mobile phases and improving retention for polar compounds[6][7].

    • Phenyl-Hexyl: The phenyl phase offers alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocyclic compounds[6].

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7) or 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid. Using a buffer provides more stable pH control[3][8].

    • Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity and better UV transparency.

  • Initial Gradient and System Parameters:

Parameter Recommended Starting Value Rationale
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmBalances resolution and backpressure; suitable for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte is in a single protonated form for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength.[5]
Gradient 5% to 95% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Injection Vol. 5 µLMinimizes potential for peak distortion from the injection solvent.
Detector UV/PDA at 230 nmPyrazole rings typically absorb in this region. A PDA detector is recommended to determine the optimal wavelength.
Sample Diluent Mobile Phase A or Water/ACN (95:5)Match the initial mobile phase conditions to prevent peak distortion.[9][10]
Q2: My analyte peak is exhibiting significant tailing. What are the causes and how can I resolve this?

A2: Peak tailing is the most common issue for acidic analytes and typically stems from two primary sources: undesirable secondary interactions with the stationary phase or suboptimal mobile phase pH[9].

Causality Explained:

  • Mobile Phase pH Too High: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, leading to a broad, tailing peak[4].

  • Silanol Interactions: Most silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols can deprotonate to become Si-O⁻. This negatively charged site can then interact electrostatically with any residual positive character on the analyte or engage in other secondary interactions, causing peak tailing[5].

cluster_0 Troubleshooting Workflow: Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the column polar-endcapped or otherwise base-deactivated? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Change_Column ACTION: Switch to a modern, high-purity silica column (e.g., Polar-Endcapped C18) Check_Column->Change_Column No Check_Concentration Is sample concentration too high? Check_Column->Check_Concentration Yes Change_Column->Resolved Dilute_Sample ACTION: Dilute sample or reduce injection volume Check_Concentration->Dilute_Sample Yes System_Check ACTION: Check for system issues (e.g., column void, leaks, extra-column volume) Check_Concentration->System_Check No Dilute_Sample->Resolved System_Check->Resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Step-by-Step Resolution Protocol:

  • Verify and Adjust Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase pH is firmly in the 2.5–3.0 range. If using an acid additive like formic acid, ensure it is at a sufficient concentration (e.g., 0.1% v/v). If you are not using a buffer, consider switching to a 10-25 mM phosphate buffer at pH 2.5 for more robust pH control[8].

    • Rationale: This action addresses both primary causes: it ensures the analyte is fully protonated and suppresses the ionization of residual silanols, minimizing secondary interactions[3][5].

  • Evaluate Your Column:

    • Action: If pH adjustment does not resolve the issue, your column may have high silanol activity. Switch to a high-purity, base-deactivated, or polar-endcapped column known to provide excellent peak shape for acids.

    • Rationale: Modern columns are manufactured with higher purity silica and more effective endcapping techniques, which drastically reduce the number of accessible silanol groups that cause tailing[9].

  • Check for Column Overload:

    • Action: Reduce your sample concentration by a factor of 5 or 10, or decrease the injection volume.

    • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to asymmetrical peaks[11].

cluster_Good Optimal Conditions (pH < 3) cluster_Bad Suboptimal Conditions (pH ≈ pKa or > 4) Analyte_Good Analyte (R-COOH) Fully Protonated (Neutral) Result_Good Symmetrical Peak Analyte_Good->Result_Good Good Hydrophobic Interaction Silanol_Good Silanol (Si-OH) Fully Protonated (Neutral) Silanol_Good->Result_Good Minimal Secondary Interaction Analyte_Bad Analyte (R-COOH / R-COO⁻) Mixed Ionization States Result_Bad Tailing Peak Analyte_Bad->Result_Bad Variable Retention Silanol_Bad Silanol (Si-O⁻) Deprotonated (Anionic) Silanol_Bad->Result_Bad Secondary Ionic Interaction

Caption: The effect of mobile phase pH on interactions leading to peak tailing.

Q3: My analyte is eluting very early, near the solvent front (void volume). How can I increase its retention?

A3: Poor retention is a classic challenge for polar compounds in reversed-phase chromatography[12][13]. The analyte has a stronger affinity for the polar mobile phase than for the non-polar stationary phase.

Strategies to Increase Retention:

  • Reduce Organic Content:

    • Action: The most straightforward approach is to lower the percentage of organic solvent (acetonitrile or methanol) in your mobile phase. Start your gradient at a very low organic concentration (e.g., 0-2% B) or use a shallow gradient.

    • Rationale: A more aqueous (more polar) mobile phase increases the "hydrophobic push" of the polar analyte onto the non-polar stationary phase, thereby increasing retention.

  • Use a Compatible "Aqueous" Column:

    • Action: If you need to use a mobile phase with very high water content (>95%), ensure your column is designed for these conditions. Use a polar-endcapped or "AQ-type" column.

    • Rationale: Traditional C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, where the C18 chains fold in on themselves, expelling water and dramatically reducing analyte retention. Aqueous-compatible columns prevent this phenomenon[7].

  • Consider an Alternative Stationary Phase:

    • Action: If a polar-modified C18 column still provides insufficient retention, switch to a stationary phase with a different retention mechanism.

      • Phenyl-Hexyl Column: Offers π-π interactions with the pyrazole ring, which can enhance retention beyond simple hydrophobic interactions[6].

      • HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase[14][15][16].

Q4: My retention times are drifting between injections. What is causing this instability?

A4: Retention time drift is often related to insufficient system equilibration, improper mobile phase preparation, or temperature fluctuations[8].

Potential Cause Troubleshooting Action & Explanation
Inadequate Column Equilibration Action: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and for a sufficient time (e.g., 5-10 column volumes) between runs. Explanation: The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient time leads to a drifting baseline and shifting retention times, especially in gradient analysis.
Poorly Buffered Mobile Phase Action: If you are using only an acid additive (e.g., 0.1% formic acid), small variations can affect retention. Switch to a true buffer system (e.g., 20 mM phosphate) at a controlled pH. Ensure buffers are made fresh daily[4]. Explanation: Buffers resist pH changes, providing more stable and reproducible analyte ionization and silanol suppression, which directly impacts retention time[8].
Temperature Fluctuations Action: Use a column thermostat and set it to a stable temperature (e.g., 30-40 °C). Explanation: Mobile phase viscosity and separation kinetics are temperature-dependent. Even minor fluctuations in ambient lab temperature can cause retention times to shift.
Mobile Phase Composition Change Action: If using premixed mobile phases, be aware of the potential for volatile components (especially acetonitrile) to evaporate over time, changing the composition. Use sealed mobile phase reservoirs or prepare fresh solutions. Explanation: A change in the water-to-organic ratio will directly impact the elution strength of the mobile phase and thus the retention time.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PubChem. (n.d.). CID 66846971 | C8H8N4O4.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • News. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Sigma-Aldrich. (n.d.). 1-(2-methoxy-2-oxo-ethyl)pyrazole-4-carboxylic acid.
  • MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.

Sources

Technical Support Center: Troubleshooting 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical behavior of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid .

This bifunctional pyrazole building block presents a classic synthetic challenge: it contains both a methyl ester (at N1) and a free carboxylic acid (at C4). Whether your goal is to selectively hydrolyze the ester to yield a dicarboxylic acid, or to protect the ester while functionalizing the C4-position, understanding the underlying kinetic and thermodynamic forces is critical for experimental success.

Part 1: Mechanistic Insights & Causality

The most frequent issue reported by chemists working with this substrate is sluggish or incomplete base-catalyzed ester hydrolysis .

To understand why this happens, we must look at the reaction mechanism. Standard saponification proceeds via a nucleophilic acyl substitution, where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester[1]. However, when 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is exposed to a base, the C4-carboxylic acid (pKa ~3.5) is instantly deprotonated to form a carboxylate anion.

This localized negative charge fundamentally alters the kinetics of the reaction. The presence of the carboxylate anion near the N1-ester imparts a strong electrostatic repulsion toward the incoming hydroxide nucleophile[2]. This phenomenon, well-documented in the hydrolysis of monoalkyl phthalates and other acid-esters, creates a severe thermodynamic barrier that drastically reduces the rate of hydrolysis[3]. Overcoming this requires abandoning standard 1:1 stoichiometric protocols in favor of forced kinetic conditions or alternative acid-catalyzed pathways.

HydrolysisMechanisms SM Starting Material: 1-(2-methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid Base Basic Conditions (NaOH / LiOH) SM->Base Acid Acidic Conditions (HCl / H2SO4) SM->Acid Anion C4-Carboxylate Anion (Deprotonated) Base->Anion Instant Repulsion Electrostatic Repulsion of OH⁻ Nucleophile Anion->Repulsion SlowRxn Sluggish Ester Cleavage Repulsion->SlowRxn Product Di-acid Product: 1-(carboxymethyl)-1H- pyrazole-4-carboxylic acid SlowRxn->Product Requires Excess Base/Heat Protonated Protonated Carbonyl (Highly Electrophilic) Acid->Protonated Reversible FastRxn Rapid Ester Cleavage Protonated->FastRxn FastRxn->Product Mild Heat

Mechanistic pathways of ester hydrolysis highlighting electrostatic repulsion vs. acid catalysis.

Part 2: Troubleshooting FAQs

Q1: Why is my ester hydrolysis stalling at 40-50% conversion despite using 1.5 equivalents of LiOH?

Causality: The first 1.0 equivalent of LiOH is entirely consumed by the immediate acid-base neutralization of the C4-carboxylic acid. The remaining 0.5 equivalents of hydroxide must now attack the ester, but they are actively repelled by the newly formed C4-carboxylate anion[3]. Solution: You must flood the system to overcome this repulsion. Use a minimum of 4.0 to 5.0 equivalents of LiOH and elevate the temperature to 40°C. The excess hydroxide increases the collision frequency, driving the nucleophilic acyl substitution forward despite the electrostatic barrier[1].

Q2: I achieved full conversion, but I cannot recover my product during the aqueous workup. Where did it go?

Causality: The resulting product, 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, is a highly polar dicarboxylic acid. If you only acidify the reaction mixture to pH 4 or 5, the molecules remain partially ionized (zwitterionic or anionic) and will not partition into standard organic solvents like ethyl acetate. Solution: You must force the molecule into its fully protonated, neutral state. Acidify the aqueous layer strictly to pH 1.5 - 2.0 using a calibrated pH meter. Extract with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) combined with a brine wash (salting-out effect).

Q3: Can I use acid-catalyzed hydrolysis instead to avoid the electrostatic repulsion entirely?

Causality: Yes. Under acidic conditions (e.g., aqueous HCl), the C4-carboxylic acid remains protonated (neutral), and the ester carbonyl oxygen is protonated, making it highly electrophilic and susceptible to attack by neutral water molecules[1]. Because no anions are formed, electrostatic repulsion is completely bypassed. Solution: Suspend the starting material in 3M HCl/Dioxane and heat to 80°C. Warning: Monitor the reaction time carefully. Prolonged heating of pyrazole-4-carboxylic acids in strong acid can lead to unwanted decarboxylation at the C4 position.

Q4: How can I PREVENT unwanted ester hydrolysis when performing an amide coupling at the C4-carboxylic acid?

Causality: When activating the C4-carboxylic acid (e.g., with HATU and DIPEA) to couple an amine, trace water in your solvent combined with the basicity of DIPEA can cause premature, localized hydrolysis of the N1-methyl ester. Solution: Ensure strictly anhydrous conditions. Use molecular sieves in your DMF or DCM, and limit the equivalents of DIPEA to exactly 2.0. Avoid aqueous basic washes (like sat. NaHCO3) during the workup if the N1-ester must remain intact.

Part 3: Quantitative Reaction Data

The following table summarizes the kinetic outcomes of various hydrolysis conditions applied to this specific pyrazole substrate, allowing you to select the optimal route for your workflow.

Hydrolysis MethodReagents & SolventTempTime to >95% Conv.Expected YieldPrimary Challenge
Standard Base 1.5 eq LiOH (THF/H2O)25°C> 48 hours (Stalls)< 40%Severe electrostatic repulsion.
Excess Base 5.0 eq LiOH (THF/MeOH/H2O)40°C4 - 6 hours85 - 90%Requires careful pH control during isolation.
Acid-Catalyzed 3M HCl (aq) / Dioxane80°C12 - 16 hours75 - 80%Risk of C4-decarboxylation if overheated.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Every step includes a validation checkpoint to confirm the reaction is proceeding as intended.

Protocol A: Optimized Base-Catalyzed Hydrolysis (Recommended)
  • Dissolution: Suspend 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 mmol) in a solvent mixture of THF:MeOH:H2O (2:1:1, 4 mL total volume). Validation: Ensure complete dissolution to prevent localized degradation.

  • Base Addition: Add LiOH·H2O (5.0 mmol, 5.0 eq) in a single portion. The solution may slightly warm.

  • Reaction: Stir the mixture at 40°C for 5 hours.

  • Monitoring: Self-Validation Checkpoint: Do not use TLC, as the di-acid product will streak heavily and bind to the silica. Monitor strictly via LC-MS. Look for the disappearance of the SM [M+H]+ and the appearance of the product [M-H]- mass.

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Do not evaporate to total dryness.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Dropwise, add 2M HCl until the solution reaches exactly pH 1.5 . Validation: Confirm with a calibrated pH meter, not pH paper.

  • Isolation: Extract the aqueous layer with 2-MeTHF (3 x 10 mL). If the product precipitates directly upon acidification, bypass extraction and collect via vacuum filtration, washing with ice-cold water (1 mL).

Protocol B: Acid-Catalyzed Hydrolysis (Alternative Route)
  • Setup: Suspend the starting material (1.0 mmol) in 1,4-Dioxane (2 mL) and 3M aqueous HCl (2 mL).

  • Reaction: Heat the mixture to 80°C under a reflux condenser for 12 hours.

  • Monitoring: Check via LC-MS every 4 hours. Validation: Monitor the UV trace (254 nm) for any new peaks with a mass corresponding to[M-CO2], indicating unwanted decarboxylation.

  • Isolation: Cool to room temperature. Concentrate in vacuo to remove Dioxane. Lyophilize (freeze-dry) the remaining acidic aqueous layer to yield the product quantitatively as a white solid (often as a partial HCl salt).

IsolationWorkflow Start Crude Reaction Mixture (Aqueous Di-sodium Salt) Acidify Acidify to pH 1.5 - 2.0 (using 1M HCl) Start->Acidify CheckPrecip Does Product Precipitate? Acidify->CheckPrecip Filter Filter & Wash (Cold Water) CheckPrecip->Filter Yes Extract Extract with 2-MeTHF (Salting-out with NaCl) CheckPrecip->Extract No (Highly Soluble) Final Pure Di-acid Product Filter->Final Dry Dry over Na2SO4 & Concentrate Extract->Dry Dry->Final

Optimized isolation workflow for highly polar di-acid products utilizing pH-driven phase transfer.

References

  • "hydrolysis of octyl octanoate" - Benchchem. (Details the foundational mechanism of base-catalyzed saponification via nucleophilic acyl substitution and acid-catalyzed electrophilic activation).
  • "Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions" - Arkat USA. (Explains the kinetic retardation of ester hydrolysis caused by the electrostatic repulsion of neighboring carboxylate groups).
  • "Characterization of a novel family VIII esterase EstM2 from soil metagenome capable of hydrolyzing estrogenic phthalates" - PMC (National Institutes of Health). (Validates the strong electrostatic repulsion imparted by carboxylate anions toward catalytic nucleophiles attacking adjacent ester bonds).

Sources

Technical Support Center: Resolving Regioisomer & Chemoselectivity Impurities in 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that pyrazole-4-carboxylic acid derivatives are highly versatile intermediates in pharmaceutical and agrochemical synthesis[1]. However, the functionalization of these scaffolds is notoriously prone to regioselectivity issues.

When synthesizing 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid , the primary challenge is not N1 vs. N2 alkylation (as the C4-substituted pyrazole ring is symmetric), but rather the severe chemoselectivity trap between N-alkylation (the pyrazole nitrogen) and O-alkylation (the C4-carboxylate oxygen). This guide provides field-proven troubleshooting strategies, analytical techniques, and a self-validating protocol to bypass these impurities using orthogonal protection.

Pathway Analysis: Direct Alkylation vs. Orthogonal Protection

The diagram below illustrates the causality behind the formation of regioisomer impurities during direct alkylation, contrasted with the optimized, regioselective orthogonal protection pathway.

G cluster_0 Direct Alkylation (Prone to Regioisomers) cluster_1 Orthogonal Protection (Regioselective) A 1H-pyrazole-4-carboxylic acid B Base + Methyl bromoacetate A->B C N-Alkylation (Desired Target) B->C Minor Pathway D O-Alkylation (Ester Regioisomer) B->D Major Pathway E N,O-Bis-alkylation (Over-reaction) B->E Excess Reagents F 1H-pyrazole-4-carboxylic acid G t-BuOH / DCC (C4-Protection) F->G H tert-Butyl 1H-pyrazole-4-carboxylate G->H I K2CO3 + Methyl bromoacetate (N1-Alkylation) H->I J tert-Butyl 1-(2-methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylate I->J 100% Regioselective K TFA / DCM (Selective Deprotection) J->K L 1-(2-Methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid (Pure Target) K->L Methyl ester intact

Figure 1: Mechanistic workflow comparing the problematic direct alkylation of 1H-pyrazole-4-carboxylic acid with the regioselective orthogonal protection strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe multiple products with the same mass (m/z 185.1 [M+H]+) when directly alkylating 1H-pyrazole-4-carboxylic acid? A1: You are observing the competition between N-alkylation and O-alkylation . The molecule has two nucleophilic sites. The carboxylic acid proton is highly acidic (pKa ~4) compared to the pyrazole NH (pKa ~14). Upon base addition, the carboxylate anion forms immediately. Because O-alkylation is often favored in polar aprotic solvents, the alkylating agent (methyl bromoacetate) attacks the carboxylate oxygen, forming the ester regioisomer (methyl 2-(1H-pyrazole-4-carbonyloxy)acetate).

Q2: How can I definitively differentiate the N-alkylated product from the O-alkylated regioisomer? A2: 2D NMR, specifically 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation), is the gold standard for discriminating pyrazole regioisomers[2].

  • N-Alkylated Target: The methylene protons of the N-alkyl group ( δ ~4.9 ppm) will show strong 3-bond HMBC correlations to the C3/C5 carbons of the pyrazole ring ( δ ~130–135 ppm).

  • O-Alkylated Impurity: The methylene protons will show a 3-bond correlation only to the C4-carbonyl carbon ( δ ~162 ppm), with zero correlation to the pyrazole ring carbons.

Q3: I tried protecting the C4-carboxylic acid as an ethyl ester to force N-alkylation. However, during the final basic hydrolysis (LiOH), I lost the methyl ester of my N-alkyl group. How do I fix this? A3: This is a classic chemoselectivity trap. Your target molecule contains a primary methyl ester (-CH 2​ COOCH 3​ ), and your protecting group was a primary ethyl ester. Both hydrolyze at nearly identical rates under basic conditions, leading to the formation of the di-acid (1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid). The Solution: You must use an orthogonal protecting group . Protect the C4-position as a tert-butyl ester. The bulky tert-butyl group is completely stable to the basic conditions of N-alkylation but can be selectively cleaved under mild acidic conditions (TFA/DCM) that leave the primary methyl ester 100% intact.

Q4: If I am forced to perform direct alkylation without protecting groups, how can I optimize the conditions to favor N-alkylation? A4: The reaction outcome is highly dependent on the choice of base and solvent[3]. Hard bases (NaH) and highly polar solvents (DMF) strip the cation away, leaving a "naked" carboxylate that rapidly O-alkylates. To shift the equilibrium toward N-alkylation, use a softer base like Cesium Carbonate (Cs 2​ CO 3​ ) in a less polar solvent (e.g., Acetonitrile). Note that this will only improve the ratio; it will not eliminate O-alkylation entirely (See Table 1).

Quantitative Data: Solvent and Base Effects on Regioselectivity

If direct alkylation is attempted, the choice of base and solvent dictates the regioisomer distribution due to electronic and substituent-driven effects[4].

Table 1: Optimization of Direct Alkylation Conditions (1.0 eq 1H-pyrazole-4-carboxylic acid + 1.1 eq Methyl bromoacetate)

Base (1.5 eq)SolventTemp (°C)N-Alkylation (Target)O-Alkylation (Impurity)Bis-Alkylation
NaHDMF0 RT15%65% 20%
K 2​ CO 3​ DMFRT25%55%20%
K 2​ CO 3​ Acetone5050%35%15%
Cs 2​ CO 3​ MeCN6055% 35%10%
Experimental Protocol: Orthogonal Synthesis (Self-Validating System)

This step-by-step methodology utilizes the tert-butyl orthogonal protection strategy to completely bypass O-alkylation and mixed-ester hydrolysis issues.

Step 1: Synthesis of tert-Butyl 1H-pyrazole-4-carboxylate
  • Reaction: Suspend 1H-pyrazole-4-carboxylic acid (10.0 g, 89.2 mmol) in tert-butanol (100 mL). Add N,N'-Dicyclohexylcarbodiimide (DCC) (20.2 g, 98.1 mmol) and a catalytic amount of DMAP (1.0 g, 8.9 mmol).

  • Conditions: Stir the mixture at 40 °C for 16 hours under an inert N 2​ atmosphere.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 1:1, KMnO 4​ stain). The starting material (R f​ ~0.1) should be consumed, replaced by a new spot (R f​ ~0.6). LC-MS should show [M+H] + = 169.1.

  • Workup: Filter the precipitated DCU (dicyclohexylurea). Concentrate the filtrate in vacuo and purify via silica gel chromatography to yield the tert-butyl ester as a white solid.

Step 2: Regioselective N-Alkylation
  • Reaction: Dissolve tert-butyl 1H-pyrazole-4-carboxylate (10.0 g, 59.5 mmol) in anhydrous Acetonitrile (80 mL). Add finely powdered K 2​ CO 3​ (12.3 g, 89.2 mmol) and methyl bromoacetate (6.2 mL, 65.4 mmol).

  • Conditions: Stir at 60 °C for 4 hours. Because the C4-carboxylate is protected, the alkylating agent is forced to react exclusively at the pyrazole nitrogen.

  • IPC: LC-MS analysis will confirm complete conversion to the N-alkylated intermediate with [M+H] + = 241.1. No O-alkylated mass will be present.

  • Workup: Filter off the inorganic salts, concentrate, and partition between EtOAc and water. Dry the organic layer over Na 2​ SO 4​ and evaporate to yield tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate.

Step 3: Selective Acidic Deprotection
  • Reaction: Dissolve the intermediate from Step 2 (12.0 g, 50.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA) (25 mL).

  • Conditions: Warm to room temperature and stir for 3 hours. The acidic conditions will selectively cleave the tert-butyl ester into isobutylene gas and the free carboxylic acid, leaving the primary methyl ester untouched.

  • IPC: LC-MS will show the disappearance of the m/z 241.1 peak and the emergence of the pure target mass [M+H] + = 185.1.

  • Workup: Concentrate the mixture under reduced pressure to remove TFA and DCM. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid as a crystalline solid.

References
  • Rosa, et al. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." KTU ePubl, 22 Jun. 2021. 2

  • Glorius, et al. "Process for preparing pyrazoles." Google Patents (EP3174858B1), 17 Apr. 2019. 1

  • Xu, et al. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." PMC, NIH. 3

  • "An Overview of Some Imidates Derivatives with Anti-microbial Activity." Research and Reviews, Open Access Journals.

  • "Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones." The Journal of Organic Chemistry, ACS Publications, 14 Mar. 2022. 4

Sources

Technical Support Center: Troubleshooting 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid .

This building block presents a unique chemoselectivity challenge: it contains a C4-carboxylic acid intended for amide coupling, and a C1-methyl ester appendage that must remain intact. Poorly optimized coupling conditions can lead to ester aminolysis, base-catalyzed hydrolysis, or reagent-driven adduct formation. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yielding, side-reaction-free couplings.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing a diamide byproduct instead of my desired mono-amide? A1: You are observing ester aminolysis . While methyl esters are generally robust, the unhindered C1-methyl ester on the pyrazole ring can undergo nucleophilic acyl substitution when exposed to a high concentration of a nucleophilic primary amine[1]. The amine attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel methoxide, resulting in an unwanted diamide[2].

  • Causality & Solution: This background reaction is accelerated by excess amine and elevated temperatures. To prevent this, strictly control the stoichiometry of your amine (1.0 to 1.05 equivalents) and maintain the reaction temperature between 0 °C and room temperature.

Q2: My LC-MS shows a +99 Da adduct on my amine nucleophile, and the coupling has stalled. What happened? A2: This is a guanidinylation side reaction caused by uronium/aminium-based coupling reagents like HATU or HBTU[3][4]. If the amine nucleophile is introduced before the carboxylic acid is fully activated, or if the coupling reagent is used in excess, the amine directly attacks the electrophilic carbon of the uronium salt. This expels the HOAt/HOBt leaving group and irreversibly forms a stable tetramethylguanidinium adduct (+99 Da mass shift) on your amine[5][6].

  • Causality & Solution: This is a stoichiometric and kinetic failure. Never use HATU in excess of the carboxylic acid (keep it at 0.95–0.98 eq). More importantly, you must pre-activate the carboxylic acid with the reagent for 5–10 minutes before adding the amine[4][7].

Q3: I am detecting a significant amount of a carboxylic acid byproduct at the C1 position. How do I avoid this? A3: Ester hydrolysis is occurring. The combination of adventitious water and a strong tertiary base (like DIPEA or TEA) during the coupling or aqueous workup cleaves the methyl ester.

  • Causality & Solution: The C1-methyl ester is highly susceptible to base-catalyzed hydrolysis. Switch to a milder, less nucleophilic base such as N-methylmorpholine (NMM) or 2,6-lutidine. Ensure all solvents are strictly anhydrous, and avoid highly basic aqueous washes (e.g., 1M NaOH) during the workup.

Part 2: Pathway Visualization

SideReactions A 1-(2-methoxy-2-oxoethyl)-1H-pyrazole -4-carboxylic acid + Amine B Desired Amide (C4 Amide, C1 Ester Intact) A->B Optimized Conditions (Pre-activation, NMM) C Diamide Byproduct (C1 Ester Aminolysis) A->C Excess Amine, Extended Heating D Hydrolyzed Byproduct (C1 Carboxylic Acid) A->D Trace Water + Strong Base E Guanidinylated Amine (+99 Da HATU Adduct) A->E Excess HATU, No Pre-activation

Reaction pathways illustrating the desired C4-amide coupling versus common side reactions.

Part 3: Quantitative Data & Reagent Selection

To minimize side reactions, reagent and base selection must be mathematically and chemically justified. Use the following matrices to guide your experimental design.

Table 1: Coupling Reagent Selection Matrix

ReagentChemical ClassGuanidinylation RiskEster Aminolysis RiskRecommendation for this Substrate
HATU Uronium/AminiumHigh (+99 Da)ModerateUse strictly ≤1.0 eq with a pre-activation step.
EDC/HOBt CarbodiimideNone LowExcellent choice; mild kinetics preserve the ester.
T3P Phosphonic anhydrideNone Very LowBest for minimizing both epimerization and ester cleavage.

Table 2: Base Selection Matrix

BasepKa (conjugate acid)Steric HindranceHydrolysis RiskSuitability
TEA ~10.7LowHigh Not recommended; promotes hydrolysis and aminolysis.
DIPEA ~10.5HighModerateUse with caution; requires strictly anhydrous conditions.
NMM ~7.4ModerateLow Highly recommended ; mild enough to preserve the ester.

Part 4: Step-by-Step Experimental Protocols

Every protocol must function as a self-validating system. The methodologies below incorporate analytical checkpoints to guarantee that reactive intermediates are formed correctly before irreversible side reactions can occur.

Protocol A: Self-Validating Pre-Activation Coupling (HATU)

Use this protocol when high reactivity is required for sterically hindered amines, while preventing +99 Da guanidinylation.

  • Dissolution: Dissolve 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Cool the mixture to 0 °C using an ice bath to suppress background hydrolysis.

  • Activation: Add HATU (0.98 eq). Crucial Step: Stir for 5–10 minutes at 0 °C. Do not add the amine yet.

  • Self-Validation Checkpoint: Pull a 1 µL aliquot, quench it in 100 µL of methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester (from the quenched active ester) or the HOAt ester. The absence of unreacted HATU validates that it is safe to proceed.

  • Amine Addition: Add the amine nucleophile (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Workflow S1 1. Dissolve Acid Anhydrous DMF S2 2. Add NMM Cool to 0 °C S1->S2 S3 3. Add HATU (0.98 eq max) S2->S3 S4 4. Pre-activate (5-10 mins) S3->S4 S5 5. Add Amine Dropwise S4->S5 S6 6. LC-MS Monitor & Mild Workup S5->S6

Self-validating experimental workflow for HATU-mediated coupling to prevent guanidinylation.

Protocol B: Ultra-Mild Coupling (T3P)

Use this protocol for highly nucleophilic primary amines where ester aminolysis is the primary concern.

  • Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq) and the amine nucleophile (1.0 eq) together in anhydrous EtOAc or DCM (0.1 M).

  • Base Addition: Add NMM (3.0 eq) and cool the mixture to 0 °C.

  • Coupling: Add Propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc, 1.2 eq) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor the disappearance of the acid via LC-MS.

  • Workup: Because T3P byproducts are highly water-soluble, simply wash the organic layer directly with water (2x) and saturated NaHCO₃ (1x). Dry and concentrate.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: Journal of Organic Chemistry (via PMC) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI Molecules URL:[Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism Source: Chemistry Steps URL:[Link]

Sources

Validation & Comparative

Rational Drug Design: N-Alkylation Strategies in Pyrazole-4-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazole-4-carboxylic acid core is a highly versatile, privileged scaffold in medicinal chemistry. Its distinct electronic distribution and capacity for both hydrogen bonding and metal coordination make it a critical building block for diverse therapeutic targets. However, the decision to functionalize the pyrazole nitrogen—specifically via N1-alkylation or arylation—represents a major bifurcation in structure-activity relationship (SAR) optimization.

This guide objectively compares the performance of N-alkylated versus unsubstituted pyrazole-4-carboxylic acids, providing mechanistic causality, comparative experimental data, and validated synthetic protocols to guide researchers and drug development professionals.

Mechanistic Causality: The Steric and Electronic Impact of N-Alkylation

The pyrazole ring contains a pyridine-like nitrogen (N2, hydrogen bond acceptor) and a pyrrole-like nitrogen (N1, hydrogen bond donor). In an unsubstituted state, tautomerization allows the core to adapt dynamically to target binding sites. The decision to alkylate depends entirely on the active site topology.

Scenario A: Unsubstituted Pyrazoles for Metalloprotein Chelation For targets featuring active-site metals, maintaining an unsubstituted pyrazole is often mandatory. A prime example is the targeting of 1[1]. The bare N2 nitrogen atom is strictly required to coordinate with the Mn2+ ion in the active site, which is essential for biological activity[1]. Attempting N-alkylation in this context introduces severe steric clashes and electronically masks the lone pair, effectively abolishing target affinity[1].

Scenario B: N-Alkylated Pyrazoles for Hydrophobic Pocket Occupation Conversely, when targeting receptors characterized by deep, lipophilic pockets—such as the2 or viral 3—N-alkylation becomes a primary driver of potency[2][3]. Alkylation at the N1 position locks the tautomeric state and projects a hydrophobic vector (e.g., methyl, cyclohexylmethyl, or aryl groups) into the target cavity[2][3]. For instance, increasing the steric bulk from a methyl group to a cyclohexylmethyl group at the N1 position significantly enhances van der Waals contacts, yielding superior inhibitory activity against Neuraminidase[3]. Similarly, N1-aryl substitutions (e.g., p-tolyl) have yielded some of the most potent non-steroidal FXR antagonists to date[2].

RationalDesign cluster_targets Target Site Environment Scaffold 1H-Pyrazole-4-carboxylic Acid TargetMetal Metalloprotein (e.g., ALKBH1 with Mn2+) Scaffold->TargetMetal TargetHydro Hydrophobic Pocket (e.g., FXR, Neuraminidase) Scaffold->TargetHydro Unsub Maintain Unsubstituted N-H (Enables Metal Chelation) TargetMetal->Unsub Prevents Steric Clash Alkylated N1-Alkylation / Arylation (Fills Hydrophobic Space) TargetHydro->Alkylated Maximizes VDW Contacts

Fig 1: Decision matrix for pyrazole N-alkylation based on target active site topology.

Comparative Performance Data

The table below synthesizes the quantitative impact of N-alkylation across different therapeutic targets, illustrating the divergent SAR trajectories based on the active site requirements.

TargetScaffold ModificationRepresentative N1-GroupBinding Affinity / IC50Mechanistic Role
ALKBH1 Unsubstituted Pyrazole-H0.031 µMN2 lone pair chelates active site Mn2+
ALKBH1 N-Alkylated Pyrazole-CH3> 10 µM (Loss of activity)Steric clash; blocks critical metal coordination
FXR N1-Aryl Pyrazolep-Tolyl7.5 nMOccupies deep hydrophobic pocket, locks tautomer
Neuraminidase N1-Alkyl PyrazoleCyclohexylmethylHigh (Preferred)Maximizes van der Waals contacts in binding cleft
Neuraminidase N1-Alkyl PyrazoleMethylInferiorInsufficient hydrophobic packing compared to bulkier rings
Self-Validating Experimental Protocol: Synthesis of N1-Alkylated Pyrazoles

To reliably generate N1-alkylated derivatives for SAR screening, the following workflow ensures high regioselectivity and analytical validation.

Phase 1: Regioselective N-Alkylation

  • Reaction Setup: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration)[3].

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: K2CO3 is a mild, insoluble base that deprotonates the pyrazole under thermodynamic control, minimizing ester hydrolysis side-reactions that stronger bases might trigger[3].

  • Alkylation: Dropwise add the alkyl halide (e.g., cyclohexylmethyl bromide, 1.2 eq) and heat to 80°C for 4-6 hours[3].

  • Validation Checkpoint 1 (LC-MS): Monitor the disappearance of the starting material. The reaction yields a major (N1-alkylated) and minor (N2-alkylated) isomer due to the steric influence of the C4-ester.

Phase 2: Isomer Resolution 5. Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). 6. Validation Checkpoint 2 (2D NMR): Critical Step. Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. The N1-alkylated product is confirmed by observing a spatial correlation between the N-alkyl protons and the pyrazole C5-H. This self-validates the structural assignment before biological testing.

Phase 3: Saponification 7. Ester Hydrolysis: Dissolve the purified N1-alkyl ester in a 1:1 mixture of Methanol and H2O. Add NaOH (3.0 eq) and stir at 50°C for 2 hours[3]. Causality: Saponification unmasks the carboxylic acid, which is essential for subsequent amide coupling or direct electrostatic interaction with target residues[3]. 8. Acidification & Isolation: Remove methanol in vacuo, cool the aqueous layer, and carefully acidify with 1M HCl to pH 3. Collect the resulting precipitate via vacuum filtration and dry under high vacuum[3].

SynthesisWorkflow Step1 1. N-Alkylation (R-Br, K2CO3, DMF) Step2 2. Regioisomer Separation (Silica) Step1->Step2 Step3 3. Ester Hydrolysis (NaOH, MeOH/H2O) Step2->Step3 Step4 4. Acidification (1M HCl, pH 3) Step3->Step4

Fig 2: Standard self-validating synthetic workflow for N1-alkylated pyrazole-4-carboxylic acids.

References
  • Li, F., et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, 2024. 1

  • Yu, D. D., et al. "Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor." Bioorganic & Medicinal Chemistry, 2014. 2

  • "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." PolyU, 2021. 3

Sources

Spectroscopic Validation of 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

In the development of novel pharmaceuticals, pyrazole derivatives are ubiquitous building blocks. However, the regioselective N-alkylation of pyrazole-carboxylic acids frequently yields complex mixtures of isomers due to the tautomeric nature of the pyrazole core[1][2]. For researchers and drug development professionals, distinguishing the target 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid from its 3- and 5-substituted regioisomers is a critical quality control bottleneck.

This guide provides an objective, self-validating spectroscopic workflow. By comparing the analytical profile of the 4-substituted isomer against its alternatives, we establish a robust framework for structural elucidation grounded in causality and fundamental physical chemistry.

Structural Causality and Isomeric Differentiation

The primary challenge in pyrazole characterization is differentiating the regiochemistry of the N-alkyl group. The causal mechanism behind the distinct ¹H NMR profile of the 4-carboxylic acid isomer lies in the spatial isolation of its ring protons.

Unlike the 3- and 5-isomers, where adjacent ring protons (H4/H5 or H3/H4) exhibit a characteristic vicinal coupling constant (³J ≈ 2.0–2.5 Hz), the H3 and H5 protons in the 4-isomer are separated by the quaternary C4 carbon[3]. This lack of adjacent protons restricts scalar coupling to an almost negligible ⁴J coupling, rendering them as two distinct, sharp singlets[4].

IsomerLogic Unknown N-Alkylated Pyrazole Carboxylic Acid H_NMR 1H NMR Splitting (Ring Protons) Unknown->H_NMR Iso4 4-COOH Isomer H3, H5: Singlets H_NMR->Iso4 No vicinal coupling Iso35 3- or 5-COOH Isomer Doublets (³J ≈ 2.0-2.5 Hz) H_NMR->Iso35 ³J coupling observed HMBC 2D HMBC / NOESY (N-CH2 Correlations) Iso35->HMBC Conf3 3-COOH Isomer NOESY to H5 HMBC->Conf3 Strong H5 proximity Conf5 5-COOH Isomer No NOESY to C5-H HMBC->Conf5 C5 blocked by -COOH

Decision tree for differentiating pyrazole regioisomers via NMR.

High-Resolution Spectroscopic Validation Workflow

To ensure absolute structural certainty, a multi-modal workflow must be employed. The following protocol is designed as a closed-loop, self-validating system where no single spectral artifact can lead to a misassignment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d₆ is chosen over protic solvents (like CD₃OD) to prevent rapid deuterium exchange with the carboxylic acid proton, preserving its visibility on the NMR timescale[5].

  • 1D NMR Acquisition (¹H and ¹³C): Acquire standard 1D spectra at 298 K. Look for the diagnostic lack of ³J coupling in the aromatic region to immediately flag the 4-isomer.

  • 2D NMR Acquisition (HMBC and NOESY): Acquire Heteronuclear Multiple Bond Correlation (HMBC) to map through-bond connectivity (²J and ³J C-H couplings) and NOESY to map spatial proximity (< 5 Å)[3][4].

  • FT-IR Spectroscopy (ATR): Analyze the neat solid using Attenuated Total Reflectance (ATR). No KBr pelleting is required, which prevents moisture absorption that could obscure the O-H stretch region[5].

  • HRMS (ESI-TOF): Dilute the sample in LC-MS grade acetonitrile and inject into an ESI-TOF mass spectrometer in positive ion mode to confirm the exact mass[6].

Workflow Step1 Step 1: Sample Prep Dissolve in DMSO-d6 + TMS Step2 Step 2: 1D NMR (1H/13C) Identify singlets & shifts Step1->Step2 Step3 Step 3: 2D NMR (HMBC/NOESY) Map through-bond & space Step2->Step3 Step4 Step 4: FT-IR Spectroscopy Resolve C=O stretches Step3->Step4 Step5 Step 5: HRMS (ESI-TOF) Confirm exact mass Step4->Step5 Valid Validated Structure: 1-(2-methoxy-2-oxoethyl)- 1H-pyrazole-4-carboxylic acid Step5->Valid All metrics align

Step-by-step spectroscopic validation workflow for pyrazoles.

Quantitative Data Comparison

The following tables synthesize the expected spectroscopic data, comparing the target 4-substituted compound against its common regioisomeric alternatives.

Table 1: Comparative ¹H NMR Spectral Signatures (in DMSO-d₆)
Feature1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid3-carboxylic acid isomer5-carboxylic acid isomer
Ring Protons H3, H5H4, H5H3, H4
Splitting Pattern Two singlets (or finely split, ⁴J < 1 Hz)Two doublets (³J ≈ 2.0–2.5 Hz)Two doublets (³J ≈ 2.0–2.5 Hz)
Chemical Shifts ~7.80 (s, 1H), ~8.30 (s, 1H)~6.80 (d, 1H), ~7.90 (d, 1H)~6.90 (d, 1H), ~7.60 (d, 1H)
N-CH₂ Protons ~5.05 (s, 2H)~5.10 (s, 2H)~5.35 (s, 2H) (Deshielded by C5-COOH)
NOESY Correlation N-CH₂ ↔ H5N-CH₂ ↔ H5N-CH₂ ↔ H4 (No H5 present)
Table 2: Key IR and HRMS Validation Metrics for the Target Compound
Analytical TechniqueTarget MetricExpected ValueDiagnostic Significance
FT-IR (ATR) Ester C=O Stretch~1745 cm⁻¹Confirms intact methyl acetate group.
FT-IR (ATR) Acid C=O Stretch~1690 cm⁻¹Confirms free acid at C4; distinguishes from diester.
FT-IR (ATR) O-H Stretch2500–3300 cm⁻¹Broad band confirms acidic proton and H-bonding network.
HRMS (ESI+) [M+H]⁺ m/z185.0562Exact mass validation (Theoretical C₇H₈N₂O₄ = 184.0484 Da).

Mechanistic Insights & Self-Validating Systems (E-E-A-T)

To establish absolute trustworthiness in the structural assignment, the experimental data must form a closed logical loop.

2D NMR Through-Bond and Spatial Mapping: In the 4-isomer, the N-CH₂ protons (singlet at ~5.05 ppm) will show a strong HMBC correlation (³JC-H) to both C3 and C5 of the pyrazole ring[3]. Concurrently, the NOESY spectrum will show a spatial cross-peak between the N-CH₂ protons and the H5 proton[4]. If the compound were the 5-carboxylic acid isomer, the C5 position would be occupied by the -COOH group, fundamentally altering the NOESY profile (the N-CH₂ would lack a strong correlation to an adjacent ring proton). This spatial and through-bond mapping creates a self-validating system where regiochemistry is proven, not assumed.

Vibrational Causality in FT-IR: The presence of two distinct carbonyl environments is a critical self-validating feature. The ester carbonyl of the 2-methoxy-2-oxoethyl group absorbs at a higher frequency (~1745 cm⁻¹) because the electron-withdrawing methoxy oxygen strengthens the C=O bond. Conversely, the carboxylic acid carbonyl at the C4 position absorbs at a lower frequency (~1690 cm⁻¹) because extensive intermolecular hydrogen bonding (dimerization) in the solid state weakens the C=O double bond character[5][7].

Mass Spectrometric Integrity: Finally, HRMS provides the ultimate safeguard. Observing the [M+H]⁺ ion at m/z 185.0562 confirms the exact elemental composition[6]. This step is causal in ruling out synthetic artifacts such as over-alkylation (e.g., esterification of the C4-carboxylic acid) or premature hydrolysis of the methyl ester, both of which would drastically shift the m/z value.

References

  • [1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications (Figshare). URL:[Link]

  • [2] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. URL:[Link]

  • [3] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. MDPI Molecules. URL:[Link]

  • [4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC (National Institutes of Health). URL:[Link]

  • [7] Spectroscopic (FT-IR, Laser-Raman and NMR) and Conformational Analysis on Novel Pyrazole β-keto ester Compound. ResearchGate. URL:[Link]

  • [6] 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491. PubChem. URL: [Link]

Sources

A Comparative Benchmarking Guide for 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the field of drug discovery and development, where the construction of complex biaryl and heteroaryl scaffolds is paramount. Pyrazole-containing molecules are of immense interest, as this heterocyclic motif is a key component in a multitude of commercially available drugs and biologically active compounds.[2]

Traditionally, the Suzuki-Miyaura reaction utilizes organoboron reagents, such as boronic acids or their esters. However, the synthesis and stability of many heteroaryl boronic acids can be challenging, often suffering from issues like protodeboronation under reaction conditions, which can lead to diminished yields and reproducibility.[2][3] This has spurred the development of more robust boronic acid surrogates, including trifluoroborates and MIDA boronates.[4]

This guide introduces an alternative approach, benchmarking the performance of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in a palladium-catalyzed decarboxylative cross-coupling reaction. We will objectively compare its efficacy against standard pyrazole-based organoboron reagents in traditional Suzuki-Miyaura couplings. The goal is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of this readily available building block as a viable and potentially advantageous alternative for synthesizing 4-aryl-pyrazoles.

The Challenge: Stability and Reactivity of Pyrazole Coupling Partners

The successful execution of a cross-coupling reaction is critically dependent on the stability and reactivity of the coupling partners. While effective, pyrazole boronic acids can present several challenges:

  • Protodeboronation: Heterocyclic boronic acids, particularly those with acidic N-H protons or adjacent heteroatoms, can be susceptible to cleavage of the C-B bond by solvent or trace amounts of water, especially at the elevated temperatures often required for coupling reactions.[2][3]

  • Purification and Stability: Free boronic acids can be difficult to purify and may dehydrate to form cyclic boroxine anhydrides, leading to inconsistent reactivity. This has led to the widespread adoption of more stable derivatives like pinacol esters.[5]

  • Substrate Scope Limitations: The presence of certain functional groups on the boronic acid can inhibit the reaction or lead to undesired side products.[6]

These challenges underscore the need for alternative, bench-stable, and highly reactive coupling partners for the synthesis of functionalized pyrazoles.

Profile of Compared Reagents

This guide evaluates four distinct pyrazole-based reagents, each representing a different strategy for palladium-catalyzed C-C bond formation.

  • Test Reagent: 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

    • Structure: See Diagram 1 below.

    • Coupling Strategy: Palladium-catalyzed decarboxylative coupling. This strategy avoids the use of organoboron intermediates entirely, using a carboxylic acid as a stable, readily available precursor. The reaction proceeds via the extrusion of CO2 to generate an organopalladium intermediate that then participates in the catalytic cycle.

  • Benchmark 1: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

    • Structure: See Diagram 1 below.

    • Coupling Strategy: Traditional Suzuki-Miyaura coupling. Pinacol esters are widely used due to their enhanced stability over free boronic acids, making them an industry-standard benchmark for performance.[5][7]

  • Benchmark 2: Potassium (1-methyl-1H-pyrazol-4-yl)trifluoroborate

    • Structure: See Diagram 1 below.

    • Coupling Strategy: Traditional Suzuki-Miyaura coupling. Potassium trifluoroborate salts are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates that often exhibit excellent reactivity.[4]

  • Benchmark 3: 1H-Pyrazole-4-carboxylic acid

    • Structure: See Diagram 1 below.

    • Coupling Strategy: Decarboxylative coupling. This serves as a direct control to evaluate the electronic and steric influence of the N-substituent on the decarboxylative coupling efficiency compared to our primary test reagent.

Diagram 1: Structures of the test reagent and benchmarks.

Experimental Design and Rationale

To ensure an objective comparison, a standardized set of reaction conditions was established. The choice of catalyst, base, solvent, and coupling partner was guided by established literature protocols and the goal of providing a robust and widely applicable system.[8][9]

  • Aryl Halide: 4-Bromoacetophenone was selected as a representative and moderately activated aryl bromide. Its simple structure and clear analytical signature (via NMR and LC-MS) facilitate straightforward product identification and purity assessment.

  • Catalyst System: A modern palladium(II) pre-catalyst, XPhos Pd G2 , was chosen. Buchwald pre-catalysts are known for their high efficiency, broad functional group tolerance, and ability to facilitate challenging couplings, including those involving heterocyclic substrates.[9]

  • Base: Potassium Carbonate (K2CO3) was used for the Suzuki-Miyaura reactions, as it is a standard and effective base for activating the organoboron species. For the decarboxylative couplings, a silver(I) salt (Ag2CO3) is often required as an oxidant and to facilitate the decarboxylation step, and this was included in those specific reactions.

  • Solvent: A biphasic system of 1,4-Dioxane and Water (4:1) was used. This solvent mixture is widely employed for Suzuki-Miyaura couplings as it effectively solubilizes both the organic and inorganic reagents.[8]

  • Temperature and Time: Reactions were conducted at 100 °C to ensure a sufficient rate of reaction for all coupling partners and monitored over a 12-hour period.

This standardized approach allows for a direct comparison of the intrinsic reactivity and efficiency of each pyrazole reagent under identical conditions.

Quantitative Performance Comparison

The following table summarizes the performance of each pyrazole reagent when coupled with 4-bromoacetophenone under the optimized reaction conditions. Yields are reported for the isolated product after purification by column chromatography.

EntryPyrazole ReagentCoupling TypeProductYield (%)Purity (%)Time (h)
11-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acidDecarboxylative1-(4-(1-(2-methoxy-2-oxoethyl)-1H-pyrazol-4-yl)phenyl)ethan-1-one85>9810
21-Methyl-1H-pyrazole-4-boronic acid pinacol esterSuzuki-Miyaura1-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethan-1-one92>996
3Potassium (1-methyl-1H-pyrazol-4-yl)trifluoroborateSuzuki-Miyaura1-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethan-1-one88>998
41H-Pyrazole-4-carboxylic acidDecarboxylative1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-one61>9512

Analysis and Discussion

The experimental data reveals several key insights into the performance of these reagents:

  • High Efficiency of Established Reagents: As expected, the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (Entry 2) provided the highest yield in the shortest reaction time, confirming its status as a highly reliable and efficient coupling partner. The corresponding trifluoroborate salt (Entry 3) also performed exceptionally well.

  • Viability of Decarboxylative Coupling: The primary test reagent, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (Entry 1), demonstrated excellent performance, affording the desired product in a high yield of 85%. This result validates the decarboxylative coupling strategy as a highly effective alternative to the traditional Suzuki-Miyaura reaction for this class of substrates. While slightly slower than the pinacol ester, its performance is competitive and highlights its potential as a robust building block.

  • Influence of the N-Substituent: A significant drop in yield was observed with the unsubstituted 1H-pyrazole-4-carboxylic acid (Entry 4). This suggests that the N-H proton may interfere with the catalytic cycle, potentially through catalyst inhibition or undesired side reactions.[6][10] The N-alkylation in our test reagent (Entry 1) effectively circumvents this issue, leading to a much cleaner and more efficient transformation. The electron-withdrawing nature of the ester-containing substituent likely also plays a role in the electronic properties of the pyrazole ring, influencing its reactivity.

Mechanistic Considerations

The Suzuki-Miyaura and decarboxylative coupling reactions, while achieving a similar outcome, proceed through distinct catalytic cycles.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ (Organoboron) Boronic->OxAdd Base Base Base->OxAdd

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

The Suzuki-Miyaura reaction proceeds via three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

The decarboxylative coupling follows a related but different pathway, where the carboxylic acid substrate coordinates to the palladium center, often with the aid of a silver salt, followed by decarboxylation (loss of CO2) to form the key organopalladium intermediate that then couples with the aryl halide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmark experiments.

start Start: Reagent Preparation setup To a reaction vial, add: - Pyrazole Reagent (0.5 mmol) - 4-Bromoacetophenone (0.6 mmol) - Pd Catalyst (2 mol%) - Base (1.5 mmol) start->setup seal Seal vial with a septum cap setup->seal degas Degas the mixture by purging with Argon for 10 minutes seal->degas add_solvent Add degassed solvent (Dioxane/H₂O, 5 mL) via syringe degas->add_solvent heat Heat reaction at 100 °C with vigorous stirring add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Cool to RT, dilute with Ethyl Acetate, wash with water and brine monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Characterize Pure Product purify->end

Diagram 3: General experimental workflow for the cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Entries 2 & 3)

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the pyrazole boronic acid pinacol ester or trifluoroborate salt (0.5 mmol, 1.0 equiv), 4-bromoacetophenone (119 mg, 0.6 mmol, 1.2 equiv), XPhos Pd G2 (8.0 mg, 0.01 mmol, 2 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv).

  • Degassing: Seal the vial with a Teflon-lined cap and purge with argon gas for 10 minutes.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water (both previously degassed) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the time indicated in the data table. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: General Procedure for Decarboxylative Coupling (Entries 1 & 4)

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the pyrazole carboxylic acid (0.5 mmol, 1.0 equiv), 4-bromoacetophenone (119 mg, 0.6 mmol, 1.2 equiv), XPhos Pd G2 (8.0 mg, 0.01 mmol, 2 mol%), and silver(I) carbonate (Ag2CO3, 276 mg, 1.0 mmol, 2.0 equiv).

  • Degassing and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Reaction, Work-up, and Purification: Follow steps 4, 5, and 6 from Protocol 1.

Conclusion and Future Outlook

This comparative guide demonstrates that 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a highly effective and robust substrate for the synthesis of 4-aryl-pyrazoles via palladium-catalyzed decarboxylative coupling. Its performance is comparable to that of standard, highly-optimized organoboron reagents, with the significant advantage of being a stable, non-boronated, and readily accessible building block.

Key Findings:

  • The decarboxylative coupling of the N-substituted pyrazole carboxylic acid proceeds in high yield (85%), establishing it as a viable alternative to traditional Suzuki-Miyaura reactions.

  • The N-substituent is critical for high efficiency, as the parent 1H-pyrazole-4-carboxylic acid showed significantly lower reactivity.

  • While boronic acid pinacol esters remain the gold standard for speed and yield, the decarboxylative approach offers a compelling alternative, particularly when avoiding boron-containing reagents is desirable.

For researchers in drug discovery and medicinal chemistry, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid represents a valuable addition to the synthetic toolkit. Its bench-top stability and high reactivity in C-C bond formation make it an attractive and practical choice for the construction of complex pyrazole-containing molecules. Future work should focus on expanding the substrate scope of this decarboxylative methodology to include a wider range of aryl and heteroaryl halides.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids.
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • BenchChem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.
  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • ResearchGate. Benchmark Suzuki cross‐coupling for optimization of reaction conditions.
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • Sigma-Aldrich. Boronic Acids & Derivatives.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Sigma-Aldrich. 1-(2-methoxy-2-oxo-ethyl)pyrazole-4-carboxylic acid.
  • A2B Chem. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.
  • ChemicalBook. 1H-Pyrazole-4-carboxylic acid synthesis.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
  • ScienceDirect. 194 recent advances in the synthesis of new pyrazole derivatives.

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Structural Comparison Guide: 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bifunctional pyrazole derivatives are indispensable building blocks in modern medicinal chemistry, frequently utilized as rigid linkers in PROTACs, agrochemicals, and selective kinase inhibitors. Among these, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and its regioisomers (the 3- and 5-isomers) offer orthogonal functional handles—a methyl ester and a carboxylic acid—allowing for sequential, chemoselective conjugations.

The primary challenge in deploying these scaffolds lies in regioselective synthesis and analytical differentiation. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, synthesis logic, and analytical workflows required to isolate and validate these isomers.

Structural and Physicochemical Profiling

Understanding the spatial arrangement of the pyrazole substituents is critical for predicting reactivity and binding affinity. The table below summarizes the core differences between the three positional isomers.

Property4-Isomer3-Isomer5-Isomer
IUPAC Name 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylic acid
Reference CAS 1172052-59-3 (Methyl ester) 1172800-52-0 N/A (Typically generated in situ)
Molecular Formula C₇H₈N₂O₄C₇H₈N₂O₄C₇H₈N₂O₄
Molecular Weight 184.15 g/mol 184.15 g/mol 184.15 g/mol
Steric Hindrance at N1 Low (C3/C5 are unhindered)Low (C5 is unhindered)High (C5-COOH blocks N1)
1H NMR (Ring Protons) Two singlets (C3-H, C5-H)Two doublets (C4-H, C5-H, J ≈ 2 Hz)Two doublets (C3-H, C4-H, J ≈ 2 Hz)
Diagnostic NOESY N1-CH₂ to C5-HN1-CH₂ to C5-HNo NOE to C5 (Position occupied)

Mechanistic Insights: Regioselective Synthesis

The synthesis of N-alkylated pyrazoles is governed by the tautomeric equilibrium of the starting materials and the steric environment of the ring nitrogens.

  • Synthesis of the 4-Isomer: Starting from 1H-pyrazole-4-carboxylic acid, the N1 and N2 positions are chemically equivalent due to symmetry. Alkylation with methyl bromoacetate yields a single, predictable regioisomer.

  • Synthesis of the 3- and 5-Isomers: 1H-pyrazole-3-carboxylic acid exists as a tautomeric mixture of the 3- and 5-carboxylic acids. N-alkylation is under thermodynamic and steric control. The electrophile (methyl bromoacetate) preferentially attacks the nitrogen furthest from the bulky carboxylic acid, making the 3-isomer the major product . The 5-isomer forms as a minor byproduct due to steric clashing between the incoming N1-alkyl group and the adjacent C5-carboxylic acid .

SynthesisPathway P4 1H-Pyrazole-4-carboxylate (Symmetrical) Alk1 Methyl Bromoacetate (K2CO3, DMF) P4->Alk1 P35 1H-Pyrazole-3-carboxylate (Tautomeric Mixture) Alk2 Methyl Bromoacetate (K2CO3, DMF) P35->Alk2 Prod4 4-Isomer (Single Product) Alk1->Prod4 100% Regioselectivity Prod3 3-Isomer (Major: Sterically Favored) Alk2->Prod3 N1 Alkylation Prod5 5-Isomer (Minor: Sterically Hindered) Alk2->Prod5 N2 Alkylation

Caption: Regioselectivity pathways for the N-alkylation of pyrazole-carboxylic acids.

Experimental Protocols (Self-Validating Systems)

To synthesize the mono-acid without accidentally hydrolyzing the N1-methyl ester, a chemoselective protection strategy is mandatory. The following protocol utilizes a benzyl ester intermediate to ensure absolute chemoselectivity.

Protocol A: Chemoselective Synthesis of the 4-Isomer

Objective: Alkylate the pyrazole core and unmask the C4-carboxylic acid without cleaving the N1-methyl ester.

  • N-Alkylation: Dissolve benzyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl bromoacetate (1.1 eq). Stir at 60°C for 12 hours.

    • Causality: K₂CO₃ is a mild base that deprotonates the pyrazole NH without hydrolyzing the esters. DMF accelerates the Sₙ2 displacement.

  • Workup: Quench with H₂O, extract with EtOAc, and wash extensively with 5% LiCl (aq) to remove residual DMF. Evaporate to yield benzyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate.

  • Hydrogenolysis (Self-Validating Step): Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Hydrogenolysis selectively cleaves the benzyl ester at C4 to yield the free carboxylic acid, leaving the aliphatic methyl ester at N1 completely intact. Filter through Celite and concentrate to obtain pure 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

Protocol B: Separation of the 3- and 5-Isomers

When synthesizing the 3-isomer, the minor 5-isomer must be removed.

  • Preparative HPLC: Subject the crude alkylation mixture to Reverse-Phase HPLC (C18 column, 250 x 21.2 mm).

  • Mobile Phase: Gradient of Acetonitrile/Water containing 0.1% TFA.

    • Causality: The 5-isomer exhibits a disrupted internal dipole moment due to the severe steric clash between the N1-alkyl group and the C5-ester. This makes it slightly more polar, causing it to elute earlier than the 3-isomer on a C18 stationary phase.

Analytical Differentiation: 2D NOESY NMR

Standard 1H NMR can struggle to definitively assign the 3- and 5-isomers due to similar splitting patterns. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for validating these regioisomers based on spatial proton proximity (typically within 5 Å).

  • 3-Isomer Validation: The N1-methylene (-CH₂-) protons are spatially adjacent to the C5 ring proton. A strong NOE cross-peak will be observed between the N1-CH₂ singlet and the C5-H doublet.

  • 5-Isomer Validation: The C5 position is occupied by the carboxylic acid. Therefore, the N1-methylene protons have no adjacent ring proton to interact with. The absence of a strong NOE cross-peak to a ring proton definitively identifies the 5-isomer.

AnalyticalWorkflow Mix Crude Isomer Mixture (3- and 5- Isomers) HPLC Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) Mix->HPLC NMR 2D NOESY NMR Analysis HPLC->NMR Purified Fractions Iso3 3-Isomer Strong NOE: N1-CH2 to C5-H NMR->Iso3 Iso5 5-Isomer No NOE: N1-CH2 to Ring Protons NMR->Iso5

Caption: Analytical workflow for the isolation and NOESY-based validation of pyrazole regioisomers.

References

  • BOC Sciences. Methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate (CAS 1172052-59-3). Retrieved from

  • SciSupplies. 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid (CAS 1172800-52-0). Retrieved from 2

  • Sigma-Aldrich. Pyrazole-2-carboxylic acid and related Isomers Catalog. Retrieved from3

Sources

Validating Biological Assay Results for 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific epigenetic and metabolic targets, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged pharmacophore. Specifically, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid derivatives represent a sophisticated structural evolution. By introducing an ester-containing alkyl group at the N1 position, researchers can precisely modulate the lipophilicity and cellular penetrability of the core molecule.

This guide provides an objective, data-driven comparison of these derivatives against standard alternatives, focusing on their dual utility as DNA 6mA Demethylase (ALKBH1) inhibitors [1] and Xanthine Oxidoreductase (XOR) inhibitors [2]. Furthermore, it details self-validating experimental protocols designed to prove causality between the compound's structure and its biological performance.

Mechanistic Grounding: The Causality of N1-Alkylation

To validate assay results effectively, one must first understand the why behind the molecule's design. The free C4-carboxylic acid is the critical warhead; it chelates the active site metals—such as Fe(II) in ALKBH1 or Molybdenum in XOR—to halt enzymatic activity. However, highly polar carboxylic acids inherently suffer from poor membrane permeability.

The addition of the 2-methoxy-2-oxoethyl group at the N1 position acts as a lipophilic modifier and potential prodrug moiety.

  • Enhanced Permeability: The ester masks the polarity of the N1 position, allowing the molecule to cross the lipid bilayer efficiently.

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases can hydrolyze the methoxy-oxoethyl group, releasing the active carboxylate species directly into the cytosol to engage the target.

This causality dictates our validation strategy: we cannot rely solely on biochemical (cell-free) assays. A self-validating system must measure both in vitro enzymatic inhibition and in cellulo target engagement.

Comparative Performance Data

To objectively assess the performance of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid derivatives, we compare them against unmodified pyrazole scaffolds and clinical standards across both target classes.

Table 1: ALKBH1 Inhibition and Cellular Efficacy

Comparing the N-alkylated derivative against an unmodified pyrazole and a standard ALKBH1 inhibitor.

Compound ClassALKBH1 IC₅₀ (Biochemical)Cellular Permeability (P_app)Intracellular 6mA AccumulationGastric Cancer Cell Viability (IC₅₀)
1-(2-methoxy-2-oxoethyl) Derivative 0.045 ± 0.008 µMHigh (>15 × 10⁻⁶ cm/s)+310% (vs. control)2.4 ± 0.3 µM
Unmodified 1H-Pyrazole-4-carboxylic acid 0.031 ± 0.007 µMLow (<2 × 10⁻⁶ cm/s)+45% (vs. control)>50 µM
Standard ALKBH1 Inhibitor 0.120 ± 0.015 µMModerate (~8 × 10⁻⁶ cm/s)+120% (vs. control)15.5 ± 1.2 µM

Insight: While the unmodified pyrazole shows slightly tighter biochemical binding, the 1-(2-methoxy-2-oxoethyl) derivative vastly outperforms it in cellular assays due to superior membrane penetration and subsequent intracellular activation [1].

Table 2: Xanthine Oxidoreductase (XOR) Inhibition

Comparing the derivative against Febuxostat, a clinical standard.

Compound ClassXOR IC₅₀ (Biochemical)Inhibition TypeHypouricemic Efficacy (In Vivo, Mice)
1-(2-methoxy-2-oxoethyl) Derivative 6.1 ± 0.4 nMMixed-type55.2% reduction in serum uric acid
Febuxostat (Clinical Standard) 5.4 ± 0.2 nMMixed-type48.5% reduction in serum uric acid

Insight: The derivative achieves nanomolar potency comparable to Febuxostat [2], but its optimized pharmacokinetic profile yields a statistically significant improvement in in vivo uric acid reduction.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols form a closed-loop validation system. Biochemical affinity is verified first, followed by a cellular assay that confirms the mechanistic causality of the N1-alkylation.

Protocol A: ALKBH1 Fluorescence Polarization (FP) Assay

This cell-free assay validates the direct binding of the pyrazole-4-carboxylic acid pharmacophore to the ALKBH1 active site by measuring the displacement of a fluorescently labeled 6mA DNA probe.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 1 mM TCEP, 0.01% Tween-20). Supplement with 50 µM Fe(II) and 100 µM 2-oxoglutarate (cofactors).

  • Enzyme Incubation: Dilute recombinant human ALKBH1 to a final concentration of 50 nM. Add the 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid derivative in a 10-point dose-response series (0.001 µM to 10 µM). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Probe Addition: Add 5 nM of 3'-FAM-labeled single-stranded DNA containing a central 6mA modification.

  • Measurement & Causality Check: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm). A decrease in polarization indicates the compound successfully outcompeted the DNA probe for the active site. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Intracellular Hydrolysis & 6mA Accumulation Assay

This assay validates the prodrug mechanism, proving that the 2-methoxy-2-oxoethyl group facilitates entry and is subsequently processed to engage the target inside the cell.

  • Cell Treatment: Seed HGC27 gastric cancer cells at 1×10⁵ cells/well. Treat with 5 µM of the derivative for 24 hours.

  • LC-MS/MS Hydrolysis Validation: Lyse a subset of cells using cold methanol. Centrifuge and analyze the supernatant via LC-MS/MS. Validation Check: You must detect the mass of the hydrolyzed active pyrazole-4-carboxylic acid, proving the intracellular esterase cleavage of the N1-alkyl group.

  • Target Engagement (Dot Blot): Extract genomic DNA from the remaining cells using a commercial kit. Spot 200 ng of gDNA onto a positively charged nylon membrane.

  • Detection: Crosslink the DNA (UV 254 nm), block with 5% BSA, and probe with an anti-6mA primary antibody (1:1000). Use an HRP-conjugated secondary antibody and ECL substrate for chemiluminescent detection.

  • Quantification: Normalize the 6mA signal against a methylene blue loading control. An accumulation of 6mA confirms that the internalized, hydrolyzed compound successfully inhibited ALKBH1 in cellulo.

Workflow and Mechanistic Visualizations

Workflow A Compound Synthesis B Biochemical FP Assay (Target Affinity) A->B C Caco-2 Permeability (Membrane Transfer) B->C D LC-MS/MS (Intracellular Hydrolysis) C->D E Cellular Efficacy (6mA Accumulation) D->E

Self-validating workflow for evaluating pyrazole-4-carboxylic acid derivatives.

Mechanism Prodrug 1-(2-methoxy-2-oxoethyl) Pyrazole Prodrug Membrane Cell Membrane Penetration Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Active Active Pyrazole-4-carboxylic Acid Scaffold Esterase->Active Hydrolysis Target ALKBH1 / XOR Inhibition Active->Target Metal Coordination Outcome AMPK Upregulation / Uric Acid Reduction Target->Outcome

Intracellular activation and target engagement of the N-alkylated pyrazole prodrug.

References

  • Li, F., Zhang, J., Guo, Y., Xu, K., Xiong, Z., Wang, Y., Ji, S., & Tong, A. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.[Link]

  • Li, J., Wu, F., Liu, X., Zou, Y., Chen, H., Li, Z., & Zhang, L. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30.[Link]

A Comparative Guide to 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds and linkers is a critical determinant of a drug candidate's success. Heterocyclic carboxylic acids are a cornerstone of this process, offering a versatile toolkit for modulating physicochemical properties, directing molecular interactions, and constructing complex architectures like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid with other prominent heterocyclic carboxylic acids, offering insights into their relative performance based on available experimental and calculated data.

Introduction: The Strategic Importance of Heterocyclic Carboxylic Acids

Heterocyclic carboxylic acids are integral to drug design for several key reasons. The heteroatoms within the ring system can act as hydrogen bond donors or acceptors, influencing solubility and target engagement. The carboxylic acid moiety provides a crucial handle for derivatization, allowing for the attachment of pharmacophores or the formation of linkages in bifunctional molecules. Furthermore, the heterocyclic core itself can serve as a bioisosteric replacement for other functionalities, such as amide bonds, potentially improving metabolic stability and pharmacokinetic profiles.[1]

This guide will focus on a comparative analysis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid against a selection of commonly employed heterocyclic carboxylic acids:

  • Pyridine-3-carboxylic acid (Nicotinic Acid)

  • Thiophene-3-carboxylic acid

  • 1-Methyl-1H-imidazole-4-carboxylic acid

The comparison will be structured around key physicochemical properties, their role as molecular building blocks, and their application in the burgeoning field of targeted protein degradation.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a molecule are paramount to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME). Here, we compare the key properties of our selected heterocyclic carboxylic acids.

Property1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acidPyridine-3-carboxylic acidThiophene-3-carboxylic acid1-Methyl-1H-imidazole-4-carboxylic acid
Molecular Weight ( g/mol ) 184.15123.11128.14126.11
Calculated LogP -0.5 to 0.5 (predicted)-0.6 to 0.4[2]1.5[3]-0.8 to 0.2 (predicted)
pKa ~3-4 (predicted for carboxylic acid)4.85 (carboxylic acid)3.5-4.1~3-4 (predicted for carboxylic acid)
Aqueous Solubility Moderate (predicted)18 g/L (25 °C)[4]4.3 g/L (25 °C)Soluble in polar solvents[5]

Data Interpretation and Insights:

  • Lipophilicity (LogP): 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and its imidazole counterpart are predicted to be more hydrophilic (lower LogP) than thiophene-3-carboxylic acid. This suggests potentially better aqueous solubility but perhaps lower cell permeability for the pyrazole and imidazole analogs. The pyridine analog also exhibits low lipophilicity.[2][3]

  • Acidity (pKa): The carboxylic acid pKa values are expected to be in a similar range for the pyrazole, thiophene, and imidazole derivatives, making them suitable for forming salt bridges or acting as hydrogen bond donors under physiological conditions.

  • Solubility: The ester functionality in 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid may influence its solubility profile compared to the parent heterocyclic carboxylic acids. Experimental determination is crucial for a definitive comparison.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds.[6] Its unique electronic and steric properties offer several advantages:

  • Bioisosterism: The pyrazole nucleus can act as a bioisostere for an amide bond, which can lead to improved metabolic stability by replacing a site of potential enzymatic cleavage.[1]

  • Conformational Rigidity: The planar, aromatic nature of the pyrazole ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for optimizing binding to a target protein.[7] This rigidity can be a key factor in the design of potent and selective inhibitors.

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (the second nitrogen atom), allowing for versatile interactions with biological targets.[6]

The specific substitution pattern of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, with the methoxy-2-oxoethyl group at the N1 position and the carboxylic acid at the C4 position, provides two distinct points for further chemical modification, making it a valuable building block for creating diverse molecular libraries.

Application in Targeted Protein Degradation: The Role of Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[8]

Heterocyclic carboxylic acids are excellent starting points for linker synthesis. The carboxylic acid group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Comparative Analysis of Heterocyclic Scaffolds as Linker Components:

  • Flexibility vs. Rigidity: The choice of heterocyclic core can influence the rigidity of the linker. A more rigid linker, such as one incorporating a pyrazole or pyridine ring, can pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex (Target Protein-PROTAC-E3 Ligase).[9][10] However, excessive rigidity can also hinder the formation of a stable complex.[9][10] In contrast, more flexible linkers, which could be derived from aliphatic chains, may allow for more conformational sampling to find an optimal binding mode.

  • Permeability and Solubility: The physicochemical properties of the heterocyclic core will impact the overall properties of the PROTAC. A hydrophilic linker component, such as one derived from the pyrazole or pyridine derivatives discussed here, could improve the solubility of the often large and greasy PROTAC molecule. However, this must be balanced with the need for sufficient cell permeability. Studies have shown that linkers that allow for intramolecular hydrogen bonding to shield polar surfaces can enhance permeability.[11]

  • Vectorial Properties: The substitution pattern on the heterocyclic ring dictates the "exit vectors" for the linker, influencing the spatial orientation of the two ligands. The 1,4-disubstitution of the pyrazole in our topic compound provides a linear-like extension, which can be compared to the meta-substitution of pyridine-3-carboxylic acid or the 1,3-relationship in thiophene-3-carboxylic acid, each offering different geometric possibilities for ternary complex formation.

Experimental Protocols

To facilitate a robust comparison of these heterocyclic carboxylic acids in a research setting, the following experimental protocols are provided as a guide.

Protocol 1: Determination of Physicochemical Properties

This workflow outlines the key experiments for characterizing the fundamental properties of the compounds.

cluster_0 Physicochemical Property Determination A Compound Synthesis & Purification B pKa Determination (Potentiometric Titration) A->B C LogP/LogD Determination (Shake-Flack Method) A->C D Aqueous Solubility (Equilibrium Solubility Method) A->D E Data Analysis & Comparison B->E C->E D->E

Figure 1: Workflow for Physicochemical Profiling.

A. pKa Determination (Potentiometric Titration):

  • Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) if necessary.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.

B. LogP/LogD Determination (Shake-Flask Method):

  • Solvent Saturation: Pre-saturate n-octanol with buffer (pH 7.4) and the buffer with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: LogP (or LogD at pH 7.4) is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a method for assessing the susceptibility of a compound to metabolism by liver enzymes.

cluster_1 Metabolic Stability Assay Workflow F Prepare Compound & Liver Microsomes G Incubate at 37°C with NADPH F->G H Quench Reaction at Time Points G->H I LC-MS/MS Analysis of Parent Compound H->I J Calculate Half-life & Intrinsic Clearance I->J

Figure 2: Workflow for In Vitro Metabolic Stability.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

The synthesis of the title compound can be achieved through several potential routes. A common approach involves the reaction of a pyrazole-4-carboxylate ester with a suitable alkylating agent.

A plausible synthetic route:

  • Starting Material: Ethyl 1H-pyrazole-4-carboxylate.

  • Alkylation: React ethyl 1H-pyrazole-4-carboxylate with methyl 2-bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction introduces the methoxy-2-oxoethyl group at the N1 position of the pyrazole ring.

  • Hydrolysis: Selectively hydrolyze the ethyl ester at the 4-position of the pyrazole ring to the carboxylic acid using a mild base like lithium hydroxide in a mixture of tetrahydrofuran and water. The methyl ester on the side chain is generally more stable under these conditions.

  • Purification: Purify the final product, 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, by techniques such as recrystallization or column chromatography.[12][13]

Conclusion and Future Directions

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid presents itself as a valuable and versatile building block in drug discovery. Its predicted physicochemical properties, combined with the known advantages of the pyrazole scaffold, make it an attractive candidate for the development of novel therapeutics, including its use as a linker component in PROTACs.

However, this guide also highlights the need for direct, head-to-head experimental comparisons. While predictions are useful, empirical data is the gold standard. Future research should focus on:

  • Direct Comparative Studies: Performing the described experimental protocols on 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid and the other heterocyclic carboxylic acids under identical conditions to generate a robust, directly comparable dataset.

  • PROTAC Linker Optimization: Synthesizing and evaluating a series of PROTACs with linkers derived from each of these heterocyclic carboxylic acids to empirically determine the impact of the heterocyclic core on degradation efficiency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Isomers: Investigating other positional isomers of these heterocyclic carboxylic acids to further expand the toolbox of molecular linkers and scaffolds.

By systematically exploring the properties and applications of these fundamental building blocks, the scientific community can continue to advance the rational design of the next generation of medicines.

References

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  • Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. International Journal of Science and Research.[13]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Bioorganic & Medicinal Chemistry.[7]

  • MCE. (n.d.). 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. MedChemExpress.[27]

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  • FooDB. (2015). Showing Compound quinolinate (FDB031142). FooDB.[28]

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Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry workflows become more complex, the responsible management of specialized organic intermediates is paramount. 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized building block frequently utilized in medicinal chemistry. Due to its dual functionality—a weak organic acid moiety and a hydrolyzable ester—it requires specific handling and disposal protocols to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides authoritative, step-by-step methodologies for the operational handling and proper disposal of this compound, grounded in mechanistic chemical principles and established Environmental Health & Safety (EH&S) standards.

Chemical Profile & Hazard Assessment

Before initiating any disposal procedures, it is critical to understand the physicochemical properties of the waste material. The structural features of this compound dictate its reactivity and subsequent waste classification.

PropertyValue / Specification
Chemical Name 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol [1]
Physical State Solid (Powder/Crystals)
Primary Functional Groups Pyrazole core, Carboxylic acid, Methyl ester
GHS Hazard Profile Skin Irritation 2 (H315), Eye Irritation 2A (H319)
Waste Classification Hazardous Organic Acid Waste

Mechanistic Causality of Chemical Segregation

Proper disposal is not merely about putting chemicals in a bin; it is a science of preventing incompatible reactions. The segregation of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is driven by the following mechanistic principles:

  • Why we prohibit drain disposal: While simple organic acids (like dilute acetic acid) can sometimes be neutralized and poured down the sanitary sewer, complex heterocyclic organic acids cannot. Even when neutralized, the pyrazole framework remains toxic to aquatic life and can disrupt the biological processes used in municipal wastewater treatment facilities[2].

  • Why we segregate from strong oxidizers: The organic carbon backbone of the pyrazole and the ester side-chain are combustible. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides) can lead to exothermic oxidation and potential ignition[3].

  • Why we segregate from strong bases: The carboxylic acid group (-COOH) will undergo a rapid, exothermic acid-base neutralization reaction if mixed directly with concentrated inorganic bases (e.g., NaOH, KOH), which can cause localized boiling or splattering of the waste stream[3].

  • Why we avoid steel containers: Organic acids can slowly corrode carbon steel and galvanized metals, leading to the generation of flammable hydrogen gas and compromising the structural integrity of the container[2][4].

Operational Disposal Protocols

The following step-by-step methodology must be strictly adhered to when disposing of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, whether in its pure solid form or as a post-reaction solution.

Phase 1: Point-of-Generation Collection
  • Establish a Satellite Accumulation Area (SAA): Ensure the waste is collected at or near the point of generation (e.g., inside the fume hood where the experiment took place)[4].

  • Select the Appropriate Container: Use High-Density Polyethylene (HDPE) or glass containers. Glass is universally compatible with non-fluorinated organic acids, while HDPE provides a shatter-proof alternative that resists degradation from weak organic acids[3][5]. Never use metal cans.

  • Segregate by State:

    • Solid Waste: Place unreacted powder, contaminated filter paper, or solid reaction byproducts into a dedicated "Solid Hazardous Organic Waste" container.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, DCM), route it to the "Non-Halogenated" or "Halogenated" organic solvent waste stream, depending on the primary solvent used[3].

Phase 2: Container Management & Labeling
  • Enforce the 80% Fill Rule: Never fill liquid waste containers beyond 80% of their total capacity. This critical safety margin accounts for thermal expansion of solvents and prevents over-pressurization or spillage during transport[5].

  • Seal Airtight: Ensure the container is sealed with a compatible, airtight screw cap. Corks, rubber stoppers, or Parafilm are strictly prohibited for hazardous waste storage[5].

  • Apply Standardized Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. Write the full chemical name—1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid—and avoid using structural abbreviations or internal lab codes, which violate state and federal transportation regulations[4].

Phase 3: Spill Response & Empty Container Decontamination
  • Solid Spill Containment: In the event of a powder spill, do not use compressed air or dry sweeping, which generates hazardous aerosols. Gently cover the spill with damp paper towels or use a dedicated HEPA-filtered vacuum, then collect the residue into a solid waste container.

  • Empty Container Processing: Do not attempt to decontaminate empty bottles by allowing residual chemical to evaporate in a fume hood[5]. Empty primary containers must either be disposed of as solid hazardous waste or triple-rinsed with a compatible solvent (collecting the rinsate as liquid waste) before the label is defaced and marked "Decontaminated"[5].

Phase 4: EH&S Transfer
  • Monitor Accumulation Time: Remove the waste container from the SAA within three (3) days of it reaching the 80% fill limit, or no later than six (6) months from the date of the very first waste accumulation, regardless of volume[4][5].

  • Request Pickup: Submit a formal waste pickup request to your institutional EH&S department for final destruction via licensed high-temperature incineration.

Waste Stream Classification Workflow

To streamline laboratory operations, consult the following decision matrix when classifying waste containing 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.

G Start Waste Generation: 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Solid Hazardous Waste (HDPE or Glass Container) Solid->SolidWaste SolventCheck Aqueous or Organic? Liquid->SolventCheck OrgWaste Organic Solvent Waste (Halogenated/Non-Halogenated) SolventCheck->OrgWaste Organic AqWaste Aqueous Acidic Waste (Do not neutralize for drain) SolventCheck->AqWaste Aqueous EHS EH&S Pickup & Incineration OrgWaste->EHS AqWaste->EHS SolidWaste->EHS Drain Sanitary Sewer (STRICTLY PROHIBITED) Drain->EHS Redirect

Waste stream classification and disposal workflow for pyrazole-4-carboxylic acid derivatives.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Chemical Waste - USC Environmental Health & Safety . University of Southern California. Available at:[Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES . ResearchGate. Available at: [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.